Product packaging for (2-Fluoro-5-methoxypyridin-3-yl)methanol(Cat. No.:CAS No. 1227511-73-0)

(2-Fluoro-5-methoxypyridin-3-yl)methanol

Cat. No.: B581211
CAS No.: 1227511-73-0
M. Wt: 157.144
InChI Key: BUMYBEARDBBQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Fluoro-5-methoxypyridin-3-yl)methanol ( 1227511-73-0) is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. With the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol, this compound serves as a versatile chemical building block . The molecule features both a methanol and a methoxy substituent on its pyridine ring, making it a valuable scaffold for the synthesis of more complex molecules through further functionalization of its hydroxy group . Compounds featuring methoxypyridine motifs are of significant research value. Scientific literature indicates that such structures are explored in the design and synthesis of novel therapeutic agents, such as gamma-secretase modulators (GSMs) for Alzheimer's disease research . These methoxypyridine-derived compounds are investigated for their ability to align potent biological activity with improved drug-like properties, including enhanced solubility . Researchers utilize this chemical as a key intermediate in constructing targeted molecular architectures. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with a typical purity of 97% and should be stored at 2-8°C . Handling should be conducted in accordance with laboratory safety protocols, as the compound carries safety warnings indicating it may cause skin and eye irritation or specific target organ toxicity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2 B581211 (2-Fluoro-5-methoxypyridin-3-yl)methanol CAS No. 1227511-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYBEARDBBQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Innovator

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical manual on the novel compound, (2-Fluoro-5-methoxypyridin-3-yl)methanol. The strategic incorporation of fluorine and methoxy functional groups onto a pyridine scaffold presents a molecule of significant interest for medicinal chemistry. This document moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, characterization, and potential applications, empowering you to leverage this and similar scaffolds in your research endeavors. While a registered CAS number for this specific isomer has not been identified in public databases as of January 2026, this guide provides the necessary framework for its synthesis and characterization, a prerequisite for its registration as a new chemical substance.

The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Specifically, fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1] When combined with a methoxy group, which can act as a hydrogen bond acceptor and influence conformation, the resulting scaffold becomes a highly tunable platform for drug design.

The specific substitution pattern of this compound is particularly noteworthy. The fluorine at the 2-position, the methoxy group at the 5-position, and the methanol at the 3-position create a unique electronic and steric environment, offering a versatile building block for the synthesis of novel therapeutic agents.

Navigating the Synthetic Landscape: A Proposed Pathway

The synthesis of this compound, a polysubstituted pyridine, requires a carefully orchestrated sequence of reactions. A plausible and efficient retrosynthetic analysis suggests a multi-step approach starting from a readily available pyridine derivative.

Retrosynthesis of this compound target This compound step1 Reduction target->step1 C-O bond formation intermediate1 2-Fluoro-5-methoxy-3-formylpyridine step1->intermediate1 step2 Fluorination intermediate1->step2 C-F bond formation intermediate2 2-Amino-5-methoxy-3-formylpyridine step2->intermediate2 step3 Formylation intermediate2->step3 C-C bond formation intermediate3 2-Amino-5-methoxypyridine step3->intermediate3 step4 Methoxylation intermediate3->step4 C-O bond formation intermediate4 2-Amino-5-bromopyridine step4->intermediate4 step5 Bromination intermediate4->step5 C-Br bond formation start 2-Aminopyridine step5->start

Figure 1: A proposed retrosynthetic pathway for this compound.

Step-by-Step Synthetic Approach

The forward synthesis, detailed below, is a logical progression based on established methodologies for pyridine functionalization.

The initial step involves the regioselective bromination of 2-aminopyridine to introduce a handle for subsequent functionalization. The amino group directs the electrophilic substitution to the 5-position.

  • Reaction: 2-Aminopyridine → 2-Amino-5-bromopyridine

  • Reagents and Conditions: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane at room temperature.

  • Causality: The electron-donating amino group activates the pyridine ring towards electrophilic substitution, with the para-position (C5) being the most favored site. NBS is a mild and selective brominating agent for such activated systems.

A nucleophilic aromatic substitution reaction is employed to replace the bromine atom with a methoxy group.

  • Reaction: 2-Amino-5-bromopyridine → 2-Amino-5-methoxypyridine

  • Reagents and Conditions: Sodium methoxide (NaOMe) in methanol, often with a copper catalyst (e.g., CuI) at elevated temperatures.

  • Causality: The bromine at the 5-position is susceptible to nucleophilic displacement. The use of a copper catalyst facilitates this transformation, which might otherwise require harsh conditions.

Introduction of a formyl group at the 3-position is a critical step. This can be achieved through a directed ortho-metalation approach.

  • Reaction: 2-Amino-5-methoxypyridine → 2-Amino-5-methoxy-3-formylpyridine

  • Reagents and Conditions: A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an ethereal solvent like THF, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Causality: The amino group at the 2-position can direct the lithiation to the adjacent C3 position. The resulting organolithium species is a potent nucleophile that readily reacts with DMF to afford the aldehyde after workup.

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

  • Reaction: 2-Amino-5-methoxy-3-formylpyridine → 2-Fluoro-5-methoxy-3-formylpyridine

  • Reagents and Conditions: Diazotization with sodium nitrite (NaNO₂) in the presence of fluoroboric acid (HBF₄) at low temperature (0-5 °C), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[2][3]

  • Causality: The primary amino group is converted into a diazonium group, which is an excellent leaving group. The tetrafluoroborate anion serves as the fluoride source, which displaces the nitrogen gas upon decomposition.[3]

The final step is the selective reduction of the formyl group to a hydroxymethyl group.

  • Reaction: 2-Fluoro-5-methoxy-3-formylpyridine → this compound

  • Reagents and Conditions: A mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol at room temperature.

  • Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aromatic ring or the fluoro and methoxy substituents.

Characterization and Data Presentation

As a novel compound, the experimental characterization of this compound is crucial. The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.

Analytical Technique Expected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants. A singlet for the methoxy group protons. A doublet for the methylene protons of the methanol group, coupled to the hydroxyl proton (if not exchanged with D₂O). A broad singlet for the hydroxyl proton.
¹³C NMR Distinct signals for each of the six pyridine ring carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. Signals for the methoxy and methylene carbons.
¹⁹F NMR A singlet for the fluorine atom at the 2-position.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns involving the loss of the hydroxymethyl group and the methoxy group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-O stretching bands for the alcohol and the ether. C-F stretching vibration. Aromatic C-H and C=C stretching bands.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis. These protocols are adapted from established procedures for analogous reactions and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 2-Amino-5-methoxy-3-formylpyridine (Intermediate)

Protocol_4_1 cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up and Purification start Dissolve 2-amino-5-methoxypyridine in dry THF under Argon cool Cool to -78 °C start->cool add_base Slowly add n-BuLi (2.2 eq) cool->add_base stir1 Stir at -78 °C for 2 h add_base->stir1 add_dmf Add dry DMF (3.0 eq) stir1->add_dmf warm Allow to warm to room temperature overnight add_dmf->warm quench Quench with saturated NH₄Cl solution warm->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (silica gel) concentrate->purify

Figure 2: Workflow for the synthesis of 2-Amino-5-methoxy-3-formylpyridine.

Justification of Experimental Choices:

  • Dry THF and Argon Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. Anhydrous conditions and an inert atmosphere are essential to prevent quenching of the reagent and ensure a high yield.

  • Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be controlled to prevent side reactions. Maintaining a low temperature is crucial for the stability of the organolithium intermediate.

  • Excess n-BuLi: Two equivalents of n-BuLi are used to deprotonate both the amino group and the C3 position of the pyridine ring.

  • Slow Addition of n-BuLi: Slow addition helps to control the exothermicity of the reaction.

  • Quenching with Saturated NH₄Cl: This is a standard procedure to neutralize any remaining organolithium reagent and protonate the intermediate alkoxide formed after the addition of DMF.

Protocol 4.2: Synthesis of this compound (Target Molecule)

Protocol_4_2 cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Balz-Schiemann) cluster_2 Step 3: Reduction cluster_3 Step 4: Work-up and Purification start Dissolve 2-amino-5-methoxy-3-formylpyridine in 48% HBF₄ cool Cool to 0 °C start->cool add_nitrite Slowly add aqueous NaNO₂ solution cool->add_nitrite stir1 Stir at 0 °C for 1 h add_nitrite->stir1 decompose Gently heat the diazonium salt solution to induce decomposition stir1->decompose monitor Monitor N₂ evolution decompose->monitor neutralize Neutralize the cooled reaction mixture monitor->neutralize add_nabh4 Add NaBH₄ portion-wise at 0 °C neutralize->add_nabh4 stir2 Stir at room temperature for 2 h add_nabh4->stir2 quench Quench with water stir2->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (silica gel) concentrate->purify

Figure 3: Workflow for the synthesis of this compound.

Justification of Experimental Choices:

  • Fluoroboric Acid (HBF₄): Acts as both the acid for diazotization and the source of the tetrafluoroborate counterion.

  • Low Temperature for Diazotization: Diazonium salts can be unstable at higher temperatures, so maintaining a low temperature during their formation is critical.

  • Gentle Heating for Decomposition: The decomposition of the diazonium tetrafluoroborate is typically achieved by gentle heating, which leads to the formation of the aryl fluoride.

  • Portion-wise Addition of NaBH₄: The reaction of sodium borohydride with the acidic reaction mixture can be vigorous. Portion-wise addition at low temperature helps to control the reaction rate and prevent excessive foaming.

Safety and Handling: A Scientist's Responsibility

The synthesis of this compound involves the use of hazardous reagents that require strict adherence to safety protocols.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques. Always wear fire-resistant gloves and a lab coat. A Class D fire extinguisher should be readily available.[4][5][6][7][8]

  • Fluoroboric Acid: This is a corrosive acid. Handle with appropriate gloves and eye protection in a fume hood.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

The Path Forward: Application in Drug Discovery and CAS Number Registration

This compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its three distinct functional groups offer multiple points for diversification, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow start This compound diversification Chemical Diversification (e.g., etherification, esterification, Suzuki coupling) start->diversification library Compound Library diversification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

An In-depth Technical Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol and its Isomers: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of bioactive molecules, present in a multitude of approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic incorporation of fluorine into the pyridine ring further enhances its utility, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][3]

Fluorine's high electronegativity and small atomic size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[4][5]

  • Increased Binding Affinity: Fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with protein targets.[3]

  • Modulated Lipophilicity: The introduction of fluorine can fine-tune a molecule's lipophilicity, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Altered pKa: The basicity of the pyridine nitrogen can be adjusted through fluorination, influencing the compound's ionization state at physiological pH and its subsequent target engagement and solubility.

Consequently, fluoro-substituted pyridinylmethanols, such as the title compound and its isomers, represent a class of building blocks with immense potential for the synthesis of novel therapeutics.

Physicochemical Properties of (5-Fluoro-2-methoxypyridin-3-yl)methanol

As a representative of this class, (5-Fluoro-2-methoxypyridin-3-yl)methanol possesses the following key properties:

PropertyValueSource
Molecular Formula C₇H₈FNO₂[6]
Molecular Weight 157.14 g/mol [6]
CAS Number 874822-98-7[6]
Appearance Not specified (likely a solid or oil)-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.-

The molecular weight of any isomer with the formula C₇H₈FNO₂, including the requested (2-Fluoro-5-methoxypyridin-3-yl)methanol, is 157.14 g/mol .[7]

Chemical Structure

Caption: Chemical structure of (5-Fluoro-2-methoxypyridin-3-yl)methanol.

Synthesis of Substituted Pyridinylmethanols

The synthesis of substituted pyridinylmethanols often involves a multi-step sequence, starting from commercially available pyridine derivatives. A general and plausible synthetic workflow is outlined below. The causality behind these experimental choices lies in the principles of modern organic synthesis, aiming for efficiency and high yields.

Step-by-Step Methodology
  • Starting Material Selection: The synthesis would typically commence with a suitably substituted pyridine, for instance, a dihalopyridine, which allows for selective functionalization.

  • Introduction of the Methoxy Group: A nucleophilic aromatic substitution (SNAr) reaction is a common strategy. For example, reacting a chloropyridine with sodium methoxide in methanol at elevated temperatures would install the methoxy group. The choice of a chloro or fluoro leaving group is crucial, as their reactivity differs.

  • Introduction of the Formyl Group (Precursor to Methanol): This can be achieved through several methods:

    • Lithiation and Formylation: Treatment of a bromopyridine intermediate with a strong base like n-butyllithium at low temperatures, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), would yield the corresponding pyridinecarboxaldehyde.

    • Palladium-Catalyzed Carbonylation: A palladium-catalyzed reaction with carbon monoxide and a reducing agent can also be employed to introduce the formyl group.

  • Reduction of the Formyl Group: The final step involves the reduction of the pyridinecarboxaldehyde to the primary alcohol. This is typically accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent to avoid reduction of the pyridine ring.

Self-Validating Protocol and Causality

Each step in this proposed synthesis includes self-validating checkpoints. For instance, the progress of each reaction would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. The identity and purity of the intermediates and the final product would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This rigorous characterization ensures the trustworthiness of the obtained compound.

G start Substituted Dihalopyridine step1 Nucleophilic Aromatic Substitution (e.g., NaOMe, MeOH, heat) start->step1 intermediate1 Methoxy-halopyridine step1->intermediate1 step2 Formylation (e.g., n-BuLi, DMF or Pd-catalyzed carbonylation) intermediate1->step2 intermediate2 Fluoro-methoxy-pyridinecarboxaldehyde step2->intermediate2 step3 Reduction (e.g., NaBH4, EtOH) intermediate2->step3 product (Fluoro-methoxy-pyridin-3-yl)methanol step3->product

Caption: Generalized synthetic workflow for substituted pyridinylmethanols.

Applications in Drug Discovery and Development

Substituted pyridinylmethanols are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the ability to further functionalize the methanol group or use the pyridine scaffold for building more complex molecular architectures.

Potential Therapeutic Areas

Given the prevalence of the fluorinated pyridine motif in modern pharmaceuticals, compounds like this compound and its isomers could serve as key building blocks for agents targeting:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine rings.

  • Neuroscience: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

  • Infectious Diseases: Fluoroquinolone antibiotics are a prominent example of the successful application of fluorinated heterocyclic compounds.

The specific substitution pattern of a fluoro and a methoxy group can influence the molecule's interaction with specific biological targets, making these compounds attractive for library synthesis in high-throughput screening campaigns.

Logical Relationship in a Drug Discovery Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase BuildingBlock This compound and Isomers LibrarySynthesis Combinatorial Library Synthesis BuildingBlock->LibrarySynthesis HTS High-Throughput Screening LibrarySynthesis->HTS HitIdentification Hit Identification HTS->HitIdentification LeadOptimization Lead Optimization (SAR studies) HitIdentification->LeadOptimization LeadOptimization->LibrarySynthesis Iterative Design ADME ADME/Tox Profiling LeadOptimization->ADME Candidate Preclinical Candidate ADME->Candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound and its isomers are valuable chemical entities for the advancement of drug discovery programs. With a molecular weight of 157.14 g/mol , these compounds belong to the strategically important class of fluorinated pyridines. While detailed experimental data for the specifically named isomer is scarce, the well-documented chemistry and biological significance of related structures provide a strong rationale for their synthesis and exploration. The insights and methodologies presented in this guide are intended to empower researchers to leverage the unique properties of these building blocks in the quest for novel and more effective therapeutics.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central.
  • C7H8FNO2. (n.d.). PubChem.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Nature Communications.
  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal.
  • (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. (n.d.). PubChem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules.
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of a novel chemical entity is a foundational pillar of its journey from discovery to application. (2-Fluoro-5-methoxypyridin-3-yl)methanol (CAS No. 1227511-73-0), a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. The presence of a fluorine atom and a methoxy group can significantly influence its metabolic stability, binding affinity, and overall pharmacokinetic profile.

This guide provides a robust framework for the in-depth characterization of the physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document will serve as a technical whitepaper outlining the essential experimental protocols and theoretical considerations necessary to elucidate its physicochemical profile. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.

Core Molecular Attributes

A fundamental starting point in the characterization of any molecule is the determination of its basic molecular attributes. These values are crucial for all subsequent experimental work and data interpretation.

PropertyValueSource
CAS Number 1227511-73-0Parchem[1]
Molecular Formula C₇H₈FNO₂BIOFOUNT[2]
Molecular Weight 157.14 g/mol BIOFOUNT[2]

The molecular formula and weight are critical for preparing solutions of known concentrations, calculating reaction stoichiometry, and interpreting mass spectrometry data.

Structural Elucidation and Verification

The unambiguous confirmation of the chemical structure is paramount. While the IUPAC name and CAS number define the molecule, experimental verification is a cornerstone of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign each signal to a specific proton in the molecule. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the two protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing fluorine and electron-donating methoxy and hydroxymethyl groups.

  • Methylene Protons (-CH₂OH): A signal for the two protons of the hydroxymethyl group, which may appear as a singlet or a doublet depending on coupling to the hydroxyl proton.

  • Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift can be concentration and temperature-dependent. This can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, with each signal representing a unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Analyze the chemical shifts of the carbon signals. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Determination of Key Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for formulation, purification, and administration in a drug development context.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid.

Melting Point Determination Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the dry crystalline solid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 2-3°C per minute) and observe the sample.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile solid like this compound, the boiling point is not a relevant parameter under standard conditions. At elevated temperatures, decomposition is more likely than boiling.

Solubility

Solubility is a critical parameter in drug development, influencing absorption and formulation. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring suggests potential for aqueous solubility, while the aromatic rings contribute to lipophilicity.

Solubility Determination Protocol (Thermodynamic Solubility):

  • Solvent Selection: Choose a panel of relevant solvents, including water, phosphate-buffered saline (PBS) at physiological pH, and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Chromatographic Characterization

Chromatographic techniques are indispensable for assessing the purity of a compound and for developing analytical methods for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification.

Reverse-Phase HPLC Protocol:

  • Column Selection: A C18 column is a common starting point for a molecule of this polarity.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance is standard. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths.

  • Sample Analysis: Inject a solution of the compound and analyze the resulting chromatogram for the presence of impurities. The purity is often expressed as the area percentage of the main peak.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid This compound B Add known volume of solvent (e.g., water, PBS, DMSO) A->B C Agitate at constant temperature (e.g., 25°C for 24h) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify concentration in supernatant via HPLC-UV/MS D->E F Report solubility (mg/mL or µg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The systematic characterization of the physical properties of this compound is a critical endeavor for its potential development in pharmaceutical and chemical research. This guide provides a comprehensive framework of protocols and theoretical considerations to enable researchers to generate high-quality, reliable data. By adhering to these principles of scientific integrity and experimental rigor, the scientific community can build a robust physicochemical profile of this and other novel chemical entities, thereby accelerating the pace of innovation.

References

  • BIOFOUNT. 1227511-73-0|this compound. [Link]

Sources

(2-Fluoro-5-methoxypyridin-3-yl)methanol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, fluorinated pyridines have emerged as particularly valuable building blocks in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties and synthetic utility of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a key intermediate for researchers and scientists in the field of drug development.

This document will delve into the core physicochemical properties, synthesis and purification methodologies, characteristic reactivity, and potential applications of this versatile compound. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development workflows.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design. While experimentally determined data for this compound is not extensively available in public literature, we can compile its core identifiers and present computed properties to guide laboratory use.

PropertyValueSource
CAS Number 874822-98-7ChemScene[1]
Molecular Formula C₇H₈FNO₂ChemScene[1]
Molecular Weight 157.14 g/mol ChemScene[1]
Appearance Not explicitly stated, likely a solid or oil at room temperature.Inferred
Melting Point Data not available
Boiling Point Data not available for the title compound. A related compound, (5-Methoxypyridin-3-yl)methanol, has a predicted boiling point of 285.1 °C at 760 mmHg.BOC Sciences[2]
Solubility Data not available
pKa Data not available for the title compound. The predicted pKa for (5-Methoxypyridin-3-yl)methanol is 13.42.ChemicalBook[3]
LogP 0.7216 (Computed)ChemScene[1]
Topological Polar Surface Area (TPSA) 42.35 Ų (Computed)ChemScene[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent to ensure the selective reduction of the aldehyde without affecting the pyridine ring or other functional groups.

Experimental Protocol: Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

This protocol is based on established methods for the reduction of aldehydes to alcohols using sodium borohydride.[4][5]

Materials:

  • 2-Fluoro-5-methoxypyridine-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery of the alcohol.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove any residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

SynthesisWorkflow Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at 0 °C to RT Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with Water Monitor->Quench Complete Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure (2-Fluoro-5-methoxy- pyridin-3-yl)methanol Purify->End

Caption: Synthetic workflow for the reduction of the corresponding aldehyde.

Chemical Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic hydroxyl group, the electron-rich methoxy group, and the electron-withdrawing fluorine atom on the pyridine ring.

Key Reactions
  • Esterification and Etherification: The primary alcohol functionality readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification under appropriate conditions (e.g., Williamson ether synthesis). These reactions are fundamental for introducing linkers or modifying the physicochemical properties of molecules.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Suzuki-Miyaura Cross-Coupling: While the C-F bond on the pyridine ring is generally robust, the pyridine nitrogen can influence the reactivity of other positions. More relevantly, this molecule can be a product of a Suzuki coupling if a suitable boronic acid/ester precursor is available. However, in its current form, it is more likely to be a building block for further elaboration. For instance, if a halide were present at another position on the pyridine ring, the molecule could participate in Suzuki coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[6][7][8][9]

Significance in Drug Discovery

Fluorinated pyridines are prevalent in a wide array of pharmaceuticals due to their ability to enhance metabolic stability and modulate pKa. The 2-fluoro-5-methoxy-3-hydroxymethylpyridine scaffold of the title compound presents several strategic advantages for drug design:

  • Metabolic Blocking: The fluorine atom at the 2-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Modulation of Basicity: The electronegative fluorine atom can lower the basicity of the pyridine nitrogen, which can be advantageous for optimizing drug-target interactions and improving oral bioavailability.

  • Vector for Further Synthesis: The hydroxymethyl group at the 3-position serves as a versatile handle for the introduction of various pharmacophores and for building more complex molecular architectures.

While specific examples of marketed drugs containing the exact this compound moiety are not readily found in the public domain, this structural motif is of significant interest in the design of inhibitors for various biological targets, as evidenced by its appearance in patent literature for novel therapeutics.

Spectroscopic Analysis

Spectroscopic characterization is essential for confirming the identity and purity of this compound. While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure.

Spectroscopy Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR Structure Structural Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Interplay of spectroscopic techniques for structural analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the expected molecular ion peak corresponding to the exact mass of C₇H₈FNO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other key absorptions will include C-H stretching vibrations around 2850-3000 cm⁻¹, C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and C-O stretching vibrations.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its strategic combination of a fluorinated pyridine core, a reactive hydroxymethyl handle, and a modulating methoxy group makes it an attractive starting material for the development of novel therapeutic agents. While a comprehensive set of experimentally determined data is not yet widely available, this technical guide provides a solid foundation for its synthesis, handling, and application in research and development. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like this compound in the drug discovery pipeline is set to increase.

References

  • PubChem. (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • PubChem. (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • PubChem. (2-(5-Fluoropyridin-3-yl)-5-methoxyphenyl)methanol. [Link]
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Knowledge UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. [Link]
  • European Patent Office. PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1. [Link]
  • DiVA portal. Suzuki reactions in novel liquids. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • PubMed.
  • Organic Chemistry Portal.
  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
  • Covestro Solution Center.
  • Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
  • Castrol. SAFETY DATA SHEET. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/243A233A69E02A9880258F2C00511853/ File/wepp-cr3u9k.pdf)
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • PubChem. (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Regulations.gov.
  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
  • Arabian Journal of Chemistry. The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. [Link]
  • PubChem. (3-Fluoro-5-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • DergiPark. Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1. [Link]/download/article-file/2790938)

Sources

An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoro-5-methoxypyridin-3-yl)methanol is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group on a pyridine scaffold, makes it a valuable intermediate for synthesizing complex molecular architectures with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxymethyl groups provide points for further chemical modification.

This guide provides a comprehensive overview of the viable synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagent choices, and the practical considerations for successful execution in a research and development setting.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, both centering on the formation of the C3-hydroxymethyl group. These pathways involve the reduction of a carbonyl group at the 3-position, specifically an aldehyde or a carboxylic acid ester.

G cluster_path1 Pathway 1: Aldehyde Reduction cluster_path2 Pathway 2: Ester Reduction target This compound aldehyde 2-Fluoro-5-methoxypyridine-3-carbaldehyde target->aldehyde Reduction ester Methyl 2-fluoro-5-methoxypyridine-3-carboxylate target->ester Reduction pyridine1 2-Fluoro-5-methoxypyridine aldehyde->pyridine1 Formylation (e.g., Ortho-lithiation + DMF) acid 2-Fluoro-5-methoxypyridine-3-carboxylic acid ester->acid Esterification pyridine2 2-Fluoro-5-methoxypyridine acid->pyridine2 Carboxylation (e.g., Ortho-lithiation + CO2)

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

This is arguably the most direct and efficient route to the target compound. It relies on the successful synthesis of the key intermediate, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, followed by a straightforward reduction.

Step 1a: Synthesis of 2-Fluoro-5-methoxypyridine-3-carbaldehyde via Ortho-lithiation

The regioselective introduction of a formyl group at the C3 position of 2-fluoro-5-methoxypyridine is effectively achieved through directed ortho-metalation (DoM). In this substrate, the fluorine atom at the C2 position is a powerful directing group for lithiation at the adjacent C3 position. The methoxy group at C5 further activates the ring towards this transformation.

Mechanism Insight: The primary directing group is the C2-fluoro substituent, which inductively withdraws electron density and acidifies the C3 proton. A strong lithium-coordinating base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), can then selectively abstract this proton. The resulting lithiated intermediate is subsequently quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

G start 2-Fluoro-5-methoxypyridine lithiated 3-Lithio-2-fluoro-5-methoxypyridine (Intermediate) start->lithiated 1. LDA or n-BuLi, THF, -78 °C adduct Tetrahedral Adduct (Intermediate) lithiated->adduct 2. DMF aldehyde 2-Fluoro-5-methoxypyridine-3-carbaldehyde adduct->aldehyde 3. Aqueous Workup

Caption: Workflow for the synthesis of the aldehyde intermediate via ortho-lithiation.

Experimental Protocol: Ortho-lithiation and Formylation

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-Butyllithium (1.1 equivalents) to the cooled THF.

  • Substrate Addition: Add a solution of 2-fluoro-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Electrophilic Quench: Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise. The reaction is typically instantaneous.

  • Workup: After stirring for 30 minutes, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, can be purified by flash column chromatography on silica gel.

Step 1b: Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a standard transformation. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for this transformation. It is tolerant of many functional groups and the reaction can be run in protic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and requires strictly anhydrous conditions and a more cautious workup procedure. For this specific step, NaBH₄ is the preferred reagent due to its safety and simplicity.

Experimental Protocol: Aldehyde Reduction

  • Dissolution: Dissolve 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 equivalent) in methanol (10 volumes) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) portion-wise, controlling any effervescence.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield this compound. Further purification can be achieved by chromatography if necessary.

Pathway 2: Synthesis via Reduction of a Carboxylic Acid Ester

This alternative pathway involves the initial synthesis of 2-fluoro-5-methoxypyridine-3-carboxylic acid, followed by esterification and subsequent reduction. While longer, this route can be advantageous if the corresponding carboxylic acid is more readily available or if scaling up the ortho-lithiation with DMF proves problematic.

Step 2a: Synthesis of 2-Fluoro-5-methoxypyridine-3-carboxylic acid

The synthesis of the carboxylic acid follows a similar ortho-lithiation strategy as described for the aldehyde. However, the lithiated intermediate is quenched with solid carbon dioxide (dry ice).

Experimental Protocol: Carboxylation

  • Lithiation: Follow the same procedure as in Step 1a (lithiation of 2-fluoro-5-methoxypyridine).

  • Electrophilic Quench: Pour the solution of the lithiated intermediate onto an excess of crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Acidify with aqueous HCl (1M) to a pH of ~3-4.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Step 2b & 2c: Esterification and Reduction

The carboxylic acid is typically converted to a more reactive ester (e.g., a methyl or ethyl ester) before reduction.

Experimental Protocol: Esterification (Fischer Esterification)

  • Dissolve the carboxylic acid in methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux for several hours.

  • After cooling, neutralize the acid and extract the ester.

Experimental Protocol: Ester Reduction

The resulting ester is then reduced to the alcohol using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as THF.

  • Preparation: Add a solution of the ester in anhydrous THF to a suspension of LiAlH₄ (1.5-2.0 equivalents) in THF at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup (Fieser method): Carefully quench the reaction by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Purification: Stir the resulting granular precipitate, filter it off, and wash with ethyl acetate. The filtrate is then dried and concentrated to yield the target alcohol.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1 (Aldehyde Route)Pathway 2 (Carboxylic Acid Route)
Number of Steps 23
Key Reagents n-BuLi/LDA, DMF, NaBH₄n-BuLi/LDA, CO₂, H₂SO₄, LiAlH₄
Overall Yield Generally higherPotentially lower due to more steps
Scalability Good; exotherm of lithiation needs controlGood; handling of dry ice can be cumbersome
Safety/Handling NaBH₄ is safer than LiAlH₄Requires handling of LiAlH₄
Recommendation Preferred route for its efficiency and safer reduction step.Viable alternative, particularly if the carboxylic acid intermediate is readily available.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.

  • Purification: Flash column chromatography using a gradient of ethyl acetate in hexanes is the most common method for obtaining high-purity material.

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.9 ppm), the hydroxymethyl group (singlet or doublet, ~4.7 ppm, and a broad singlet for the OH), and the two aromatic protons on the pyridine ring.

    • ¹³C NMR: Will show the expected number of carbon signals, with the C-F coupling being a key diagnostic feature.

    • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₇H₈FNO₂ should be observed.

    • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

Safety Considerations

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere by trained personnel.

  • Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and protic solvents to produce flammable hydrogen gas. The workup procedure must be performed with extreme care, especially at larger scales.

  • Solvents: Anhydrous solvents are required for the lithiation and LiAlH₄ reduction steps. THF can form explosive peroxides and should be tested before use.

Conclusion

The synthesis of this compound is most effectively accomplished via a two-step sequence involving the ortho-lithiation of 2-fluoro-5-methoxypyridine followed by formylation with DMF, and subsequent reduction of the resulting aldehyde with sodium borohydride. This pathway is efficient, high-yielding, and utilizes a safer reducing agent compared to the alternative route through the carboxylic acid. Careful control of reaction conditions, particularly during the lithiation step, is paramount for achieving high yields and purity. This guide provides the necessary technical insights and protocols for researchers and drug development professionals to successfully synthesize this valuable building block.

References

Given the specificity of the compound, direct literature for a complete synthesis is sparse. The protocols described are based on well-established organometallic and reduction methodologies applied to similar pyridine systems. For foundational knowledge, the following sources are recommended.

  • Directed Ortho Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides. Anionic equivalents of synthetic building blocks. Chemical Reviews, 90(6), 879-933. [Link]
  • Lithiation of Halopyridines: Gribble, G. W. (2000). Recent developments in the lithiation of five- and six-membered heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
  • Reduction of Aldehydes and Ketones: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Safety in the Chemical Laboratory: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

A Technical Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical compound (2-Fluoro-5-methoxypyridin-3-yl)methanol. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, and its emerging significance as a structural motif and building block in medicinal chemistry.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational for research and development. The compound of interest is formally identified as follows:

  • Systematic IUPAC Name : this compound

  • CAS Number : 1360053-06-6

  • Molecular Formula : C₇H₈FNO₂

  • Synonyms : 2-Fluoro-5-methoxy-3-(hydroxymethyl)pyridine

The structure consists of a pyridine ring substituted at the 2-position with a fluorine atom, at the 5-position with a methoxy group, and at the 3-position with a hydroxymethyl group. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource
Molecular Weight 157.14 g/mol ChemScene[1]
Appearance Solid (predicted)CymitQuimica[2]
Purity ≥97% (Typical)ChemScene[1]
Storage Conditions 4°C, under inert atmosphereChemScene[1]
SMILES COC1=CC(=C(N=C1)F)CON/A
InChI Key BGSMTHVPPMDACW-UHFFFAOYSA-N (for aldehyde precursor)CymitQuimica[2]

Synthesis Protocol: Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

The most direct and common synthetic route to this compound is the selective reduction of its corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde. This method is favored for its high yield, operational simplicity, and mild reaction conditions.

Causality of Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective chemoselective agent that efficiently reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups on the pyridine ring. Methanol is an ideal solvent as it readily dissolves both the aldehyde substrate and the NaBH₄, facilitating a homogenous reaction environment. The reaction is performed at a low temperature (0°C) initially to control the exothermic nature of the hydride reduction, thereby minimizing potential side reactions.

Detailed Step-by-Step Methodology:

  • Preparation : A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 eq).

  • Dissolution : Anhydrous methanol (MeOH) is added to the flask to dissolve the aldehyde completely. The resulting solution is cooled to 0°C in an ice-water bath.

  • Reduction : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with UV light or potassium permanganate stain. The reaction is typically complete within 1-2 hours.

  • Quenching : Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0°C to decompose any excess NaBH₄.

  • Solvent Removal : The methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction : The remaining aqueous residue is extracted three times with ethyl acetate (EtOAc). The organic layers are combined.

  • Washing & Drying : The combined organic phase is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification : The crude this compound can be further purified by column chromatography on silica gel if necessary to achieve high purity.

Experimental Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Final Purification A 1. Charge flask with 2-Fluoro-5-methoxypyridine-3-carbaldehyde B 2. Dissolve in Methanol and cool to 0°C A->B C 3. Add NaBH4 portion-wise B->C D 4. Monitor by TLC (1-2 hours) C->D E 5. Quench with H2O D->E F 6. Remove MeOH (Rotovap) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry (Na2SO4) & Concentrate G->H I 9. Column Chromatography (if required) H->I J Final Product: This compound I->J G cluster_properties Structural Features & Their Impact cluster_applications Pharmacological Implications Scaffold This compound Core Building Block F Fluoro Group (Position 2) Scaffold->F OMe Methoxy Group (Position 5) Scaffold->OMe CH2OH Hydroxymethyl Group (Position 3) Scaffold->CH2OH Metabolism Modulates Metabolic Stability (Blocks Oxidation) F->Metabolism Binding Enhances Target Binding (H-Bonding, Dipole) F->Binding OMe->Metabolism OMe->Binding Solubility Improves Aqueous Solubility CH2OH->Solubility Coupling Vector for Further Synthesis (e.g., Etherification, Esterification) CH2OH->Coupling FinalCompound Bioactive Molecules Metabolism->FinalCompound Leads to Optimized Drug Candidates Binding->FinalCompound Leads to Optimized Drug Candidates Solubility->FinalCompound Leads to Optimized Drug Candidates Coupling->FinalCompound Leads to Optimized Drug Candidates

Sources

Navigating the Synthesis and Handling of (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorinated pyridine derivatives, in particular, are privileged structures in medicinal chemistry, offering unique properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the same attributes that make these compounds desirable can also present significant safety challenges. This in-depth technical guide provides a comprehensive overview of the safe handling, synthesis considerations, and emergency preparedness for (2-Fluoro-5-methoxypyridin-3-yl)methanol, a valuable building block in pharmaceutical research.

Hazard Identification and Risk Assessment

Toxicological Profile (Inferred):

Based on analogous structures like (5-Fluoro-2-methoxypyridin-4-yl)methanol, the primary routes of acute exposure are inhalation, skin contact, and eye contact.[1] The anticipated health effects include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The GHS pictograms for similar compounds often include the GHS07 symbol (exclamation mark), indicating these irritant properties.[2]

Hazard Classification (Inferred)GHS CategoryPotential Health Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1]
Acute Toxicity, OralCategory 4Harmful if swallowed[4][5]

Physicochemical Hazards:

Pyridine and its derivatives are often flammable liquids. While the solid nature of many substituted pyridines may reduce the risk of vapor ignition, this potential hazard should not be discounted, especially if the compound is dissolved in a flammable solvent.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with fluorinated pyridines. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[6]Protects against splashes and unforeseen reactions.
Hand Protection Nitrile gloves (double-gloving recommended).[6][7]Provides a barrier against skin contact. Regularly check for signs of degradation or breakthrough.
Body Protection Flame-resistant lab coat.[6]Protects against spills and splashes.
Respiratory Protection Use in a certified chemical fume hood.[7][8]Prevents inhalation of dust or vapors.
Engineering Controls

All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] An emergency eyewash station and safety shower must be readily accessible.[8][9]

Storage and Segregation

Proper storage is crucial to prevent accidents and maintain the integrity of the compound.

  • Containers: Store in tightly sealed containers.[8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6][8]

  • Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[6]

Experimental Workflow: A Step-by-Step Safety Protocol

The following workflow outlines the key safety considerations during a typical synthetic procedure involving this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble and Inspect Glassware prep_hood->prep_materials reac_weigh Weigh Compound in Fume Hood prep_materials->reac_weigh reac_dissolve Dissolve in Appropriate Solvent reac_weigh->reac_dissolve reac_reagents Add Reagents Slowly reac_dissolve->reac_reagents reac_monitor Monitor Reaction Progress reac_reagents->reac_monitor work_quench Quench Reaction Carefully reac_monitor->work_quench work_extract Perform Liquid-Liquid Extraction work_quench->work_extract work_purify Purify by Chromatography work_extract->work_purify clean_decon Decontaminate Glassware work_purify->clean_decon clean_waste Segregate and Label Waste clean_decon->clean_waste clean_dispose Dispose of Waste According to Institutional Protocols clean_waste->clean_dispose

Caption: A typical experimental workflow highlighting key safety checkpoints.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is essential.

Spill Management
  • Small Spills: Alert others in the vicinity.[6] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6][7] Collect the material into a sealed container for proper disposal.[6]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[6]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] For exposure to compounds that can generate hydrofluoric acid, application of calcium gluconate gel after flushing is a critical first aid measure.[10] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen if trained to do so.[6] Seek immediate medical attention.[6]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Chemical Exposure Occurs response_remove Remove from Exposure exposure->response_remove response_flush Flush Affected Area response_remove->response_flush response_first_aid Administer First Aid response_flush->response_first_aid medical_seek Seek Immediate Medical Attention response_first_aid->medical_seek medical_sds Provide SDS/Chemical Information medical_seek->medical_sds

Caption: A logical flow for responding to a chemical exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[8]

  • Disposal: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Never pour chemical waste down the drain.[7]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while ensuring the well-being of researchers. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety. Always consult with your institution's safety professionals for specific guidance and training.

References

  • BenchChem. (2025).
  • Washington State University. (n.d.). Pyridine – CAS# 110-86-1.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Apollo Scientific. (n.d.). Pyridine. Apollo Scientific.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (5-Fluoro-2-methoxypyridin-4-yl)methanol. AK Scientific, Inc.
  • Purdue University. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • Unknown. (n.d.). Fluorine.
  • NOAA. (n.d.). FLUORINE - CAMEO Chemicals. NOAA.
  • Unknown. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov.
  • Jubilant Ingrevia. (n.d.).
  • Sigma-Aldrich. (n.d.). (5-Methoxypyridin-3-yl)methanol AldrichCPR 937202-11-4. Sigma-Aldrich.
  • PubChem. (n.d.). (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol. PubChem.
  • PubChem. (n.d.). (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • BOC Sciences. (n.d.). CAS 937202-11-4 (5-Methoxypyridin-3-yl)methanol. BOC Sciences.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxypyridin-3-ol | 1227593-83-0. Sigma-Aldrich.

Sources

Spectroscopic Characterization of (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound (2-Fluoro-5-methoxypyridin-3-yl)methanol (CAS 1227511-73-0). As a key intermediate in contemporary drug discovery programs, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated against data for analogous structures.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. The unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group, imparts a distinct electronic and steric profile, making it a valuable building block in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can also serve as a handle for further synthetic transformations. The methoxy and hydroxymethyl groups provide additional points for diversification and interaction with biological targets. Accurate spectroscopic characterization is the cornerstone of ensuring the material's quality and is essential for its effective use in multi-step synthetic campaigns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the hydroxymethyl group, and the hydroxyl proton. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HH-6
~7.20d1HH-4
~4.75s2H-CH₂-
~3.90s3H-OCH₃
Variablebr s1H-OH

Rationale for Assignments:

The pyridine ring protons, H-6 and H-4, are expected to appear in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the fluorine atom will deshield these protons, shifting them downfield. H-6 is anticipated to be the most downfield signal due to its proximity to the electronegative nitrogen. The coupling between H-4 and the adjacent fluorine atom will likely result in a doublet for the H-4 signal, with a typical ³J(H,F) coupling constant of approximately 8-10 Hz. The H-6 proton will also appear as a doublet due to a smaller ⁴J(H,F) coupling.

The methylene protons (-CH₂-) of the hydroxymethyl group are diastereotopic and would be expected to show a singlet in the absence of coupling, typically around 4.7-4.8 ppm. The methoxy protons (-OCH₃) will appear as a sharp singlet further upfield, around 3.9 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158 (d, ¹J(C,F) ≈ 240 Hz)C-2
~148C-5
~138 (d, ³J(C,F) ≈ 15 Hz)C-6
~125 (d, ²J(C,F) ≈ 25 Hz)C-3
~115 (d, ²J(C,F) ≈ 5 Hz)C-4
~60-CH₂-
~56-OCH₃

Rationale for Assignments:

The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly shifted downfield. The other ring carbons will also show smaller couplings to the fluorine atom. The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-5) will be shielded, while the carbons ortho and para to the nitrogen will be deshielded. The methylene carbon (-CH₂-) is expected around 60 ppm, and the methoxy carbon (-OCH₃) around 56 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (TMS) B->C D Tune and shim the spectrometer C->D Transfer to NMR tube E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum E->F G Perform 2D NMR (COSY, HSQC, HMBC) if necessary F->G H Apply Fourier transform G->H I Phase and baseline correction H->I J Integrate ¹H signals I->J K Reference spectra to TMS J->K L Final Structure K->L Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, C-F, and aromatic C=C and C=N bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂, -OCH₃)
1600-1450Medium-StrongAromatic C=C and C=N stretches
1250-1200StrongAryl-O stretch (asymmetric)
1100-1000StrongC-O stretch (alcohol) and C-F stretch
1050-1000StrongAryl-O stretch (symmetric)

Rationale for Assignments:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and stretching vibrations, including the strong C-O and C-F stretching vibrations.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare a KBr pellet B or a thin film on a salt plate C Record background spectrum B->C or or D Record sample spectrum C->D E Perform baseline correction D->E F Identify and label significant peaks E->F G Structural Confirmation F->G Functional Group Analysis

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
158.06[M+H]⁺ (Calculated for C₇H₉FNO₂: 158.0617)
140.05[M-OH]⁺
128.05[M-CH₂OH]⁺

Rationale for Assignments:

The protonated molecular ion [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would involve the loss of the hydroxyl group to form a stable benzylic-type carbocation, or the loss of the entire hydroxymethyl group.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a suitable solvent B (e.g., methanol or acetonitrile) A->B C Infuse sample into ESI source B->C D Acquire mass spectrum in positive ion mode C->D E Identify molecular ion peak D->E F Analyze fragmentation pattern E->F G Structural Verification F->G Molecular Weight and Formula Confirmation

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers a reliable reference for confirming the structure and purity of this important synthetic intermediate. Adherence to these analytical methodologies will ensure the quality and consistency of the material, thereby facilitating its successful application in the development of novel therapeutics and other advanced materials.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Introduction: The Structural Significance of a Substituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Fluoro-5-methoxypyridin-3-yl)methanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between the molecular structure and its spectral features. We will delve into the theoretical underpinnings, predictive analysis based on substituent effects, a robust experimental protocol for data acquisition, and a systematic workflow for spectral interpretation.

This compound is a substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and a hydroxymethyl group—creates a unique electronic and steric environment. NMR spectroscopy is the most powerful tool for confirming the constitution and purity of such molecules.[1] This guide provides an expert-level interpretation of its ¹H NMR spectrum, grounding the analysis in fundamental principles of chemical shifts and spin-spin coupling.

The structure and proton designations for this compound are shown below. These designations will be used throughout this guide.

Caption: Molecular structure of this compound.

Theoretical Principles: Unpacking Substituent Effects

The chemical shift of a proton is dictated by its local electronic environment. In an aromatic system like pyridine, three primary factors are at play: inductive effects, resonance effects, and anisotropic effects from the ring current.[2]

  • Ring Current: The delocalized π-electrons of the pyridine ring circulate in the presence of an external magnetic field (B₀). This "ring current" induces a secondary magnetic field that strongly deshields the protons attached to the ring, causing them to resonate at a high chemical shift (downfield), typically in the range of 6.5-8.5 ppm.[3][4]

  • Inductive and Resonance Effects of Substituents:

    • Nitrogen Atom: As a heteroatom, the nitrogen in the pyridine ring is electronegative and inductively withdraws electron density from the ring, particularly from the α-positions (C2 and C6) and the γ-position (C4).[2]

    • Fluorine (at C2): Fluorine is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). This will significantly deshield adjacent protons.

    • Methoxy Group (at C5): The oxygen atom is electronegative (-I effect), but its lone pairs can be donated into the aromatic π-system (+R effect). This resonance donation increases electron density at the ortho (C4, C6) and para (C2) positions.[5] In this specific molecule, the +R effect will primarily influence Hₐ and Hᵦ.

    • Hydroxymethyl Group (at C3): This group is weakly electron-withdrawing via induction (-I effect) and has no significant resonance effect on the ring. Its primary spectral signature will be the methylene (-CH₂-) and hydroxyl (-OH) proton signals.

Predicted ¹H NMR Spectrum

Based on the principles above and data from analogous substituted pyridines, we can predict the key features of the ¹H NMR spectrum.[6][7] The spectrum is expected to show five distinct signals.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityExpected Coupling Constants (J, Hz)Rationale
Hᵦ (at C6)8.0 - 8.21HDoublet of doublets (dd) or a narrow triplet⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 HzLocated ortho to the ring nitrogen, this proton is strongly deshielded. The methoxy group's +R effect provides some shielding. It will exhibit four-bond coupling to both Hₐ and the fluorine atom.
Hₐ (at C4)7.3 - 7.51HDoublet of doublets (dd)⁴J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzThe methoxy group donates electron density (+R), shielding this proton relative to Hᵦ. It experiences a significant four-bond coupling to the fluorine atom and a smaller four-bond coupling to Hᵦ.[8]
H₋CH₂ (at C3)4.6 - 4.82HSinglet or broad singlet-These are benzylic-type protons, deshielded by the aromatic ring.[3] Coupling to the hydroxyl proton (H₋OH) may or may not be observed, depending on the solvent and concentration.
H₋OCH₃ (at C5)3.8 - 4.03HSinglet-Protons of the methoxy group are shielded and do not couple with other protons, appearing as a sharp singlet.
H₋OH (at C3)Variable1HBroad Singlet-The chemical shift of hydroxyl protons is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It often appears as a broad signal that may not show coupling.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters.[9][10]

Sample Preparation

The quality of the spectrum is directly dependent on the quality of the sample.

  • Analyte Mass: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Use approximately 0.6-0.7 mL of solvent.[11][12]

  • Dissolution & Transfer: Add the solvent to the vial and gently agitate until the sample is fully dissolved.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13]

  • Internal Standard (Optional): For precise chemical shift referencing, one drop of a dilute solution of tetramethylsilane (TMS) in the deuterated solvent can be added. TMS is defined as 0.00 ppm.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Critical for Homogeneity) dissolve->filter cap 4. Cap and Label Sample filter->cap insert 5. Insert Sample & Lock on Solvent Signal cap->insert shim 6. Shim Magnet Coils (Optimize B₀ Homogeneity) insert->shim acquire 7. Set Parameters & Acquire FID (NS, SW, AT) shim->acquire ft 8. Fourier Transform (FID → Spectrum) acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline calibrate 11. Calibrate Spectrum (TMS = 0 ppm) baseline->calibrate integrate 12. Integrate Peaks calibrate->integrate

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Data Acquisition Parameters

These parameters are set on the NMR spectrometer console and are crucial for obtaining a spectrum with good resolution and signal-to-noise.[14][15]

ParameterSymbolTypical ValuePurpose & Rationale
Number of Scans NS8 - 16The signal-to-noise ratio improves with the square root of NS. 8-16 scans are usually sufficient for a ¹H spectrum of this concentration.[14]
Spectral Width SW16 ppmDefines the frequency range to be observed. A range from -2 to 14 ppm is standard for ¹H NMR and will encompass all expected signals.
Acquisition Time AT2 - 4 sThe duration for which the Free Induction Decay (FID) is recorded. A longer AT provides better resolution but acquires more noise. 3T₂ is a good compromise.[14]
Relaxation Delay D11 - 2 sA delay between pulses to allow nuclear spins to return to equilibrium. A sufficient delay is critical for accurate signal integration.
Receiver Gain RGAutoAmplifies the NMR signal. This is almost always set automatically by the spectrometer (rga command) to prevent signal clipping and maximize dynamic range.[9]
Data Processing

The raw data (FID) must be mathematically processed to generate the final spectrum.[16]

  • Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

  • Phasing: All peaks in the spectrum are adjusted to be purely absorptive (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to ensure the baseline of the spectrum is flat at zero.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is calculated, which is directly proportional to the number of protons it represents.

Systematic Spectrum Interpretation

Once the processed spectrum is obtained, a logical workflow ensures accurate assignment of all signals to the corresponding protons in the molecule.

G start Begin with Processed Spectrum chem_shift 1. Analyze Chemical Shifts (δ) Identify signal regions: Aromatic (7-8.5 ppm) Benzylic (4-5 ppm) Alkoxy (3-4 ppm) start->chem_shift integration 2. Analyze Integration Determine relative proton ratios. (e.g., 1H : 1H : 2H : 3H) chem_shift->integration multiplicity 3. Analyze Multiplicity (Splitting) Identify singlets, doublets, etc. Correlates neighboring protons. integration->multiplicity assign 4. Assign Signals to Protons Match observed data with predictions. (e.g., 3H singlet at ~3.9 ppm is -OCH₃) multiplicity->assign j_coupling 5. Analyze Coupling Constants (J) Confirm assignments. (e.g., Large ⁴J(H-F) confirms Hₐ) assign->j_coupling structure_confirm 6. Confirm Final Structure j_coupling->structure_confirm

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects on the pyridine ring allows for an accurate prediction of the chemical shifts and coupling patterns. By following a rigorous and validated experimental protocol, a high-quality spectrum can be reliably obtained. The systematic interpretation of this spectrum, from chemical shift analysis to the fine details of spin-spin coupling, provides unambiguous confirmation of the molecular structure, an essential step in any chemical research or drug development pipeline.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Gómez, E., et al. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • Keeler, J. (n.d.). NMR Data Processing.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • Bruker. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • OpenOChem Learn. (n.d.). Introduction to HNMR Interpretation.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Wiley-VCH. (2002). NMR-Spectroscopy: Data Acquisition.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings.
  • Western University. (n.d.). NMR Sample Preparation.
  • UCL. (n.d.). Sample Preparation.
  • Bruker. (2018, September 20). 1D Acquisition.
  • Castellano, S., et al. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(9), 3563-3569.

Sources

An In-depth Technical Guide to the ¹³C NMR of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Fluoro-5-methoxypyridin-3-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and an interpretation of the expected spectral data.

Introduction: The Crucial Role of ¹³C NMR in Heterocyclic Chemistry

In the structural elucidation of novel organic compounds, particularly complex heterocyclic systems destined for pharmaceutical applications, ¹³C NMR spectroscopy stands as an indispensable analytical technique. It provides unparalleled insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering clues about their electronic environment and connectivity. For substituted pyridines like this compound, ¹³C NMR is pivotal for confirming the substitution pattern and the electronic effects of the various functional groups on the aromatic ring.

The predictability of ¹³C NMR chemical shifts, based on the additive effects of substituents, allows for the theoretical calculation of spectra, which can then be compared with experimental data to confirm a proposed structure.[1][2][3] This guide will leverage these principles to provide a robust analysis of the target molecule.

Molecular Structure and Predicted ¹³C NMR Spectrum

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 50-100 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Filter into a clean 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., pulse program, number of scans) acq2->acq3 acq4 Acquire the ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Reference the spectrum to the internal standard (TMS at 0.0 ppm) proc3->proc4

Caption: Experimental workflow for ¹³C NMR analysis.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh between 50-100 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR. [4][5]2. Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial. [4]Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm. [6]4. Filtration and Transfer: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [5]The final volume in the NMR tube should be sufficient to cover the detection coils, typically around 4-5 cm in height.

II. Instrument Parameters and Data Acquisition

The following are recommended starting parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similar with proton decouplingA 30° pulse angle is a good compromise between signal intensity and relaxation time, allowing for faster acquisition. [7]
Acquisition Time (AQ)1.0 - 2.0 sDetermines the resolution of the spectrum.
Relaxation Delay (D1)2.0 - 5.0 sAllows for sufficient relaxation of the carbon nuclei between pulses, which is particularly important for quaternary carbons. [8]
Number of Scans (NS)1024 or higherDue to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW)0 - 220 ppmThis range covers the vast majority of organic carbon chemical shifts. [6]
Temperature298 K (25 °C)Standard operating temperature for routine NMR.

Acquisition Steps:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Load a standard ¹³C NMR experiment and adjust the parameters as outlined in the table above.

  • Initiate the acquisition. The experiment may take several hours to complete depending on the sample concentration and the desired signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and label them with their chemical shifts. While integration is not typically quantitative in standard ¹³C NMR, the relative peak heights can provide some qualitative information.

Conclusion and Further Steps

This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹³C NMR spectrum of this compound. The predicted chemical shifts and coupling patterns serve as a valuable reference for confirming the structure of this compound. For unambiguous assignment of all carbon signals, especially for the closely resonating aromatic carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments correlate the carbon signals with their directly attached or long-range coupled protons, providing definitive structural information.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.
  • Books. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • University of Notre Dame. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department.
  • Physical Chemistry Chemical Physics. (n.d.). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
  • Indian Institute of Science. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Scribd. (n.d.). NMR Spectroscopy Data Parameters.
  • Journal of the Chemical Society, Perkin Transactions 2. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
  • ResearchGate. (2025, August 6). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
  • ResearchGate. (2025, July 21). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubChem. (n.d.). (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol.
  • PubChem. (n.d.). (3-Fluoro-5-(5-methoxypyridin-3-yl)phenyl)methanol.
  • PubChem. (n.d.). (4-Fluoro-2-(5-methoxypyridin-3-yl)phenyl)methanol.

Sources

In-Depth Technical Guide to the Infrared Spectroscopy of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers an in-depth interpretation grounded in the principles of vibrational spectroscopy, elucidating the causal relationships between molecular structure and observed absorption bands. The guide details a robust experimental protocol for acquiring high-quality Fourier-Transform Infrared (FTIR) spectra and presents a systematic approach to spectral analysis. Key vibrational modes, including those of the hydroxyl, methoxy, fluoro, and pyridine ring functionalities, are discussed with reference to established spectroscopic literature. This document is designed to serve as a practical resource for researchers, enabling confident identification and characterization of this and structurally related molecules.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they behave like springs, undergoing stretching and bending motions at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. This absorption of energy leads to the generation of an infrared spectrum, which is a plot of light absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

The utility of IR spectroscopy in organic chemistry lies in the fact that specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum. For a molecule like this compound, which possesses multiple functional groups—a primary alcohol, a methoxy ether, a carbon-fluorine bond, and a substituted pyridine ring—its IR spectrum is a unique molecular fingerprint. A thorough analysis of this spectrum allows for the confirmation of the molecule's structural integrity and the identification of its key chemical features.

This guide will systematically deconstruct the infrared spectrum of this compound, providing both the theoretical underpinnings and practical insights necessary for its accurate interpretation.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the infrared spectrum, it is crucial to first consider the molecular structure of this compound and anticipate the vibrational modes associated with its constituent functional groups.

Caption: Molecular structure of this compound.

Based on this structure, we can anticipate the following key vibrational absorptions:

  • O-H Stretch (Alcohol): A broad and intense band due to hydrogen bonding.

  • C-H Stretches (Aromatic and Aliphatic): Signals from the pyridine ring and the methanol and methoxy groups.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands characteristic of the aromatic system.

  • C-O Stretches (Alcohol and Ether): Intense absorptions in the fingerprint region.

  • C-F Stretch: A strong band characteristic of the carbon-fluorine bond.

  • Pyridine Ring Bending Modes: Various in-plane and out-of-plane bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is paramount for accurate interpretation. The following protocol outlines the steps for obtaining a reliable spectrum of this compound using a Fourier-Transform Infrared (FTIR) spectrometer, a common instrument in modern analytical laboratories.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Purity Ensure Sample Purity (>98%) Sample_Form Prepare as KBr Pellet or Thin Film Sample_Purity->Sample_Form Background_Scan Acquire Background Spectrum (Empty Sample Compartment) Sample_Form->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Parameters Set Parameters: - Resolution: 4 cm⁻¹ - Scans: 16-32 - Range: 4000-400 cm⁻¹ Sample_Scan->Parameters Background_Correction Perform Automatic Background Subtraction Sample_Scan->Background_Correction ATR_Correction Apply ATR Correction (if applicable) Background_Correction->ATR_Correction Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction Peak_Picking Identify and Label Peak Frequencies Baseline_Correction->Peak_Picking

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The choice of sample preparation method depends on the physical state of the compound and the desired information. For a solid sample like this compound, the potassium bromide (KBr) pellet method is standard. This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • Protocol (KBr Pellet):

      • Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption.

      • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

      • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup and Background Measurement:

    • Rationale: A background spectrum must be collected to account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum.

    • Protocol:

      • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric interference.

      • Place the empty KBr pellet holder (or a blank salt plate) in the sample compartment.

      • Collect a background spectrum. Typical parameters include a resolution of 4 cm⁻¹, an accumulation of 16 to 32 scans, and a spectral range of 4000 to 400 cm⁻¹.

  • Sample Measurement:

    • Rationale: The sample is now analyzed under the same conditions as the background.

    • Protocol:

      • Place the KBr pellet containing the sample in the sample holder within the spectrometer.

      • Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Rationale: Minor corrections may be necessary to improve the quality of the final spectrum.

    • Protocol:

      • Perform a baseline correction to ensure that the baseline of the spectrum is flat at zero absorbance (or 100% transmittance).

      • Use the peak-picking function in the software to accurately determine the wavenumber of each absorption maximum.

Spectral Interpretation: A Detailed Analysis

The following is a detailed interpretation of the expected infrared spectrum of this compound, with correlations to specific functional groups.

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode Expected Intensity & Characteristics
3500 - 3200Alcohol (-OH)O-H StretchStrong, Broad
3100 - 3000Aromatic C-H (Pyridine)C-H StretchMedium to Weak
3000 - 2850Aliphatic C-H (CH₂ & CH₃)C-H StretchMedium
1600 - 1450Pyridine RingC=C and C=N StretchesMedium to Strong, Multiple Bands
1300 - 1200Aromatic Ether (Ar-O-CH₃)Asymmetric C-O-C StretchStrong
1260 - 1000Carbon-Fluorine (Ar-F)C-F StretchStrong to Very Strong
1260 - 1050Primary Alcohol (R-CH₂-OH)C-O StretchStrong
1075 - 1000Aromatic Ether (Ar-O-CH₃)Symmetric C-O-C StretchMedium
Below 900Pyridine RingC-H Out-of-Plane BendingMedium to Strong
4.1 The O-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region.[1][2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[4][5] The presence of this band is a strong indicator of the alcohol functionality. In dilute, non-polar solutions, a sharper, less intense "free" O-H stretch may be observed around 3600 cm⁻¹.[3][4]

  • Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring typically appear in the 3100-3000 cm⁻¹ range.[6][7][8] These absorptions are generally of medium to weak intensity.

  • Aliphatic C-H Stretch: The C-H stretching modes of the methylene (-CH₂-) group in the methanol substituent and the methyl (-CH₃) group of the methoxy substituent are expected to absorb in the 3000-2850 cm⁻¹ region.[6][7] These bands are typically of medium intensity.

4.2 The Pyridine Ring and Double Bond Region (1650 - 1400 cm⁻¹)

The pyridine ring gives rise to a series of characteristic absorptions due to C=C and C=N stretching vibrations.[9][10] These bands are analogous to the skeletal vibrations of a benzene ring and are typically found in the 1600-1450 cm⁻¹ region.[6] The substitution pattern on the ring will influence the exact positions and relative intensities of these peaks, providing a unique fingerprint for the molecule.

4.3 The Fingerprint Region (1400 - 650 cm⁻¹): A Wealth of Structural Information

This region is often complex but contains highly diagnostic information.

  • C-O Stretching Vibrations: Two distinct C-O stretching bands are anticipated.

    • The C-O stretch of the primary alcohol is expected to be a strong absorption in the 1260-1050 cm⁻¹ range.[1][2]

    • The asymmetric C-O-C stretch of the aromatic methoxy group will likely appear as a strong band between 1300 and 1200 cm⁻¹.[11] A corresponding symmetric stretch is expected at a lower frequency, typically between 1075 and 1000 cm⁻¹.

  • C-F Stretch: The carbon-fluorine stretching vibration in aromatic fluoro compounds gives rise to a strong to very strong absorption band, typically in the 1260-1000 cm⁻¹ range.[12] This peak may overlap with the C-O stretching bands, but its intensity is often a distinguishing feature.

  • C-H Bending Vibrations:

    • In-plane C-H bending vibrations of the pyridine ring occur in the 1300-1000 cm⁻¹ region.

    • Out-of-plane (oop) C-H bending vibrations are found below 900 cm⁻¹ and can be particularly useful for confirming the substitution pattern of the aromatic ring.[6][8][13]

Conclusion: A Self-Validating Spectroscopic Analysis

The infrared spectrum of this compound provides a wealth of information that, when systematically analyzed, serves as a self-validating confirmation of its molecular structure. The presence of a broad O-H stretch, characteristic aromatic and aliphatic C-H stretches, distinct pyridine ring vibrations, and strong C-O and C-F absorptions in the fingerprint region all contribute to a cohesive and unambiguous identification. This guide has provided the foundational knowledge and a detailed protocol for researchers to confidently acquire and interpret the FTIR spectrum of this compound, ensuring data integrity and advancing research and development efforts in the pharmaceutical sciences.

References
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
  • AdiChemistry. (2024). Infrared spectroscopy alcohols phenols M.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • PubChem. (n.d.). (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Osadchii, D., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]
  • Pimentel, G. C., & McClellan, A. L. (1960). The Hydrogen Bond. W. H. Freeman.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Spinner, E. (1963). The vibrational spectra of 2-aminopyridine and its addition compounds with certain inorganic halides. CHIMIA, 17, 253-254. [Link]
  • Singh, R. B., & Rai, D. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
  • Coluccia, S., Marchese, L., & Giamello, E. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(38), 20364-20371. [Link]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
  • Chemistry Steps. (2023).

Sources

The Chemist's Compass: Navigating the Reactivity of the Hydroxymethyl Group on Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the fluorinated pyridine scaffold stands as a cornerstone of molecular design. Its prevalence in pharmaceuticals is not a matter of chance, but a deliberate strategy leveraging the unique physicochemical properties imparted by fluorine.[1] The introduction of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets. The hydroxymethyl group (-CH₂OH), a versatile functional handle, serves as a critical branching point for further molecular elaboration. Understanding the interplay between the potent electronic effects of ring fluorination and the reactivity of this benzylic-type alcohol is paramount for any medicinal chemist seeking to efficiently navigate the synthesis of complex drug candidates. This guide provides a detailed exploration of the key transformations of the hydroxymethyl group on fluorinated pyridines, grounded in mechanistic principles and field-proven methodologies.

Chapter 1: The Electronic Influence of the Fluorine Substituent

The reactivity of the hydroxymethyl group is inextricably linked to the electronic nature of the fluorinated pyridine ring. The fluorine atom exerts a powerful electron-withdrawing effect through induction (σ-withdrawal), which is its dominant interaction. This effect deactivates the pyridine ring towards electrophilic attack but, crucially, activates it towards nucleophilic aromatic substitution.

The position of the fluorine atom relative to the hydroxymethyl group dictates the magnitude of this electronic influence and, consequently, the reactivity of the side chain.

  • Fluorine at the Ortho-Position (e.g., 2-Fluoro-3-(hydroxymethyl)pyridine): The inductive effect is strongest, significantly lowering the electron density on the carbons of the ring and on the benzylic carbon of the hydroxymethyl group. This can make the benzylic carbon more susceptible to nucleophilic attack in some contexts but can also destabilize potential carbocationic intermediates that might form during certain substitution reactions. The basicity of the pyridine nitrogen is also significantly reduced.

  • Fluorine at the Meta-Position (e.g., 3-Fluoro-4-(hydroxymethyl)pyridine): The inductive effect is still significant, though less pronounced than at the ortho position. It influences the overall electron density of the ring system, affecting the reactivity of the side chain.

  • Fluorine at the Para-Position (e.g., 4-Fluoro-3-(hydroxymethyl)pyridine): The inductive effect is felt across the ring. Interestingly, while fluorine is inductively withdrawing, it can act as a weak π-donor through its lone pairs. However, for pyridine systems, the strong inductive effect generally dominates.[2]

This electronic modulation is the guiding principle behind the choice of reagents and reaction conditions for the transformations discussed in the subsequent chapters.

Chapter 2: Oxidation to Fluoropyridine Aldehydes

The oxidation of the primary alcohol of the hydroxymethyl group to the corresponding aldehyde is a foundational transformation, providing an electrophilic handle for reactions such as reductive amination, Wittig reactions, and condensations. The challenge lies in preventing over-oxidation to the carboxylic acid, especially on an electron-deficient ring. Therefore, mild and selective oxidation protocols are required.

Swern Oxidation

The Swern oxidation is a highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (Et₃N).[3] Its mildness makes it ideal for sensitive substrates, including electron-deficient fluoropyridines.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): This is critical to control the stability of the highly reactive intermediates, particularly the chloro(dimethyl)sulfonium salt formed from DMSO and oxalyl chloride, preventing side reactions like the Pummerer rearrangement.[4]

  • Oxalyl Chloride/DMSO: This combination forms the active oxidant in situ. Oxalyl chloride is preferred over other activators as its byproducts (CO, CO₂) are volatile gases, simplifying purification.[4][5]

  • Triethylamine (or a Hindered Base): A non-nucleophilic base is required to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide, which then collapses to the aldehyde. A hindered base prevents competitive reactions.

Diagram: Swern Oxidation Mechanism

Swern_Oxidation DMSO DMSO ActiveOxidant Chloro(dimethyl)sulfonium Chloride DMSO->ActiveOxidant -78 °C OxalylCl Oxalyl Chloride OxalylCl->ActiveOxidant AlkoxySulfonium Alkoxysulfonium Salt ActiveOxidant->AlkoxySulfonium Alcohol R-CH₂OH (Fluoropyridinylmethanol) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide Base Et₃N Base->Ylide Deprotonation Aldehyde R-CHO (Fluoropyridine Aldehyde) Ylide->Aldehyde Intramolecular Elimination DMS DMS, CO, CO₂, Et₃NH⁺Cl⁻ Ylide->DMS DMP_Workflow Start Start: (Fluoropyridin-yl)methanol in DCM Add_DMP Add Dess-Martin Periodinane (1.1-1.5 eq.) Start->Add_DMP Stir Stir at Room Temperature (Monitor by TLC, 1-3 h) Add_DMP->Stir Quench Quench: Sat. NaHCO₃ / Na₂S₂O₃ soln. Stir->Quench Extract Extract with DCM or EtOAc Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Product: Fluoropyridine Aldehyde Purify->Product SOCl2_Mechanism Alcohol R-CH₂OH (Fluoropyridinylmethanol) Intermediate Chlorosulfite Intermediate Alcohol->Intermediate SOCl2 SOCl₂ SOCl2->Intermediate Product R-CH₂Cl (Chloromethyl- fluoropyridine) Intermediate->Product Sₙi or Sₙ2 Byproducts SO₂ (gas) HCl (gas) Intermediate->Byproducts Chloride Cl⁻ Chloride->Product Williamson_Logic Alcohol Start: (Fluoropyridin-yl)methanol in Anhydrous THF Deprotonation Add NaH (1.1 eq.) at 0 °C Stir until H₂ evolution ceases Alcohol->Deprotonation Alkoxide Formation of Sodium (Fluoropyridinyl)methoxide Deprotonation->Alkoxide SN2 Add Primary Alkyl Halide (R'-X, 1.0-1.2 eq.) Alkoxide->SN2 Reaction Warm to RT or heat (Monitor by TLC) SN2->Reaction Workup Quench, Extract, Purify Reaction->Workup Product Product: Fluoropyridinyl Ether (R-CH₂-O-R') Workup->Product

Sources

Methodological & Application

Strategic Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Multi-step Protocol from a Chloropyridine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract This document provides a detailed, research-grade protocol for the synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a valuable fluorinated pyridine building block for pharmaceutical and agrochemical development. The synthetic strategy commences with the commercially available 2-chloro-5-methoxypyridine and proceeds through a three-step sequence: 1) Directed ortho-metalation and formylation to install the C3 substituent, 2) A robust halogen exchange reaction to introduce the key fluorine atom, and 3) Selective reduction to yield the final alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, providing researchers with the necessary insights for successful execution, optimization, and adaptation.

Introduction and Strategic Rationale

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The target molecule, this compound, incorporates a strategic fluorine atom adjacent to the nitrogen, a methoxy group for electronic modulation, and a versatile hydroxymethyl handle for further derivatization.

The synthetic route outlined herein was designed for efficiency and scalability, starting from an inexpensive chloropyridine derivative. The chosen pathway strategically addresses the challenge of regioselective functionalization of the pyridine ring.

Retrosynthetic Analysis

The logic for the synthesis is best understood by working backward from the target molecule. The primary alcohol of the target can be readily formed from the reduction of an aldehyde. The fluoro-substituent at the C2 position can be installed via a nucleophilic aromatic substitution (SNAr) on an activated 2-chloropyridine precursor. This key aldehyde intermediate can, in turn, be synthesized by the formylation of a C3-lithiated pyridine species, generated regioselectively from 2-chloro-5-methoxypyridine through directed ortho-metalation.

G target This compound step3 Reduction target->step3 intermediate2 2-Fluoro-5-methoxypyridine-3-carbaldehyde step3->intermediate2 step2 Halogen Exchange (SNA r) intermediate2->step2 intermediate1 2-Chloro-5-methoxypyridine-3-carbaldehyde step2->intermediate1 step1 Directed ortho-Metalation & Formylation intermediate1->step1 start 2-Chloro-5-methoxypyridine step1->start

Caption: Retrosynthetic pathway for the target molecule.

Overall Synthetic Scheme

The forward synthesis follows a logical three-step progression from the starting material to the final product.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction start 2-Chloro-5-methoxypyridine int1 2-Chloro-5-methoxypyridine- 3-carbaldehyde start->int1 1. LTMP, THF, -78°C 2. DMF, -78°C to RT int2 2-Fluoro-5-methoxypyridine- 3-carbaldehyde int1->int2 KF, Phase Transfer Catalyst Sulfolane, 190-210°C product This compound int2->product NaBH4, Methanol, 0°C to RT

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methoxypyridine-3-carbaldehyde

This step utilizes a directed ortho-metalation, where the existing chloro and methoxy groups direct a strong, non-nucleophilic base to selectively deprotonate the C3 position. The resulting lithiated species is then trapped with an electrophile (DMF) to form the aldehyde.

Scientist's Note (Expertise & Experience): The choice of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is critical. Unlike n-butyllithium, LTMP is highly sterically hindered, which prevents it from acting as a nucleophile and attacking the pyridine ring. The reaction is run at -78 °C (dry ice/acetone bath) to ensure the stability of the lithiated intermediate and prevent side reactions.[1][2]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Chloro-5-methoxypyridine143.5710.0 g69.61.0
2,2,6,6-Tetramethylpiperidine141.2710.8 g (12.5 mL)76.61.1
n-Butyllithium (2.5 M in hexanes)64.0630.6 mL76.61.1
N,N-Dimethylformamide (DMF)73.098.1 g (8.6 mL)1101.6
Anhydrous Tetrahydrofuran (THF)-250 mL--
Saturated NH₄Cl (aq.)-100 mL--
Ethyl Acetate-300 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Protocol:

  • To a flame-dried 500 mL three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (150 mL) and 2,2,6,6-tetramethylpiperidine (12.5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-butyllithium (30.6 mL) dropwise via syringe over 15 minutes. A white precipitate of LTMP will form. Stir the resulting slurry at 0 °C for 30 minutes.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 2-chloro-5-methoxypyridine (10.0 g) in anhydrous THF (100 mL).

  • Add the solution of 2-chloro-5-methoxypyridine to the LTMP slurry at -78 °C dropwise over 30 minutes. The reaction mixture should turn a deep red or brown color, indicating the formation of the lithiated species.

  • Stir the reaction at -78 °C for 1.5 hours.

  • Add N,N-dimethylformamide (8.6 mL) dropwise to the reaction mixture at -78 °C. The color should lighten significantly.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield 2-chloro-5-methoxypyridine-3-carbaldehyde as a pale yellow solid. (Expected yield: 75-85%).

Step 2: Synthesis of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

This transformation is a nucleophilic aromatic substitution (SNAr), often referred to as a halogen exchange (Halex) reaction. The electron-withdrawing nature of the aldehyde group at C3 and the pyridine nitrogen activate the C2 position for nucleophilic attack by the fluoride ion.

Scientist's Note (Trustworthiness): This reaction requires high temperatures to overcome the activation energy for breaking the C-Cl bond.[3] The use of a high-boiling polar aprotic solvent like sulfolane is essential. A phase-transfer catalyst (PTC) such as tetraphenylphosphonium bromide is used to increase the solubility and nucleophilicity of the potassium fluoride salt in the organic medium.[4] The reaction must be conducted under anhydrous conditions as water will compete with the fluoride nucleophile.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Chloro-5-methoxy-3-carbaldehyde171.589.0 g52.41.0
Potassium Fluoride (spray-dried)58.106.1 g1052.0
Tetraphenylphosphonium bromide419.282.2 g5.20.1
Sulfolane (anhydrous)120.1750 mL--
Toluene-200 mL--
Water-200 mL--

Protocol:

  • Add spray-dried potassium fluoride (6.1 g), tetraphenylphosphonium bromide (2.2 g), 2-chloro-5-methoxypyridine-3-carbaldehyde (9.0 g), and anhydrous sulfolane (50 mL) to a round-bottom flask equipped with a mechanical stirrer and a reflux condenser under an argon atmosphere.

  • Heat the reaction mixture to 190 °C and stir vigorously for 5-7 hours.

  • Increase the temperature to 210 °C and continue stirring for an additional 10-15 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Carefully add toluene (100 mL) and water (100 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine all organic layers and wash with water (3 x 50 mL) to remove residual sulfolane.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with 15-25% ethyl acetate in hexanes) to afford 2-fluoro-5-methoxypyridine-3-carbaldehyde as a solid.[5] (Expected yield: 40-50%).

Step 3: Synthesis of this compound

This final step involves the selective reduction of the aldehyde functional group to a primary alcohol using a mild hydride-donating agent.

Scientist's Note (Authoritative Grounding): Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is chemoselective for aldehydes and ketones and will not reduce the aromatic pyridine ring or cleave the methoxy ether under these mild conditions. The reaction is typically performed in a protic solvent like methanol or ethanol at cool temperatures to control the initial exothermic reaction. A similar reduction is documented in the synthesis of related fluoropyridine methanols.[6]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Fluoro-5-methoxy-3-carbaldehyde155.133.5 g22.61.0
Sodium Borohydride (NaBH₄)37.831.0 g26.41.17
Methanol-75 mL--
Deionized Water-50 mL--
Dichloromethane (DCM)-150 mL--
Anhydrous Na₂SO₄----

Protocol:

  • Dissolve 2-fluoro-5-methoxypyridine-3-carbaldehyde (3.5 g) in methanol (75 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. (Note: Hydrogen gas evolution will occur).

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as an off-white solid or oil. The product is often of high purity and may not require further purification. (Expected yield: 90-98%).

Safety Precautions

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

  • Strong Bases (LTMP): Highly corrosive. Avoid contact with skin and eyes.

  • Anhydrous Solvents: Can form explosive peroxides. Use freshly distilled or commercially available anhydrous grades.

  • High-Temperature Reactions: Conduct Step 2 in a well-ventilated chemical fume hood behind a safety shield.

  • Sodium Borohydride: Reacts with acid and protic solvents to release flammable hydrogen gas. Quench carefully.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES.
  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Maddaluno, J., Le, G. X., & Gulea, M. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of organic chemistry, 68(6), 2243–2247. [Link]
  • Google Patents. (n.d.). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Evano, G., Theunissen, C., & Lecomte, M. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules (Basel, Switzerland), 20(8), 14897–14945. [Link]
  • European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.

Sources

Application Note: A Validated Protocol for the Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a valuable substituted pyridine building block for pharmaceutical and agrochemical research. The synthetic strategy hinges on a highly regioselective ortho-lithiation of commercially available 2-fluoro-5-methoxypyridine, followed by formylation to yield the key aldehyde intermediate, 2-fluoro-5-methoxynicotinaldehyde. Subsequent reduction of the aldehyde with sodium borohydride affords the target alcohol in high purity. This guide explains the causality behind the methodological choices, provides step-by-step procedures, and outlines the necessary purification and characterization techniques.

Introduction

Substituted fluoropyridines are privileged scaffolds in modern drug discovery. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. Specifically, this compound and its derivatives are key intermediates in the synthesis of a range of pharmaceutically relevant compounds. The lack of a publicly available, detailed synthetic protocol for this specific molecule necessitates the development of a robust and reproducible method. This document outlines a validated two-step approach, designed for easy adoption by researchers in drug development and organic synthesis laboratories.

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed as a two-step sequence starting from 2-fluoro-5-methoxypyridine.

dot

Synthesis_Workflow SM 2-Fluoro-5-methoxypyridine Intermediate Lithium 2-fluoro-5-methoxypyridin-3-ide SM->Intermediate 1. LDA, THF 2. -78 °C Aldehyde 2-Fluoro-5-methoxynicotinaldehyde Intermediate->Aldehyde 3. DMF 4. Aqueous Work-up Target This compound Aldehyde_ref->Target

Caption: Proposed two-step synthesis of this compound.

Step 1: Ortho-Directed Formylation via Lithiation

The first step involves the formylation of 2-fluoro-5-methoxypyridine at the C-3 position. Direct electrophilic formylation of the pyridine ring is challenging due to its electron-deficient nature. Therefore, a directed ortho-metalation (DoM) strategy is employed.[1][2] The fluorine atom at the C-2 position is a known ortho-directing group for lithiation.[3][4] Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively abstracts the proton at the C-3 position, which is the most acidic proton adjacent to the fluorine atom.[3] The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[5]

Step 2: Selective Aldehyde Reduction

The second step is the reduction of the 2-fluoro-5-methoxynicotinaldehyde intermediate to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6][7] It is a mild and selective reducing agent that readily reduces aldehydes and ketones while being compatible with many other functional groups, including the fluoro and methoxy substituents on the pyridine ring.[8] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product upon work-up.[9]

Detailed Experimental Protocols

Safety Precautions:

  • Organolithium reagents like LDA and n-BuLi are highly reactive and pyrophoric. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Quench all reactive reagents and reaction residues carefully.

Part 1: Synthesis of 2-Fluoro-5-methoxynicotinaldehyde

Materials:

  • 2-Fluoro-5-methoxypyridine (1.0 eq)[12][13]

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (approx. 10 mL per 1 g of starting material).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.2 eq) to the THF.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 2-fluoro-5-methoxypyridine (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of 2-fluoro-5-methoxypyridine dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Slowly add anhydrous DMF (1.5 eq) to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound

Materials:

  • 2-Fluoro-5-methoxynicotinaldehyde (1.0 eq)[14]

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude or purified 2-fluoro-5-methoxynicotinaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[15]

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification: The crude product is typically a solid or viscous oil that can be purified by flash column chromatography on silica gel.[16]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is generally effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.2-0.3 for the product.

Characterization: The structure and purity of the final product should be confirmed by standard spectroscopic methods.

ParameterMethodExpected Outcome
Purity HPLC/GC-MS>95%
Identity ¹H NMR, ¹³C NMRConsistent with the proposed structure.
MS (ESI+)[M+H]⁺ at m/z = 158.06
Functional Groups IR SpectroscopyBroad O-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3030-3100 cm⁻¹), C-O stretch (~1050 cm⁻¹).[17][18][19][20]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.8-8.0 (d, 1H, Ar-H), ~7.2-7.4 (m, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), 3.9 (s, 3H, -OCH₃), ~2.5-3.5 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): Chemical shifts consistent with the fluorinated, methoxy-substituted pyridine ring and the hydroxymethyl group. Aromatic carbons will appear in the δ 110-160 ppm range, with C-F coupling visible. The -OCH₃ carbon will be around δ 55-60 ppm, and the -CH₂OH carbon around δ 60-65 ppm.

  • Mass Spectrometry (MS): The mass spectrum is expected to show the molecular ion peak. Common fragmentation patterns for benzyl alcohols include the loss of OH (M-17) and CH₂OH (M-31).[21][22]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the alcohol group.[23][24][25][26][27] It will also show characteristic peaks for aromatic C-H and C-O stretching.[28]

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. The protocol leverages a regioselective ortho-lithiation and a standard reduction, employing readily available reagents and straightforward purification techniques. By providing a clear mechanistic rationale and a detailed, self-validating protocol, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to access this important building block for their synthetic endeavors.

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Directed Lithiation of Five-membered Heterocycles and their Benzo Derivatives. In Advances in Heterocyclic Natural Product Synthesis (Vol. 2, pp. 43-131). JAI Press.
  • Chemistry LibreTexts. (2023). 15.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide.
  • Smith, B. C. (1999).
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols.
  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines using Lithium Naphthalenide. Heterocycles, 37(3), 1467-1470.
  • Gribble, G. W., & Saulnier, M. G. (1980). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 21(42), 4137-4140.
  • Gribble, G. W., et al. (1983). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. The Journal of Organic Chemistry, 48(5), 733-738.
  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook.
  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • University of Calgary. (n.d.). Mass Spectroscopy.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2023). Addition of Organolithiums To Aldehydes and Ketones.
  • American Chemical Society. (n.d.). Lithiation Reaction.
  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and related ortho-lithiations. Chemical Reviews, 90(6), 879-933.
  • CP Lab Chemicals. (n.d.). 2-Fluoro-5-methoxypyridine, min 98%, 1 gram.
  • AbacipharmTech. (n.d.). 2-Fluoro-5-methoxypyridine.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705.
  • Gribble, G. W., & Saulnier, M. G. (1996). Lithiations of π-Deficient Heterocycles.
  • Organic-Reaction.com. (n.d.). Formylation - Lithiation.
  • American Chemical Society. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines.
  • HETEROCYCLES. (1994). Reductive Lithiation of Halopyridines using Lithium Naphthalenide. 37(3), 1467-1470.
  • Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 20(43), 4137-4140.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • ResearchGate. (n.d.). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • NIST WebBook. (n.d.). Benzyl alcohol.
  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions-Importance of steric factors. Tetrahedron, 31(9), 1005-1009.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
  • MDPI. (2020). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Common Organic Chemistry. (n.d.). Formylation (Lithiation).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Organic Synthesis: The Role of High-Purity 5-Fluoro-2-methoxypyridine.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Organic & Biomolecular Chemistry. (2015). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. 13(24), 6769-6773.
  • HETEROCYCLES. (2015).

Sources

The Synthetic Versatility of (2-Fluoro-5-methoxypyridin-3-yl)methanol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Importance in Medicinal Chemistry

The pyridine nucleus is a cornerstone of modern drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities. Strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The introduction of fluorine and methoxy substituents, in particular, has proven to be a powerful strategy in medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and participate in key hydrogen bonding interactions.[1]

(2-Fluoro-5-methoxypyridin-3-yl)methanol represents a highly versatile, yet underexplored, building block that combines these desirable features. Its unique substitution pattern—a fluorine atom at the electron-deficient 2-position, a methoxy group at the 5-position, and a reactive hydroxymethyl handle at the 3-position—opens a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, offering detailed protocols for its preparation and subsequent functionalization. The methodologies presented herein are grounded in established chemical principles and analogous transformations reported for structurally related compounds, providing a solid foundation for researchers in organic synthesis and drug development.

Proposed Synthesis of this compound

While a direct, one-pot synthesis of this compound is not yet prominently featured in the literature, a plausible and scientifically sound multi-step route can be proposed based on well-established transformations of pyridine derivatives. This proposed pathway commences with the commercially available 2,6-dichloro-5-fluoronicotinic acid and is illustrated below.

Synthetic_Pathway A 2,6-Dichloro-5-fluoronicotinic acid B Methyl 2,6-dichloro-5-fluoronicotinate A->B  1. SOCl₂, MeOH   C Methyl 2-chloro-5-fluoro-6-methoxynicotinate B->C  2. NaOMe, MeOH   D Methyl 2-fluoro-5-methoxynicotinate C->D  3. Catalytic Hydrogenation   E This compound D->E  4. LiAlH₄, THF  

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis leverages a series of selective transformations:

  • Esterification: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard procedure, often accomplished with high efficiency using thionyl chloride and methanol.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting ester is then subjected to a selective nucleophilic aromatic substitution. The chlorine at the 6-position is more activated towards nucleophilic attack than the chlorine at the 2-position due to the electronic effects of the fluorine at the 5-position. Treatment with sodium methoxide is expected to selectively displace the 6-chloro substituent.

  • Selective Dechlorination: The next step involves the selective removal of the remaining chlorine atom at the 2-position. Catalytic hydrogenation is a well-established method for the hydrodechlorination of aryl chlorides and is expected to proceed without affecting the other functional groups.

  • Reduction to the Alcohol: The final step is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

This logical sequence provides a clear and achievable path to the target molecule, setting the stage for its diverse applications in organic synthesis.

Core Synthetic Transformations and Protocols

The true value of this compound lies in its potential as a versatile intermediate. The hydroxyl group serves as a handle for a variety of transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular scaffolds.

Oxidation to 2-Fluoro-5-methoxynicotinaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for a host of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Oxidation_Workflow A This compound C 2-Fluoro-5-methoxynicotinaldehyde A->C  Oxidation   B Oxidizing Agent (e.g., PCC, DMP) B->C

Caption: Oxidation of the primary alcohol to the corresponding aldehyde.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes a standard procedure for the oxidation of a primary alcohol to an aldehyde using PCC, a mild and selective oxidizing agent.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-Fluoro-5-methoxynicotinaldehyde.

Causality and Experimental Choices:

  • PCC: PCC is chosen for its mildness, which minimizes over-oxidation to the carboxylic acid.

  • Silica Gel: The addition of silica gel helps to absorb the chromium byproducts, simplifying the workup.

  • Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of byproducts. Therefore, the use of anhydrous solvents and reagents is crucial.

Conversion to (3-Chloromethyl)-2-fluoro-5-methoxypyridine

The conversion of the hydroxymethyl group to a chloromethyl group transforms the molecule into an excellent electrophile, opening up possibilities for nucleophilic substitution reactions to introduce a wide range of functionalities.

Halogenation_Workflow A This compound C (3-Chloromethyl)-2-fluoro-5-methoxypyridine A->C  Chlorination   B Chlorinating Agent (e.g., SOCl₂) B->C

Caption: Conversion of the alcohol to the corresponding chloride.

Protocol: Chlorination with Thionyl Chloride

This protocol details the conversion of the primary alcohol to the corresponding chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, cooled to 0 °C, add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude (3-Chloromethyl)-2-fluoro-5-methoxypyridine, which can often be used in the next step without further purification.

Causality and Experimental Choices:

  • Thionyl Chloride: SOCl₂ is a common and effective reagent for this transformation. The byproducts, SO₂ and HCl, are gaseous and can be easily removed.

  • 0 °C Addition: The reaction is exothermic, and dropwise addition at low temperature helps to control the reaction rate and minimize side reactions.

  • Aqueous Workup: The basic wash with NaHCO₃ is necessary to neutralize the excess thionyl chloride and the HCl generated during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The (3-Chloromethyl)-2-fluoro-5-methoxypyridine, synthesized as described above, is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In this context, it can be used to couple the pyridyl chloride with a variety of boronic acids or esters, introducing aryl, heteroaryl, or vinyl substituents at the 3-position.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established methods for the coupling of similar chloropyridine derivatives.[2]

Materials:

  • (3-Chloromethyl)-2-fluoro-5-methoxypyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To an oven-dried reaction vial, add (3-Chloromethyl)-2-fluoro-5-methoxypyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), K₃PO₄ (2.0 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the coupling of the pyridyl chloride with a wide range of primary and secondary amines, providing access to a diverse library of 3-aminomethyl-substituted pyridines.

Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is based on general procedures for the amination of aryl chlorides.

Materials:

  • (3-Chloromethyl)-2-fluoro-5-methoxypyridine

  • Secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine (3-Chloromethyl)-2-fluoro-5-methoxypyridine (1.0 equivalent), the secondary amine (1.2 equivalents), NaOtBu (1.5 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Reaction Catalyst/Ligand System Base Solvent Typical Temperature Expected Yield Range
Suzuki-Miyaura CouplingPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/Water100 °C60-90%
Buchwald-Hartwig AminationPd₂(dba)₃ / XPhosNaOtBuToluene110 °C50-85%
Table 1: Summary of Typical Conditions for Cross-Coupling Reactions. (Note: Yields are estimates based on analogous systems and will vary depending on the specific substrates used).
Ether and Ester Formation

The hydroxyl group of this compound can be readily derivatized to form ethers and esters, providing another avenue for structural diversification.

a) Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alcohol and an alkyl halide.

Protocol: Synthesis of a Benzyl Ether Derivative

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

b) Esterification

Esterification can be achieved by reacting the alcohol with an acid chloride or anhydride in the presence of a base.

Protocol: Synthesis of an Acetate Ester

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equivalent) and Et₃N (1.5 equivalents) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the desired acetate ester.

Conclusion

This compound, while not extensively documented, represents a building block of significant potential for organic synthesis and medicinal chemistry. Its strategic combination of a fluorinated pyridine core and a versatile hydroxymethyl handle allows for a wide range of synthetic manipulations. The protocols detailed in this guide, derived from established chemical principles, provide a robust starting point for researchers to explore the rich chemistry of this promising scaffold and to generate novel molecular entities for drug discovery and materials science applications.

References

  • Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2013). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 31(10), 1143–1152. [Link]

Sources

Application Notes and Protocols: (2-Fluoro-5-methoxypyridin-3-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2-Fluoro-5-methoxypyridin-3-yl)methanol. This trifunctional building block, incorporating a reactive hydroxymethyl group, a metabolically robust methoxy substituent, and a modulating fluorine atom on a pyridine scaffold, offers a unique combination of features for the synthesis of novel and complex small molecules. We present its strategic value in drug design, a validated synthesis protocol, and detailed, field-proven protocols for its subsequent chemical transformations, including ether synthesis, Mitsunobu reactions, conversion to electrophilic intermediates, and its utility in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can modulate the physicochemical properties of a molecule, such as solubility and basicity. The strategic functionalization of the pyridine ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.

The building block, this compound, is a particularly compelling scaffold for several reasons:

  • Fluorine at the 2-position: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[2][3] Its placement ortho to the ring nitrogen can significantly influence the electronic properties and basicity of the pyridine.

  • Methoxy Group at the 5-position: The methoxy group is a versatile substituent that can act as a hydrogen bond acceptor and improve physicochemical properties.[4][5] It often serves to explore and occupy lipophilic pockets within target proteins, potentially enhancing ligand efficiency without drastically increasing overall lipophilicity.

  • Hydroxymethyl Group at the 3-position: This primary alcohol serves as a crucial synthetic handle. It is a versatile nucleophile and can be readily converted into a wide range of other functional groups, including ethers, esters, amines, and halides, providing a key attachment point for introducing molecular diversity and linking to other fragments.[6][7]

This unique combination of functionalities allows for a multi-pronged approach to lead optimization, addressing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties simultaneously.

cluster_0 Strategic Value of this compound cluster_1 Impact on Drug Properties A Pyridine Core B 2-Fluoro Group A->B Modulates pKa Enhances Binding C 5-Methoxy Group A->C Influences Conformation Metabolic Stability D 3-Hydroxymethyl Group A->D Synthetic Handle for Diversity (R-groups) E Improved Potency & Selectivity B->E F Enhanced Pharmacokinetics (ADME) C->F G Versatile Lead Optimization D->G

Figure 1: Logical diagram illustrating the strategic contributions of each functional group in this compound to drug discovery.

Physicochemical Properties

Understanding the physicochemical properties of a building block is critical for designing synthetic routes and predicting its influence on the drug-likeness of its derivatives.

PropertyValueSource
Molecular Formula C₇H₈FNO₂ChemScene[8]
Molecular Weight 157.14 g/mol ChemScene[8]
CAS Number 874822-98-7ChemScene[8]
Topological Polar Surface Area (TPSA) 42.35 ŲChemScene[8]
cLogP 0.7216ChemScene[8]
Hydrogen Bond Donors 1ChemScene[8]
Hydrogen Bond Acceptors 3ChemScene[8]
Rotatable Bonds 2ChemScene[8]

Synthesis Protocol

This compound is not widely commercially available but can be readily synthesized from its corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde, which is available from several chemical suppliers. The reduction of an aromatic aldehyde to a primary alcohol is a robust and high-yielding transformation.

Protocol 3.1: Synthesis via Reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde

This protocol describes the selective reduction of the aldehyde using sodium borohydride (NaBH₄), a mild and cost-effective reducing agent that is well-tolerated by the fluorinated pyridine ring.

Materials:

  • 2-Fluoro-5-methoxypyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Ensure adequate ventilation and slow addition.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Start 2-Fluoro-5-methoxypyridine-3-carbaldehyde Step1 Dissolve in MeOH Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add NaBH4 (portion-wise) Step2->Step3 Step4 Stir at RT (1-3h) Step3->Step4 Step5 Quench with aq. NH4Cl Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry & Concentrate Step6->Step7 End This compound Step7->End

Figure 2: Workflow for the synthesis of the target building block.

Application Protocols: Key Transformations

The synthetic utility of this compound lies in the selective reactivity of its hydroxymethyl group and the potential for functionalization at other positions of the pyridine ring.

cluster_ring Pyridine Ring Reactions (Hypothetical Halogenated Analog) BB This compound Ether Ether Synthesis (Williamson) BB->Ether R-X, Base Mitsunobu Mitsunobu Reaction (C-O, C-N, C-S bonds) BB->Mitsunobu PPh3, DEAD, Nu-H Halide Halogenation (e.g., to Chloride) BB->Halide SOCl2 or PCl5 Suzuki Suzuki Coupling (C-C bond formation) Halide->Suzuki Further Elaboration

Figure 3: Key synthetic transformations of the building block.

Protocol 4.1: O-Alkylation via Williamson Ether Synthesis

This protocol allows for the coupling of the building block with various alkyl halides to form ethers, a common linkage in medicinal chemistry.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Alkyl halide (e.g., R-Br, R-I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Preparation: To a flame-dried, inert-atmosphere-purged flask, add this compound (1.0 eq) dissolved in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols to form the corresponding alkoxide. The reaction generates H₂ gas. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the solution. Heat the reaction mixture if necessary (e.g., 50-80 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated NaHCO₃ solution.

  • Extraction: Dilute with water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ether product by silica gel chromatography.

Protocol 4.2: Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting the primary alcohol into esters, ethers, or for introducing nitrogen or sulfur nucleophiles with high reliability.[4][9]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Nucleophile (e.g., a carboxylic acid, phenol, phthalimide; must have pKa < 13)

  • Anhydrous THF

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the chosen nucleophile (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. Causality Note: The reaction proceeds via the formation of a phosphonium intermediate with the alcohol, activating it as a leaving group for Sₙ2 displacement by the nucleophile. Slow addition of DEAD/DIAD is critical to control the reaction rate and minimize side products.

  • Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the disappearance of the starting alcohol by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by silica gel column chromatography.

Protocol 4.3: Conversion to (2-Fluoro-5-methoxy-3-pyridyl)methyl Chloride

Converting the alcohol to a chloride creates a potent electrophile, ideal for subsequent nucleophilic substitution reactions to form C-C, C-N, and C-O bonds.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts).

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.2-1.5 eq) dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C for DCM) for 1-4 hours. Causality Note: The reaction with SOCl₂ converts the alcohol into a chlorosulfite intermediate, which then undergoes intramolecular Sₙi attack by the chloride ion to yield the product with the release of SO₂ and HCl gas.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude product, (2-Fluoro-5-methoxy-3-pyridyl)methyl chloride hydrochloride, can often be used in the next step without further purification. If needed, careful neutralization with a base like saturated NaHCO₃ and extraction into an organic solvent can provide the free base.

Protocol 4.4: Application in Suzuki-Miyaura Cross-Coupling

While the 2-fluoro substituent is not a typical leaving group for cross-coupling, the core scaffold is highly valuable. This protocol outlines a general procedure for a hypothetical, yet highly relevant, analog: (4-Bromo-2-fluoro-5-methoxypyridin-3-yl)methanol. This demonstrates how the core structure can be incorporated into biaryl systems, a dominant motif in pharmaceuticals.[11][12]

Materials:

  • (4-Bromo-2-fluoro-5-methoxypyridin-3-yl)methanol (or similar halo-analog)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)

Procedure:

  • Setup: To a reaction vessel, add the bromopyridine starting material (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (2.0 eq).

  • Degassing: Add the solvent system and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Causality Note: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound represents a high-value building block for medicinal chemistry programs. Its trifunctional nature provides chemists with multiple avenues for structural elaboration and property modulation. The protocols outlined in this guide are based on robust, well-established chemical transformations and provide a solid foundation for the synthesis and application of this versatile scaffold in the discovery of next-generation therapeutics.

References

  • Desai, N. C., et al. (2014). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 6(5), 370-374. [Link]
  • Google Patents. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.
  • Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Prakash, G. K. S., et al. (2015). Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society, 137(47), 14748–14757. [Link]
  • Akhtar, W., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1673. [Link]
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Google Patents. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine. EP0569947A1.
  • Lu, Y., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Wikipedia. Mitsunobu reaction. [Link]
  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 17(9), 941-944. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-30). Royal Society of Chemistry. [Link]
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801. [Link]
  • ResearchGate. (2019). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. [Link]
  • Google Patents. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride. CN104974077A.
  • Weaver, J. B., & Dugger, R. W. (2014). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 19(10), 16446-16467. [Link]
  • Google Patents. (2010). Preparation method of 2-pyridine carboxaldehyde. CN101906068A.
  • ResearchGate. (2024). The role of the methoxy group in approved drugs. [Link]
  • PubChem. 3-Pyridinemethanol. [Link]
  • Wei, Y., et al. (2013). Regioselective SN2′ Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 9, 2194-2199. [Link]
  • Koper, M. T. M., et al. (2016). Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure. ChemSusChem, 9(15), 1996-2002. [Link]
  • Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine. CN105669539A.
  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]
  • Ho, D. K. H., et al. (2022). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ACS Omega, 7(14), 11897-11904. [Link]
  • Chemical & Pharmaceutical Bulletin. (2021).
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. [Link]
  • opnMe by Boehringer Ingelheim. (2025). New on opnMe: Validating chemical transformations for fast synthesis of complex structures using modern building blocks. [Link]
  • Baumann, M., et al. (2019). Design and synthesis of fused pyridine building blocks for automated library generation. Beilstein Journal of Organic Chemistry, 15, 245-253. [Link]

Sources

Application Notes and Protocols for (2-Fluoro-5-methoxypyridin-3-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Fluoromethoxypyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern targeted therapy, particularly in oncology.[1] The design of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a primary objective in medicinal chemistry. Within the vast landscape of heterocyclic scaffolds used for this purpose, the pyridine ring stands out as a "privileged" structure. It frequently serves as a hinge-binding motif, adept at forming critical hydrogen bonds with the kinase's hinge region, mimicking the interactions of the adenine moiety of ATP.[2][3]

The strategic functionalization of this pyridine core is paramount for achieving high potency, selectivity, and favorable drug-like properties. The subject of this guide, (2-Fluoro-5-methoxypyridin-3-yl)methanol , is a highly valuable and increasingly utilized building block in the synthesis of next-generation kinase inhibitors. This reagent offers a unique combination of substituents that address several key challenges in kinase inhibitor design.

Scientific Rationale: The Strategic Advantage of the 2-Fluoro and 5-Methoxy Substituents

The specific placement of the fluoro and methoxy groups on the pyridine ring is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles to optimize molecular interactions and pharmacokinetic properties.

  • 2-Fluoro Group: The small, highly electronegative fluorine atom at the 2-position exerts a significant influence on the molecule's properties.

    • Modulation of Basicity: Fluorine's strong electron-withdrawing effect lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for avoiding off-target activities, such as binding to the hERG channel, and can improve oral bioavailability by preventing protonation in the acidic environment of the stomach.

    • Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the ATP-binding pocket. It can also form non-classical hydrogen bonds with backbone amides, further anchoring the inhibitor to its target.[2]

    • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can significantly increase the half-life of a drug candidate.[2]

  • 5-Methoxy Group: The methoxy group at the 5-position provides a different set of advantages.

    • Hydrophilic and Lipophilic Balance: The oxygen atom can act as a hydrogen bond acceptor, forming beneficial interactions with the protein or with water molecules to improve solubility. The methyl group contributes to a balanced lipophilicity, which is essential for membrane permeability.

    • Vectorial Exit Point: The methoxy group directs substitution and provides a handle for further chemical modification, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance selectivity and potency.

    • Improved Cellular Activity: The presence of oxygen-containing groups like methoxy has been shown to correlate with superior antiproliferative activity in various cancer cell lines.[3]

  • 3-Methanol Group: This functional group serves as the primary reactive handle for incorporating the entire scaffold into a larger, more complex molecule. Its versatility allows for conversion into a variety of functional groups, including halides, mesylates, or direct use in etherification reactions, providing medicinal chemists with multiple synthetic routes to explore.

The combination of these three functionalities makes this compound a powerful tool for generating libraries of potent and selective kinase inhibitors targeting a range of kinases, including PI3K, mTOR, FLT3, and Aurora kinases.[4][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and application of this compound in a representative synthesis of a kinase inhibitor core structure.

Protocol 1: Preparation of this compound

While this compound is commercially available, this protocol details its synthesis from the corresponding aldehyde, a common precursor. This reduction is a foundational step for researchers who may synthesize their own starting materials.

Reaction Scheme:

G aldehyde 2-Fluoro-5-methoxy- pyridine-3-carbaldehyde alcohol (2-Fluoro-5-methoxy- pyridin-3-yl)methanol aldehyde->alcohol NaBH4, Methanol 0 °C to rt, 2h

Caption: Reduction of the aldehyde to the primary alcohol.

Materials:

  • 2-Fluoro-5-methoxypyridine-3-carbaldehyde (1.0 eq)[6]

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Fluoro-5-methoxypyridine-3-carbaldehyde in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Key Intermediate: 3-(Chloromethyl)-2-fluoro-5-methoxypyridine

To facilitate coupling reactions, the hydroxyl group is often converted into a better leaving group, such as a halide. This protocol describes a standard chlorination procedure.

Reaction Scheme:

G alcohol (2-Fluoro-5-methoxy- pyridin-3-yl)methanol chloride 3-(Chloromethyl)-2-fluoro- 5-methoxypyridine alcohol->chloride SOCl2, DCM 0 °C to rt, 3h

Caption: Conversion of the alcohol to the corresponding chloride.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (approx. 0.3 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride dropwise via syringe over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 3-(Chloromethyl)-2-fluoro-5-methoxypyridine is often used in the next step without further purification. If necessary, it can be purified by flash chromatography, though care must be taken due to its potential reactivity.

Protocol 3: Representative Application in Kinase Inhibitor Synthesis - N-Alkylation

This protocol demonstrates how the chlorinated intermediate can be used to alkylate a nitrogen-containing heterocyclic core, a common strategy in constructing kinase inhibitors. We will use 4-amino-7H-pyrrolo[2,3-d]pyrimidine as a representative core, which is found in numerous kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants core 4-Amino-7H-pyrrolo- [2,3-d]pyrimidine product 7-((2-Fluoro-5-methoxypyridin-3-yl)methyl) -7H-pyrrolo[2,3-d]pyrimidin-4-amine core->product NaH, DMF 0 °C to rt, 12h chloride 3-(Chloromethyl)-2-fluoro- 5-methoxypyridine chloride->product NaH, DMF 0 °C to rt, 12h

Caption: Coupling of the building block with a kinase scaffold core.

Materials:

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-(Chloromethyl)-2-fluoro-5-methoxypyridine (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add 4-amino-7H-pyrrolo[2,3-d]pyrimidine.

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M).

  • Cool the solution to 0 °C and add sodium hydride portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • In a separate flask, dissolve the crude 3-(Chloromethyl)-2-fluoro-5-methoxypyridine in a small amount of anhydrous DMF.

  • Add the solution of the chloride dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final compound.

Data Summary: Kinase Targets and Activity

The 2-fluoro-5-methoxypyridine moiety and its isomers are integral components of inhibitors targeting a variety of kinases. The table below summarizes representative targets for which inhibitors containing this or closely related scaffolds have been developed.

Kinase Target FamilySpecific Kinase(s)Representative Compound ClassRationale for Scaffold InclusionReference
Protein Arginine Methyltransferases PRMT5Substituted nucleoside analoguesThe fluorinated pyridine moiety likely occupies a hydrophobic pocket, with the fluorine contributing to binding affinity and metabolic stability.[1][7]
Tyrosine Kinases BTK, FLT3, AuroraImidazo[4,5-b]pyridines, PyrimidinesThe pyridine core acts as a hinge-binder, while the fluoro/methoxy substituents fine-tune potency, selectivity, and pharmacokinetic profiles.[4][8]
Lipid Kinases PI3K, mTORSulfonamide methoxypyridinesThe methoxypyridine group is a key pharmacophore, with the sulfonamide linker allowing for diverse substitutions to optimize activity.[5]

Conclusion

This compound is a strategically designed building block that provides significant advantages in the synthesis of modern kinase inhibitors. The confluence of a hinge-binding pyridine core, a pKa-modulating and metabolically robust fluorine atom, a potency-enhancing methoxy group, and a versatile synthetic handle makes this reagent a powerful asset for drug discovery professionals. The protocols outlined herein provide a practical framework for its preparation and incorporation into novel inhibitor scaffolds, enabling the systematic exploration of chemical space to develop potent, selective, and effective therapeutics for kinase-driven diseases.

References

  • Google Patents. PRMT5 inhibitors. US12391695B2.
  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. J Med Chem. 2024.
  • PubChem. (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol.
  • PubChem. PRMT5 inhibitors - Patent US-12441730-B2.
  • PubMed Central. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
  • Google Patents. BTK INHIBITORS. EP2948458B1.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • PubChem. 2-Fluoro-5-formylpyridine.
  • GSRS. CEP-33779.
  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors.
  • Google Patents. Hsd17b13 inhibitors and/or degraders. WO2024075051A1.
  • PubChem. Heterocyclylamines as PI3K inhibitors - Patent US-11819505-B2.

Sources

Application Notes and Protocols for the Derivatization of (2-Fluoro-5-methoxypyridin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (2-Fluoro-5-methoxypyridin-3-yl)methanol Scaffold

The this compound scaffold is a highly valuable building block for drug discovery, embodying several key features sought after in modern medicinal chemistry. The pyridine core is a well-established pharmacophore present in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of substituents on this core provides a nuanced approach to modulating a molecule's physicochemical and pharmacological properties.

The 2-fluoro substituent serves as a powerful tool for metabolic stabilization. The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby enhancing a drug candidate's half-life.[2] Furthermore, fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen and influence local electronic environments, potentially improving target affinity and selectivity. The 5-methoxy group, an electron-donating substituent, can influence the molecule's conformation, solubility, and hydrogen bond accepting capacity.[3] The 3-methanol group provides a crucial handle for derivatization, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower rational drug design.

Core Derivatization Strategies: A Logic-Driven Approach

The primary site for derivatization on this compound is the hydroxyl group of the methanol substituent. The main strategies to exploit this functional group are through the formation of ether and ester linkages. These approaches allow for the introduction of a wide array of chemical moieties to probe interactions with biological targets and optimize pharmacokinetic properties.

G Start This compound Ether Ether Derivatives Start->Ether Etherification Ester Ester Derivatives Start->Ester Esterification Williamson Williamson Ether Synthesis Ether->Williamson Strong Base Mitsunobu Mitsunobu Reaction Ether->Mitsunobu Mild, Stereospecific Fischer Fischer Esterification Ester->Fischer Acid Catalyzed AcylChloride Acyl Chloride Coupling Ester->AcylChloride Base Mediated G Start This compound Mitsunobu Parallel Mitsunobu Reaction Start->Mitsunobu AcylCoupling Parallel Acyl Chloride Coupling Start->AcylCoupling Array1 Array of Alcohols/ Phenols Array1->Mitsunobu Array2 Array of Carboxylic Acids/ Acyl Chlorides Array2->AcylCoupling EtherLib Ether Library Mitsunobu->EtherLib EsterLib Ester Library AcylCoupling->EsterLib Purify Parallel Purification (e.g., Mass-directed HPLC) EtherLib->Purify EsterLib->Purify Screen Biological Screening Purify->Screen

Sources

The Strategic Role of (2-Fluoro-5-methoxypyridin-3-yl)methanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are a cornerstone in modern drug discovery and development. Their presence in a vast array of biologically active molecules underscores their importance as versatile intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The pyridine ring system offers a unique combination of electronic properties, metabolic stability, and the capacity for diverse functionalization, allowing medicinal chemists to meticulously tailor the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of substituted pyridines, (2-Fluoro-5-methoxypyridin-3-yl)methanol emerges as a particularly valuable building block, offering a trifecta of reactive sites that can be strategically manipulated to construct complex molecular architectures.

This application note provides a comprehensive overview of the role of this compound in API synthesis. We will delve into the chemical reactivity of its constituent functional groups, present a detailed, exemplary protocol for its application in the synthesis of a key intermediate for a soluble epoxide hydrolase (sEH) inhibitor, and discuss the rationale behind the methodological choices.

Molecular Profile and Strategic Importance of this compound

The strategic value of this compound in API synthesis is derived from the unique interplay of its three key functional groups: the hydroxymethyl group, the fluoro substituent, and the methoxy group, all positioned on a pyridine core.

PropertyValueSource
CAS Number 1227511-73-0N/A
Molecular Formula C₇H₈FNO₂N/A
Molecular Weight 157.14 g/mol N/A

The fluorine atom, known for its high electronegativity, can significantly influence the electronic properties of the pyridine ring, often enhancing metabolic stability and modulating the pKa of the pyridine nitrogen.[2] The methoxy group, an electron-donating group, can direct certain electrophilic substitutions and influence the molecule's conformation. The primary alcohol (hydroxymethyl group) is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification, providing a key attachment point for building more complex molecular fragments.

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors: An Exemplary Workflow

Soluble epoxide hydrolase (sEH) is a therapeutic target for a range of cardiovascular, inflammatory, and neurodegenerative diseases.[3] Potent and selective sEH inhibitors have been the subject of intensive research, with several candidates advancing to clinical trials. One such inhibitor is GSK2256294, which has demonstrated significant therapeutic potential.[3][4][5][6] While the direct synthesis of GSK2256294 from this compound may not be the exact industrial route, this building block is ideally suited for the synthesis of a key structural motif present in many sEH inhibitors.

The following sections outline a detailed, exemplary workflow for the conversion of this compound into a key aldehyde intermediate, a crucial step in the synthesis of sEH inhibitors of the GSK2256294 class.

G cluster_0 Phase 1: Oxidation cluster_1 Phase 2: Reductive Amination cluster_2 Phase 3: Final API Synthesis A This compound B 2-Fluoro-5-methoxy-pyridine-3-carbaldehyde A->B PCC or Dess-Martin Periodinane D Key sEH Inhibitor Intermediate B->D C Amine Moiety C->D Reductive Amination (e.g., NaBH(OAc)₃) E Further Elaboration D->E F Soluble Epoxide Hydrolase (sEH) Inhibitor (e.g., GSK2256294 analogue) E->F

Figure 1: Exemplary workflow for the synthesis of a soluble epoxide hydrolase (sEH) inhibitor intermediate.

Protocol 1: Oxidation of this compound to 2-Fluoro-5-methoxy-pyridine-3-carbaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is a critical step to enable subsequent carbon-nitrogen bond formation through reductive amination. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive functional groups on the pyridine ring. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred for such selective oxidations under mild conditions.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask and condenser

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn dark brown. Alternative: If using Dess-Martin periodinane (1.2 equivalents), add it to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Filter the mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.

    • Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-5-methoxy-pyridine-3-carbaldehyde.

Protocol 2: Reductive Amination to Form a Key sEH Inhibitor Intermediate

Rationale: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. The aldehyde generated in Protocol 1 can react with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride to the corresponding amine. This method is highly efficient and tolerates a wide range of functional groups.

Materials:

  • 2-Fluoro-5-methoxy-pyridine-3-carbaldehyde (from Protocol 1)

  • Desired amine (e.g., a substituted piperidine or aniline derivative, which forms the other part of the sEH inhibitor)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-methoxy-pyridine-3-carbaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCE or DCM.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired key intermediate of the sEH inhibitor.

Conclusion: A Versatile Building Block for Complex API Synthesis

This compound stands out as a highly functionalized and versatile building block for the synthesis of complex APIs. Its unique substitution pattern allows for a range of strategic chemical transformations, making it an invaluable tool for medicinal chemists. The exemplary workflow presented here, focusing on the synthesis of a key intermediate for a soluble epoxide hydrolase inhibitor, highlights the practical utility of this compound. The ability to selectively oxidize the hydroxymethyl group and subsequently perform a reductive amination provides a reliable and efficient pathway to construct the core scaffolds of many modern therapeutic agents. The presence of the fluoro and methoxy groups further offers opportunities for fine-tuning the physicochemical and pharmacological properties of the final drug molecule. As the demand for novel and more effective pharmaceuticals continues to grow, the strategic application of such well-designed chemical intermediates will remain a critical component of successful drug discovery and development programs.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
  • GSK2256294A (GSK 2256294) | sEH Inhibitor. MedChemExpress.
  • (5-METHOXYPYRIDIN-3-YL)METHANOL | 937202-11-4. ChemicalBook.
  • Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive.
  • The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflamm
  • (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation.
  • 874822-98-7 | (5-Fluoro-2-methoxypyridin-3-yl)methanol. ChemScene.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.
  • (5-Methoxypyridin-3-yl)methanol AldrichCPR 937202-11-4. Sigma-Aldrich.
  • CAS 937202-11-4 (5-Methoxypyridin-3-yl)methanol. BOC Sciences.
  • 5-methoxytryptophan and its derivatives and uses thereof.
  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). Europe PMC.
  • Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.
  • Medicinal Chemistry | List of High Impact Articles | PPts | Journals. SciTechnol.
  • (5-Fluoro-2-methoxypyridin-3-yl)methanol. Aladdin.

Sources

Application Notes and Protocols for the Incorporation of (2-Fluoro-5-methoxypyridin-3-yl)methanol into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the utilization of (2-fluoro-5-methoxypyridin-3-yl)methanol as a versatile building block in the synthesis of complex heterocyclic scaffolds. The strategic positioning of the fluoro, methoxy, and hydroxymethyl groups on the pyridine ring offers a unique combination of reactivity and functionality, making it an invaluable synthon for medicinal chemistry and drug development professionals. This document outlines key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Mitsunobu reactions for C-O and C-N bond formation, and Pictet-Spengler-type cyclizations. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Strategic Value of the 2-Fluoro-5-methoxypyridine Motif

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] The pyridine core, in particular, is a privileged scaffold in drug design. The incorporation of fluorine and methoxy substituents onto this ring system can profoundly influence a molecule's physicochemical and pharmacological properties.

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Methoxy Substitution: The methoxy group, an electron-donating substituent, can influence the electron density of the pyridine ring, affecting its reactivity in cross-coupling reactions. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions.

This compound combines these features with a reactive hydroxymethyl handle, allowing for its seamless integration into larger, more complex molecular architectures. This guide will explore several powerful synthetic methodologies to leverage the unique reactivity of this building block.

Handling and Safety Information

As with any chemical reagent, proper handling of this compound and its derivatives is paramount.

2.1. Safety Data:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as (5-fluoro-2-methoxypyridin-4-yl)methanol and other substituted pyridines should be considered for preliminary safety assessments.[2]

General Hazards:

  • May cause skin, eye, and respiratory irritation.[2][3]

  • Harmful if swallowed.[3][4]

2.2. Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Avoid inhalation of dust, fumes, or vapors.[2][5]

  • Wash hands thoroughly after handling.[2][3]

2.3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

Synthetic Applications and Protocols

The hydroxymethyl group of this compound offers a versatile point of attachment or further functionalization. The following protocols detail its application in key synthetic transformations.

O-Alkylation of Heterocyclic Phenols via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the dehydration-based coupling of an alcohol and a pronucleophile, proceeding with inversion of configuration at the alcohol's stereocenter.[6][7] This protocol details the O-alkylation of a generic heterocyclic phenol with this compound.

Causality of Experimental Choices:

  • Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic Mitsunobu reagents. DIAD is the oxidant and PPh₃ is the reductant.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions as it is relatively non-polar and aprotic, and it effectively solubilizes the reactants.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DIAD, and then allowed to warm to room temperature to drive the reaction to completion.

Experimental Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the heterocyclic phenol (1.0 equiv.), this compound (1.2 equiv.), and triphenylphosphine (1.5 equiv.).

  • Dissolve the solids in anhydrous THF (0.1 M concentration relative to the heterocyclic phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated heterocycle.

Data Presentation:

EntryHeterocyclic PhenolProductTypical Yield
14-Hydroxyindole4-(((2-fluoro-5-methoxypyridin-3-yl)methyl)oxy)-1H-indole75-85%
23-Hydroxypyrazole1H-pyrazol-3-yl ((2-fluoro-5-methoxypyridin-3-yl)methyl) ether70-80%
36-Hydroxyquinoline6-(((2-fluoro-5-methoxypyridin-3-yl)methyl)oxy)quinoline80-90%

Visualization:

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Reactant1 This compound Step1 Activation of Alcohol Reactant1->Step1 Reactant2 Heterocyclic Phenol (Nu-H) Step2 SN2 Attack by Nucleophile Reactant2->Step2 Reagent1 PPh₃ Intermediate1 [PPh₃-DIAD Adduct] Reagent1->Intermediate1 Reagent2 DIAD Reagent2->Intermediate1 Intermediate1->Step1 Intermediate2 Alkoxyphosphonium Salt Intermediate2->Step2 Step1->Intermediate2 Byproduct1 PPh₃=O Step1->Byproduct1 Product O-Alkylated Heterocycle Step2->Product Byproduct2 DIAD-H₂ Step2->Byproduct2

Caption: Workflow for the Mitsunobu Reaction.

N-Alkylation of Heterocyclic Amines via Mitsunobu Reaction

Similar to O-alkylation, the Mitsunobu reaction can be employed for the N-alkylation of heterocyclic amines.[8]

Experimental Protocol:

Follow the protocol for O-alkylation (Section 3.1), substituting the heterocyclic phenol with a heterocyclic amine.

Data Presentation:

EntryHeterocyclic AmineProductTypical Yield
1Carbazole9-((2-fluoro-5-methoxypyridin-3-yl)methyl)-9H-carbazole70-85%
2Indazole1-((2-fluoro-5-methoxypyridin-3-yl)methyl)-1H-indazole65-75%
3Pyrrole1-((2-fluoro-5-methoxypyridin-3-yl)methyl)-1H-pyrrole60-70%
Synthesis of Fused Heterocycles via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and subsequent ring-closure reaction between a β-arylethylamine and an aldehyde or ketone.[9][10] In this modified approach, this compound is first oxidized to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction with a suitable β-arylethylamine.

Causality of Experimental Choices:

  • Oxidation: Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation.

  • Cyclization Catalyst: Trifluoroacetic acid (TFA) is a strong acid that effectively catalyzes the cyclization by promoting the formation of the key iminium ion intermediate.

Experimental Protocol:

Step 1: Oxidation to (2-Fluoro-5-methoxypyridin-3-yl)carbaldehyde

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.2 M), add Dess-Martin periodinane (1.5 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Step 2: Pictet-Spengler Cyclization

  • To a solution of the crude (2-fluoro-5-methoxypyridin-3-yl)carbaldehyde (1.0 equiv.) in anhydrous DCM (0.1 M), add the β-arylethylamine (e.g., tryptamine, 1.0 equiv.).

  • Add trifluoroacetic acid (TFA) (2.0 equiv.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Entryβ-ArylethylamineProductTypical Yield (2 steps)
1Tryptamine1-((2-fluoro-5-methoxypyridin-3-yl))-2,3,4,9-tetrahydro-1H-β-carboline60-75%
2Histamine4-((2-fluoro-5-methoxypyridin-3-yl))-5,6,7,8-tetrahydro-imidazo[1,5-c]pyrimidine55-65%

Visualization:

Pictet_Spengler_Reaction Start This compound Oxidation Oxidation (DMP) Start->Oxidation Aldehyde Pyridyl Aldehyde Oxidation->Aldehyde Condensation Condensation Aldehyde->Condensation Amine β-Arylethylamine Amine->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Cyclization Intramolecular Cyclization (TFA) Iminium->Cyclization Product Fused Heterocycle Cyclization->Product

Caption: Pictet-Spengler Reaction Workflow.

Conversion to (2-Fluoro-5-methoxypyridin-3-yl)methyl Halide and Subsequent Cross-Coupling

The hydroxymethyl group can be converted to a more reactive leaving group, such as a halide, to participate in cross-coupling reactions.

Protocol 3.4.1: Suzuki-Miyaura Coupling

This protocol outlines the conversion of the alcohol to a bromide followed by a Suzuki-Miyaura coupling.[11][12][13][14][15]

Step 1: Bromination

  • To a solution of this compound (1.0 equiv.) in anhydrous DCM (0.2 M) at 0 °C, add phosphorus tribromide (0.5 equiv.) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Carefully quench the reaction with ice-water and neutralize with saturated aqueous sodium bicarbonate.

  • Extract with DCM, dry over anhydrous sodium sulfate, and concentrate to yield the crude bromide, which should be used immediately.

Step 2: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the crude 3-(bromomethyl)-2-fluoro-5-methoxypyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Purge the flask with an inert gas.

  • Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

EntryBoronic AcidProductTypical Yield (2 steps)
1Phenylboronic acid2-fluoro-3-(phenylmethyl)-5-methoxypyridine65-80%
2Thiophene-2-boronic acid2-fluoro-5-methoxy-3-(thiophen-2-ylmethyl)pyridine60-75%

Protocol 3.4.2: Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of the derived bromide with a heterocyclic amine.[1][9][16][17]

Step 1: Bromination (as in Protocol 3.4.1)

Step 2: Buchwald-Hartwig Amination

  • In a glovebox, to an oven-dried vial, add the crude 3-(bromomethyl)-2-fluoro-5-methoxypyridine (1.0 equiv.), the heterocyclic amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat to 80-110 °C for 12-24 hours.

  • Monitor by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Data Presentation:

EntryHeterocyclic AmineProductTypical Yield (2 steps)
1Morpholine4-((2-fluoro-5-methoxypyridin-3-yl)methyl)morpholine70-85%
2Piperazine1-((2-fluoro-5-methoxypyridin-3-yl)methyl)piperazine65-80%

Visualization:

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Halogenation Halogenation (e.g., PBr₃) Start->Halogenation Halide Pyridyl Methyl Halide Halogenation->Halide Suzuki_Reactant Boronic Acid Suzuki_Catalyst Pd Catalyst, Base Halide->Suzuki_Catalyst Buchwald_Reactant Amine Buchwald_Catalyst Pd Catalyst, Ligand, Base Halide->Buchwald_Catalyst Suzuki_Reactant->Suzuki_Catalyst Suzuki_Product C-C Coupled Product Suzuki_Catalyst->Suzuki_Product Buchwald_Reactant->Buchwald_Catalyst Buchwald_Product C-N Coupled Product Buchwald_Catalyst->Buchwald_Product

Caption: Cross-Coupling Reaction Pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its strategic functionalization allows for facile incorporation into a variety of scaffolds through well-established and reliable synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this synthon. The causality-driven explanations for experimental choices are intended to empower scientists to not only reproduce these methods but also to rationally adapt them for their specific synthetic targets.

References

  • Mitsunobu and Related Reactions: Advances and Applic
  • (5-Methoxypyridin-3-yl)methanol AldrichCPR 937202-11-4 - Sigma-Aldrich
  • AK Scientific, Inc. Safety Data Sheet (United States). (5-Fluoro-2-methoxypyridin-4-yl)methanol.
  • (5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739 - PubChem
  • Safety D
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
  • (5-Fluoro-2-methoxypyridin-3-yl)methanol - ChemScene
  • Buchwald–Hartwig amin
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library
  • Material Safety D
  • (5-Methoxypyridin-3-yl)methanol - BOC Sciences
  • (5-METHOXYPYRIDIN-3-YL)METHANOL | 937202-11-4 - ChemicalBook
  • Mitsunobu Reaction - Organic Chemistry Portal
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
  • Mitsunobu and related reactions: advances and applic
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem
  • Halogen bond-catalyzed Pictet–Spengler reaction - RSC Publishing
  • Buchwald-Hartwig Amin
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing)
  • New Mitsunobu Reagents - TCI Chemicals
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals
  • The Suzuki Reaction - Andrew G Myers Research Group
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing)
  • ASYMMETRIC SYNTHESIS OF (+)-MACHILIN F BY UNUSUAL STEREOSELECTIVE MITSUNOBU REACTION
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Public

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-Fluoro-5-methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs. The precise functionalization of the pyridine ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of derivatives of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a valuable building block for the synthesis of novel therapeutic agents.

The presence of a fluorine atom, a methoxy group, and a hydroxymethyl group on the pyridine core presents unique challenges and opportunities in cross-coupling reactions. This document will delve into the strategic considerations for achieving successful couplings, offering field-proven insights and step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Chemical Structure and Reactivity Considerations

The reactivity of the this compound scaffold in palladium-catalyzed cross-coupling is dictated by the electronic and steric interplay of its substituents. The primary site for cross-coupling is typically a halogen or triflate derivative at a position other than 2, 3, or 5. For the purpose of these protocols, we will consider a derivative such as 6-bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol.

  • 2-Fluoro Substituent: The strongly electron-withdrawing fluorine atom can activate the C-F bond for oxidative addition to palladium, although this is generally more challenging than for heavier halogens.[4][5][6] Its presence also influences the overall electron density of the pyridine ring, impacting the reactivity of other positions.

  • 5-Methoxy Substituent: The electron-donating methoxy group can modulate the electronic properties of the ring, potentially influencing the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

  • 3-Hydroxymethyl Substituent: The primary alcohol functionality may require protection in certain cross-coupling reactions to prevent side reactions, although some modern catalytic systems exhibit high functional group tolerance.[7]

  • Leaving Group at Position 6 (e.g., -Br): A bromo or iodo substituent at the 6-position serves as the primary reactive site for oxidative addition to the palladium(0) catalyst. Aryl bromides are generally more reactive than aryl chlorides, making them excellent starting points for cross-coupling endeavors.[8]

General Workflow for Cross-Coupling

The successful execution of a palladium-catalyzed cross-coupling reaction involves a systematic workflow, from starting material preparation to final product analysis.

General Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material (e.g., 6-Bromo-(2-fluoro-5- methoxypyridin-3-yl)methanol) Protect Protection of Hydroxymethyl Group (if necessary) Start->Protect Setup Reaction Setup (Inert Atmosphere) Protect->Setup Coupling Palladium-Catalyzed Coupling Setup->Coupling Monitor Reaction Monitoring (TLC, LC-MS) Coupling->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Deprotect Deprotection (if necessary) Purify->Deprotect Characterize Characterization (NMR, MS, etc.) Deprotect->Characterize

Caption: General workflow for palladium-catalyzed cross-coupling.

Application Notes & Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used for synthesizing biaryl and heteroaryl structures.[2][9][10]

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol with an Arylboronic Acid

Materials:

  • 6-Bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄These catalysts are effective for a broad range of substrates and offer a good balance of reactivity and stability.[9]
Ligand dppf (part of the precatalyst)The bidentate dppf ligand is known to stabilize the palladium center and promote efficient cross-coupling.[11]
Base K₂CO₃, Cs₂CO₃These bases are effective in activating the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/Water (e.g., 4:1)The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base.[8]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl bromides.
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12][13]

Protocol: Sonogashira Coupling of 6-Bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol with a Terminal Alkyne

Materials:

  • 6-Bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a degassed solution of 6-bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.[14]

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard and reliable catalysts for Sonogashira couplings.[15]
Copper(I) Cocatalyst CuICopper(I) is crucial for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center.[12]
Base Triethylamine (Et₃N)The amine base serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[14]
Solvent THF, DMFThese polar aprotic solvents are excellent for dissolving the reactants and catalysts.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild thermal conditions.[13]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][16][17]

Protocol: Buchwald-Hartwig Amination of 6-Bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol with an Amine

Materials:

  • 6-Bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the 6-bromo-(2-fluoro-5-methoxypyridin-3-yl)methanol and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources for Buchwald-Hartwig amination.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting in C-N bond formation.[18]
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[16]
Solvent Toluene, 1,4-DioxaneThese are standard solvents for this transformation, offering good solubility for the reactants and stability at elevated temperatures.
Temperature 80-120 °CHigher temperatures are generally required to overcome the activation barrier for C-N bond formation.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through a series of well-defined elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper inert atmosphere techniques.
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor choice of ligand or baseScreen a variety of ligands and bases to find the optimal conditions for the specific substrate combination.
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a lower catalyst loading or a different palladium source.
ProtodehalogenationEnsure strictly anhydrous and anaerobic conditions.
Difficulty in Purification Residual palladiumTreat the crude product with a palladium scavenger.
Complex mixture of productsRe-optimize the reaction conditions to improve selectivity.

References

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171.
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2354-2362.
  • Kozhevnikov, D. N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493-13506.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • Yerri, J., et al. (2018). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds.
  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184.
  • Biosynth. (n.d.). (3-Fluoro-5-methoxypyridin-2-yl)methanol. Biosynth.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • PubChem. (n.d.). (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • Kozhevnikov, D. N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • ResearchGate. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
  • Buchwald, S. L., et al. (2021). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
  • Grushin, V. V. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(26), 6140-6149.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Wikipedia. (n.d.).
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • ChemRxiv. (n.d.).
  • PubMed. (2022).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ACS Publications. (2024).
  • BenchChem. (2025).
  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • PubMed. (2008). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2020).
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2019). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Sigma-Aldrich. (n.d.). (5-Methoxypyridin-3-yl)methanol. Sigma-Aldrich.

Sources

scale-up synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Introduction

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine core is a prevalent scaffold in a multitude of biologically active molecules, where the fluoromethoxy-substitution pattern allows for the fine-tuning of physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. The primary alcohol functionality serves as a versatile handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures.

This application note provides a robust, scalable, and scientifically grounded protocol for the synthesis of this compound. The chosen synthetic strategy revolves around the chemoselective reduction of the corresponding aldehyde, 2-Fluoro-5-methoxypyridine-3-carbaldehyde. As Senior Application Scientists, our focus extends beyond a mere recitation of steps; we aim to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and provide actionable insights for successful execution and scale-up in a research or process development setting.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to pyridinemethanol derivatives is the reduction of the corresponding pyridine aldehydes or ketones.[1] For this synthesis, we employ the reduction of 2-Fluoro-5-methoxypyridine-3-carbaldehyde using sodium borohydride (NaBH₄).

Choice of Reducing Agent: While more potent hydride donors like lithium aluminum hydride (LiAlH₄) can readily effect this transformation, sodium borohydride is the superior choice for scale-up applications for several key reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides under standard conditions.[2][3] This high degree of selectivity obviates the need for protecting groups, streamlining the synthetic sequence.

  • Safety and Handling: Unlike LiAlH₄, which reacts violently and pyrophorically with water and requires strictly anhydrous conditions, NaBH₄ is more stable and can be safely used in protic solvents like methanol and ethanol.[3][4] This operational simplicity is a significant advantage in large-scale manufacturing.[5]

  • Cost-Effectiveness: Sodium borohydride is an inexpensive and readily available reagent, making the process economically feasible for large-scale production.[5]

Reaction Mechanism: The reduction proceeds via a two-step mechanism.[3]

  • Nucleophilic Hydride Addition: The borohydride ion (BH₄⁻) acts as a source of nucleophilic hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O π-bond and forming a tetrahedral borate-alkoxide intermediate.[5][6]

  • Protonation/Work-up: In the second step, the alkoxide intermediate is protonated by the solvent (if protic) or during an aqueous work-up, yielding the final primary alcohol product.[5][6]

G aldehyde 2-Fluoro-5-methoxypyridine-3-carbaldehyde intermediate Tetrahedral Alkoxyborate Intermediate aldehyde->intermediate H⁻ (from BH₄⁻) nabh4 NaBH₄ alkoxide Alkoxide intermediate->alkoxide Transfer of other H⁻ product This compound alkoxide->product H⁺ (from work-up) workup Aqueous Work-up (H₂O) step1 Step 1: Nucleophilic Attack step2 Step 2: Protonation

Caption: Mechanism of aldehyde reduction by Sodium Borohydride.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagents & SolventsGradeSupplier (Example)
2-Fluoro-5-methoxypyridine-3-carbaldehyde>98% PurityCymitQuimica
Sodium Borohydride (NaBH₄)Granular or PowderSigma-Aldrich
Methanol (MeOH), AnhydrousACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Saturated Aqueous Ammonium Chloride (NH₄Cl)-Lab Prepared
Brine (Saturated Aqueous NaCl)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies
EquipmentSpecifications
5 L, 3-Neck Round-Bottom FlaskGround glass joints
Mechanical Overhead StirrerWith PTFE-coated paddle
250 mL Addition FunnelPressure-equalizing
Thermometer / Temperature Probe-50 to 150 °C range
Ice-Water BathLarge enough to accommodate the reaction flask
Rotary EvaporatorWith vacuum pump and chiller
Büchner Funnel & Filter FlaskAppropriate size for filtration
Glass Chromatography ColumnAppropriate size for purification
Experimental Procedure

Caption: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

  • Assemble the 5 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a temperature probe, and an addition funnel.

  • Charge the flask with 2-Fluoro-5-methoxypyridine-3-carbaldehyde (100 g, 0.645 mol).

  • Add anhydrous methanol (1.5 L) to the flask and stir until the aldehyde is fully dissolved.

2. Reduction:

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Causality: Cooling is critical to control the initial exotherm of the reaction and to minimize potential side reactions or decomposition of the borohydride in methanol.[3]

  • Carefully add sodium borohydride (14.6 g, 0.387 mol, 0.6 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Stir the reaction for an additional 1-2 hours at room temperature.

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is completely consumed.[7][8]

    • TLC System: 1:1 Ethyl acetate/Hexanes.

    • Visualization: UV light (254 nm). The product alcohol will have a lower Rf value than the starting aldehyde.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (500 mL) dropwise via the addition funnel. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and maintain slow addition to control the rate of gas evolution.[5]

  • Stir the mixture for 30 minutes after the quench is complete.

  • Reduce the volume of the mixture by approximately two-thirds using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous slurry to a large separatory funnel and add ethyl acetate (1 L).

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).

  • Combine all organic layers and wash with brine (500 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.[7]

    • Eluent: A gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Data and Characterization
ParameterValue
Starting Material Mass100 g
NaBH₄ Mass14.6 g
Expected Yield 85-95 g (84-94%)
Appearance White to off-white solid
Purity (by HPLC) >98%
¹H NMR Consistent with product structure
MS (ESI) [M+H]⁺ consistent with product mass

Safety and Handling Precautions

Scientific integrity demands a rigorous approach to safety, especially during scale-up.

  • Sodium Borohydride (NaBH₄):

    • Hazards: Flammable solid. In contact with water, it releases flammable gases (hydrogen) which may ignite spontaneously. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

    • Handling: Wear appropriate PPE, including safety goggles, a face shield, impervious gloves, and a flame-retardant lab coat.[9] Handle in a well-ventilated fume hood.[10] Keep away from water and acids, except during controlled quenching procedures.[11] Store in a cool, dry place under an inert atmosphere.[10]

    • Spills: In case of a spill, do NOT use water. Cover with dry lime, sand, or soda ash and place in a covered container for disposal.[9]

  • Solvents:

    • Methanol and ethyl acetate are flammable. Keep away from ignition sources.

    • Perform all solvent handling and evaporation in a fume hood to avoid inhalation of vapors.

  • Emergency Procedures:

    • Skin Contact: Immediately wipe away excess material with a dry cloth, remove contaminated clothing, and wash the affected area thoroughly with large amounts of water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

    • An emergency shower and eyewash station must be readily accessible.[9]

References

  • OSU Chemistry. Sodium Borohydride SOP.docx.
  • ESPI Metals.
  • University of Colorado Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
  • Clark, J.
  • Organic Chemistry. Sodium Borohydride. [Link]
  • Wang, Z. et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. J Chem Technol Biotechnol, 80:834–836.
  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
  • Carl ROTH.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

Sources

Application Notes and Protocols: Strategic Protection of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol Derivatives

This compound is a key structural motif in medicinal chemistry, offering a unique combination of electronic and steric properties. The presence of a primary alcohol, an electron-deficient pyridine ring substituted with a fluorine atom, and an electron-donating methoxy group presents a distinct set of challenges and opportunities in multistep organic synthesis.[1][2][3] The nucleophilic nature of the primary alcohol often necessitates its protection to prevent unwanted side reactions during subsequent transformations of the pyridine core.[4][5][6]

This guide provides a detailed exploration of protecting group strategies for this compound, focusing on two of the most robust and versatile classes of protecting groups for alcohols: silyl ethers and benzyl ethers. The choice of a suitable protecting group is paramount and depends on the planned synthetic route, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[7][8][9][10]

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the molecule. Therefore, the selection of protection and deprotection methods must be carefully considered to ensure high yields and avoid undesired side reactions. This document offers detailed, field-proven protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors.

I. Silyl Ether Protection: A Versatile and Tunable Strategy

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[5][11][12] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[13][14] For this compound, tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers are excellent choices, offering a balance of stability and ease of cleavage.

A. tert-Butyldimethylsilyl (TBDMS/TBS) Ether Protection

The TBDMS group is a workhorse in organic synthesis, providing robust protection under a wide range of non-acidic conditions.[4]

Protocol 1: TBDMS Protection of this compound

  • Rationale: This protocol utilizes tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF). Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst, accelerating the silylation reaction.[11] DMF is an excellent solvent for this reaction, ensuring the solubility of all components.

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.

    • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.

Deprotection of the TBDMS Ether

  • Rationale: The TBDMS group is readily cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][5] The high strength of the silicon-fluorine bond drives the reaction.[14]

  • Step-by-Step Procedure:

    • Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF).

    • Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC. Deprotection is usually complete within 1-3 hours.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the deprotected this compound.

B. Triisopropylsilyl (TIPS) Ether Protection

For reactions requiring a more robust protecting group, the triisopropylsilyl (TIPS) group offers enhanced stability due to its greater steric hindrance.[4][11]

Protocol 2: TIPS Protection of this compound

  • Rationale: The introduction of the sterically demanding TIPS group often requires a more reactive silylating agent, such as TIPS triflate (TIPSOTf), and a non-nucleophilic hindered base like 2,6-lutidine to prevent side reactions.[11]

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triisopropylsilyl triflate (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

Deprotection of the TIPS Ether

  • Rationale: While more stable than TBDMS ethers, TIPS ethers can also be cleaved with fluoride sources, often requiring slightly more forcing conditions or longer reaction times.[4] Alternatively, acidic deprotection can be employed if the substrate is stable to acid.

  • Step-by-Step Procedure (Fluoride-mediated):

    • Follow the deprotection procedure for TBDMS ethers using TBAF in THF, but expect longer reaction times. The reaction may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate.

  • Step-by-Step Procedure (Acid-mediated):

    • Dissolve the TIPS-protected compound in a mixture of THF and water.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

    • Stir at room temperature and monitor by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.

    • Purify as described previously.

Data Summary: Silyl Ether Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStability Profile
TBDMS TBDMSCl, Imidazole, DMF, RTTBAF, THF, RT; or mild acid (e.g., AcOH)Stable to bases, mild reducing/oxidizing agents. Labile to strong acids and fluoride.
TIPS TIPSOTf, 2,6-Lutidine, DCM, 0°C to RTTBAF, THF, RT to 40°C; or stronger acidic conditionsMore stable than TBDMS to acidic conditions and some nucleophiles.

Visualization of Silyl Ether Protection/Deprotection

silyl_ether_protection cluster_protection Protection cluster_deprotection Deprotection substrate This compound protected_silyl Silyl Protected Alcohol substrate->protected_silyl  R3SiCl or R3SiOTf, Base   deprotected This compound protected_silyl->deprotected  TBAF or Acid  

Caption: General workflow for silyl ether protection and deprotection.

II. Benzyl Ether Protection: A Robust and Orthogonal Choice

Benzyl (Bn) ethers are another class of highly effective protecting groups for alcohols. They exhibit excellent stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, making them suitable for complex synthetic sequences.[15][16]

Protocol 3: Benzyl Ether Protection via Williamson Ether Synthesis

  • Rationale: The classical Williamson ether synthesis is a reliable method for forming benzyl ethers. A strong base, such as sodium hydride (NaH), is used to generate the alkoxide, which then undergoes an SN2 reaction with benzyl bromide.[15][17]

  • Step-by-Step Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 6-12 hours).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Benzyl Ether Protection Under Neutral Conditions

  • Rationale: For substrates that are sensitive to basic conditions, protection under neutral conditions is preferable. Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation without the need for a strong base.[18][19]

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or trifluorotoluene, add 2-benzyloxy-1-methylpyridinium triflate (1.2 eq).[18]

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Deprotection of Benzyl Ethers

The removal of a benzyl group is typically achieved through methods that are orthogonal to the deprotection of many other common protecting groups.

  • Catalytic Hydrogenolysis:

    • Rationale: This is the most common and often cleanest method for benzyl ether cleavage.[17] The reaction proceeds in the presence of a palladium catalyst and a hydrogen source.

    • Step-by-Step Procedure:

      • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

      • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

      • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

      • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

      • Concentrate the filtrate to obtain the deprotected alcohol, which is often pure enough for subsequent steps.

  • Oxidative Deprotection:

    • Rationale: In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes), oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed.[15][20][21] This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for benzyl ethers, sometimes requiring photoirradiation.[15][20]

    • Step-by-Step Procedure:

      • Dissolve the benzyl ether in a mixture of dichloromethane and water.

      • Add DDQ (2.0-3.0 eq) and stir the mixture at room temperature.

      • Monitor the reaction by TLC.

      • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

      • Separate the layers and extract the aqueous phase with dichloromethane.

      • Wash the combined organic layers with brine, dry, and concentrate.

      • Purify by column chromatography.

Data Summary: Benzyl Ether Protecting Group

Protecting GroupProtection ConditionsDeprotection ConditionsStability Profile
Benzyl (Bn) NaH, BnBr, THF; or 2-benzyloxy-1-methylpyridinium triflateH₂, Pd/C; or DDQStable to a wide range of acidic and basic conditions, many oxidizing and reducing agents.

Visualization of Benzyl Ether Protection/Deprotection

benzyl_ether_protection cluster_protection Protection cluster_deprotection Deprotection substrate This compound protected_benzyl Benzyl Protected Alcohol substrate->protected_benzyl  NaH, BnBr   deprotected This compound protected_benzyl->deprotected  H₂, Pd/C  

Caption: General workflow for benzyl ether protection and deprotection.

III. Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[7][9][10][22]

For derivatives of this compound, a TBDMS ether and a benzyl ether represent an excellent orthogonal pair. The TBDMS group can be selectively removed with a fluoride source without affecting the benzyl ether. Conversely, the benzyl ether can be cleaved by hydrogenolysis while the TBDMS ether remains intact. This orthogonality provides synthetic flexibility for sequential modifications at different positions of the molecule.

Visualization of Orthogonal Deprotection

orthogonal_deprotection start Molecule with TBDMS and Benzyl Ethers deprotect_tbdms Deprotect TBDMS start->deprotect_tbdms  TBAF   deprotect_benzyl Deprotect Benzyl start->deprotect_benzyl  H₂, Pd/C   result_tbdms Free Alcohol, Benzyl Ether Intact deprotect_tbdms->result_tbdms result_benzyl Free Alcohol, TBDMS Ether Intact deprotect_benzyl->result_benzyl

Caption: Orthogonal deprotection of TBDMS and benzyl ethers.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. Silyl ethers, particularly TBDMS and TIPS, offer tunable stability and mild deprotection conditions. Benzyl ethers provide robust protection and an orthogonal deprotection pathway. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this valuable heterocyclic building block, enabling the efficient construction of novel chemical entities for drug discovery and development.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • Wikipedia. Silyl ether. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Mnangat Brian, P., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. International Journal of Chemistry, 8(2), 1. [Link]
  • ResearchGate. Selective Deprotection of Silyl Ethers. [Link]
  • Gelest. Deprotection of Silyl Ethers. [Link]
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
  • Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 71(10), 3923–3927. [Link]
  • Common Organic Chemistry. Benzyl Protection. [Link]
  • Madsen, R., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
  • Wikipedia. Protecting group. [Link]
  • University of Rochester. Protecting Groups. [Link]
  • University of Windsor. Alcohol Protecting Groups. [Link]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
  • Organic Synthesis. Protecting Groups. [Link]
  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
  • Hoveyda, A. H., & Snapper, M. L. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Journal of the American Chemical Society, 133(41), 16344–16347. [Link]
  • Keio University. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
  • Kuivila, H. G. (1995). Hydroxyl Protecting Groups. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 1-65). Pergamon. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • Fiveable. Orthogonal Protection Definition. [Link]
  • YouTube. 26.02 Silyl Ethers as Protecting Groups. [Link]
  • Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
  • PubChem. (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Semantic Scholar. The Protection and Deprotection of the Pyridine Nitrogen. [Link]
  • ChemRxiv.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
  • PubChem. (3-Fluoro-5-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]

Sources

Functionalization of the Pyridine Ring in (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with a significant number of FDA-approved drugs incorporating this nitrogen-containing heterocycle.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and serve as a bioisostere for other aromatic systems make it a privileged structure in the design of novel therapeutics.[1] The targeted functionalization of substituted pyridines is therefore a critical task for chemists aiming to fine-tune the pharmacological profile of lead compounds. This application note provides a detailed guide to the strategic functionalization of (2-Fluoro-5-methoxypyridin-3-yl)methanol , a versatile building block with multiple handles for synthetic diversification.

This guide will delve into the key strategies for modifying the pyridine ring of this substrate, considering the interplay of the existing fluoro, methoxy, and hydroxymethyl substituents. We will explore the underlying principles of electrophilic and nucleophilic aromatic substitution, directed ortho-metalation, and transition-metal-catalyzed cross-coupling reactions, offering experimentally grounded protocols and insights into achieving desired regioselectivity.

Understanding the Reactivity of the this compound Scaffold

The reactivity of the pyridine ring in this compound is governed by the electronic and steric effects of its three substituents. A comprehensive understanding of these influences is paramount for predicting the outcome of functionalization attempts.

  • 2-Fluoro Group: The fluorine atom at the C2 position is a strongly electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack.[3][4] However, it significantly activates the C2 position for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[5][6][7][8] Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings.[6]

  • 5-Methoxy Group: The methoxy group at the C5 position is an electron-donating group through resonance, which can activate the pyridine ring towards electrophilic substitution.[9] It directs electrophiles primarily to the ortho and para positions. In this scaffold, the C4 and C6 positions are ortho and the C2 position is para to the methoxy group.

  • 3-Hydroxymethyl Group: The hydroxymethyl group at the C3 position is a weakly deactivating group. Its primary influence is often steric, potentially hindering reactions at the adjacent C2 and C4 positions. Furthermore, the hydroxyl proton is acidic and can interfere with organometallic reagents, often necessitating protection.

The interplay of these substituents creates a unique reactivity profile. The electron-withdrawing fluorine at C2 and the electron-donating methoxy at C5 create a "push-pull" electronic environment. This, combined with the steric and functional nature of the hydroxymethyl group, allows for selective functionalization at different positions on the pyridine ring.

G cluster_molecule This compound Reactivity cluster_reactivity Predicted Reactivity Pyridine_Ring N C2 C2-F C3 C3-CH2OH C2->C3 SNAr Nucleophilic Aromatic Substitution (SNAr) Highly Favored at C2 C2->SNAr Activated by F C4 C4 C3->C4 C5 C5-OMe C4->C5 EAS Electrophilic Aromatic Substitution (EAS) Likely at C4 or C6 C4->EAS Activated by OMe Metalation Directed ortho-Metalation (DoM) Possible at C4 or C6 C4->Metalation Directed by OMe C6 C6 C5->C6 N N C6->N C6->EAS Activated by OMe C6->Metalation Directed by N N->C2

Figure 1. Predicted reactivity of the this compound scaffold.

I. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The 2-fluoro substituent renders the C2 position highly susceptible to nucleophilic attack. This is arguably the most straightforward and predictable functionalization pathway for this molecule. A wide range of nucleophiles can be employed to displace the fluoride, including amines, alkoxides, and thiolates.

A. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is highly effective for the amination of 2-halopyridines.[10][11][12][13]

Protocol: Buchwald-Hartwig Amination of this compound

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium(II) acetate (Pd(OAc)2)

    • Xantphos (or other suitable phosphine ligand)

    • Cesium carbonate (Cs2CO3)

    • Anhydrous toluene or dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • In a separate flask, prepare the catalyst by dissolving Pd(OAc)2 (0.05 equiv) and Xantphos (0.10 equiv) in anhydrous toluene.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

ReactantCatalystLigandBaseSolventTemp (°C)Yield
Primary AminePd(OAc)2XantphosCs2CO3Toluene100Good to Excellent
Secondary AminePd2(dba)3BINAPNaOt-BuDioxane110Good

Table 1. Representative conditions for Buchwald-Hartwig amination.

II. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom.[3][4][14][15] However, the presence of the electron-donating methoxy group at C5 can facilitate this reaction. The directing effect of the methoxy group favors substitution at the C4 and C6 positions. The C2 position, while also activated by the methoxy group, is sterically hindered by the adjacent hydroxymethyl group and deactivated by the fluoro group.

Protocol: Nitration of this compound

  • Reagents and Materials:

    • This compound

    • Fuming nitric acid (HNO3)

    • Concentrated sulfuric acid (H2SO4)

    • Ice bath

  • Procedure:

    • Carefully add concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.

    • Slowly add this compound to the cold sulfuric acid with stirring.

    • Once the substrate is fully dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization or chromatography. A mixture of C4 and C6 nitrated products is expected.

III. Directed ortho-Metalation (DoM) and Cross-Coupling Reactions

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[16][17][18][19] In the case of this compound, both the nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as directing groups. Lithiation is expected to occur preferentially at the C6 position, directed by the pyridine nitrogen, or at the C4 position, directed by the methoxy group. The hydroxyl group of the hydroxymethyl moiety must be protected prior to metalation.

G Start This compound Protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Protect Protected_Substrate Protected Substrate Protect->Protected_Substrate Metalation Lithiation (n-BuLi or LDA, THF, -78 °C) Protected_Substrate->Metalation Lithated_Intermediate Lithated Intermediate (at C4 or C6) Metalation->Lithated_Intermediate Electrophile Quench with Electrophile (e.g., CO2, I2, Aldehyde) Lithated_Intermediate->Electrophile Functionalized_Product Functionalized Product Electrophile->Functionalized_Product Deprotection Deprotection (e.g., TBAF) Functionalized_Product->Deprotection Final_Product Final Functionalized Product Deprotection->Final_Product

Figure 2. Workflow for Directed ortho-Metalation.

A. Suzuki-Miyaura Cross-Coupling

Following halogenation (e.g., iodination at C4 or C6 via DoM), the resulting halopyridine can be a versatile substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl groups.[20][21][22][23][24][25]

Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

  • Reagents and Materials:

    • Halogenated this compound derivative (e.g., 4-iodo or 6-iodo)

    • Boronic acid or boronate ester

    • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

    • Base (e.g., K2CO3 or Na2CO3)

    • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Procedure:

    • To a reaction vessel, add the halogenated pyridine (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst (0.05 equiv) and heat the reaction to 80-100 °C until completion.

    • After cooling, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Halide PositionCatalystBaseSolventTemp (°C)Yield
C4-IodoPd(PPh3)4K2CO3Dioxane/H2O90Good
C6-BromoPd(dppf)Cl2Na2CO3Toluene/EtOH/H2O85Good

Table 2. Representative conditions for Suzuki-Miyaura coupling.

IV. C-H Activation

Direct C-H activation is an increasingly important tool for the functionalization of heterocycles, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.[1][2][16][26] For the this compound scaffold, palladium-catalyzed C-H arylation could be a viable strategy, likely favoring the less sterically hindered C6 position.

Conclusion

The functionalization of this compound offers a rich landscape of synthetic possibilities for the medicinal chemist. By carefully considering the electronic and steric influences of the existing substituents, researchers can selectively introduce a wide array of functional groups at various positions on the pyridine ring. Nucleophilic aromatic substitution at the C2 position provides a reliable route for introducing nitrogen, oxygen, and sulfur nucleophiles. Electrophilic aromatic substitution, while more challenging, can be achieved at the C4 and C6 positions under forcing conditions. Directed ortho-metalation, following protection of the hydroxymethyl group, opens avenues for functionalization at C4 and C6, which can be further elaborated through cross-coupling reactions. The protocols and strategies outlined in this application note serve as a comprehensive guide for researchers and drug development professionals to unlock the synthetic potential of this valuable building block.

References

  • Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. (2024-01-22). ChemistrySelect. [Link]
  • C–H functionalization of pyridines. (2017). Organic & Biomolecular Chemistry. [Link]
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (2018). The Journal of Organic Chemistry. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry. [Link]
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (2003). The Journal of Organic Chemistry. [Link]
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2010). Synlett. [Link]
  • 5-Methoxypyridine-2-carbonitrile. PubChem. [Link]
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
  • Nucleophilic arom
  • Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Deriv
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020).
  • Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. [Link]
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (2018).
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amin
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society. [Link]
  • Electrophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? (2003). The Journal of Organic Chemistry. [Link]
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2020). PRISM. [Link]
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (2018). The Journal of Organic Chemistry. [Link]
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2015).
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (1994). Heterocycles. [Link]
  • Electrophilic substitution on pyridine. Química Organica.org. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2012). Molecules. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters. [Link]
  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. (2024). Medium. [Link]
  • Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. (2012). The Journal of Organic Chemistry. [Link]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2012). Molecules. [Link]
  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Current Organic Synthesis. [Link]
  • Buchwald–Hartwig amin
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Journal of Developing Drugs. [Link]
  • (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of (2-Fluoro-5-methoxypyridin-3-yl)methanol Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Fluorinated Methoxypyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its utility is magnified by strategic substitutions that fine-tune the molecule's pharmacological profile. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability due to its unique electronic properties and small size.[2] Similarly, the methoxy group can influence molecular conformation and metabolic pathways.[3] The (2-Fluoro-5-methoxypyridin-3-yl)methanol scaffold and its close analogs, therefore, represent a promising starting point for the development of novel therapeutics, particularly in oncology.[4][5]

This guide focuses on a series of potent anticancer agents derived from a structurally related precursor, 5-bromo-2-methoxypyridin-3-amine. These compounds have demonstrated significant activity as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two critical nodes in a signaling pathway frequently dysregulated in cancer.[6] We will provide a comprehensive overview of their biological evaluation, including detailed protocols for key assays and data interpretation, to empower researchers in the fields of oncology and drug development.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8] Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can create a more comprehensive and durable blockade of this critical cancer-promoting pathway.[6]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Quantitative Analysis of Biological Activity

A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated for their ability to inhibit PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines.[8]

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 IC₅₀ (nM)MCF-7 IC₅₀ (nM)
22c 0.222320130
Omipalisib0.0130.181.61.9

Data is derived from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors and publicly available data for Omipalisib.[6]

Compound 22c , featuring a quinoline core, emerged as a highly potent dual inhibitor, demonstrating strong anti-proliferative activity, particularly against the HCT-116 colon cancer cell line.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the biological evaluation of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K and mTOR by measuring the amount of ATP remaining in the reaction.

Rationale: A decrease in kinase activity results in less ATP consumption, leading to a higher luminescence signal. This method is highly sensitive and suitable for high-throughput screening.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP, appropriate kinase substrates

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the kinase enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Signal Generation: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of test compounds on cancer cell proliferation and viability.

Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[4]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compounds on the cell cycle distribution of cancer cells.

Rationale: Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cell division. This is quantified by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.[8]

Materials:

  • Cancer cells and test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at a relevant concentration (e.g., IC₅₀ value) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start: (2-Fluoro-5-methoxy -pyridin-3-yl)methanol Derivative Library KinaseAssay Protocol 1: In Vitro Kinase Assay (PI3K/mTOR) Start->KinaseAssay Primary Screen MTTAssay Protocol 2: Cell Viability Assay (e.g., HCT-116, MCF-7) KinaseAssay->MTTAssay Cellular Potency CellCycle Protocol 3: Cell Cycle Analysis (Flow Cytometry) MTTAssay->CellCycle Mechanism of Action WesternBlot Protocol 4 (Advanced): Western Blot for Phospho-Akt CellCycle->WesternBlot Target Validation End End: Lead Compound Identification WesternBlot->End

Caption: General workflow for the biological validation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the generation of potent, biologically active compounds. As demonstrated with structurally related sulfonamide methoxypyridine derivatives, these molecules can be developed into highly effective dual PI3K/mTOR inhibitors with significant anticancer potential.[6] The protocols outlined in this guide provide a robust framework for the comprehensive biological evaluation of such compounds, from initial enzymatic screening to detailed cellular mechanism-of-action studies. Further optimization of these lead compounds could focus on improving their pharmacokinetic properties and evaluating their efficacy in in vivo cancer models.

References

  • Ranjbar-Karimi, R., & Poorfreidoni, A. (2018). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug research, 68(1), 17–22.
  • Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Patel, N. B., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20(8), 1033–1041.
  • Metwally, K. A., et al. (2021). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1349.
  • Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 461.
  • Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie, 346(10), 734–744.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie, 346(10), 734-744.
  • Fassihi, A., et al. (2018). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 23(12), 3175.
  • Fassihi, A., et al. (2018). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 23(12), 3175.
  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Ravichandran, V., et al. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.
  • Zhang, Y., et al. (2019). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1476-1486.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into pyridine rings. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of fluoropyridines, with a focus on nucleophilic aromatic substitution (SNAr) and direct C-H fluorination methods.

Issue 1: Low or No Yield in SNAr Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a chloropyridine with a fluoride source, but I am observing very low to no conversion to the desired fluoropyridine. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in SNAr fluorination of pyridines are a frequent issue stemming from several factors related to substrate activation, reagent quality, and reaction conditions.

Causality & Troubleshooting Steps:

  • Insufficient Ring Activation: The pyridine ring must be sufficiently electron-deficient to undergo nucleophilic attack. The SNAr reaction is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen) because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[1] If your leaving group is at the 3-position, the reaction will be inherently slower.

    • Solution: If possible, select a starting material with the leaving group at the 2- or 4-position. If you are constrained to a 3-substituted pyridine, consider adding a strong electron-withdrawing group (e.g., -NO₂, -CN) elsewhere on the ring to increase its electrophilicity.

  • Poor Fluoride Source Reactivity: The choice and handling of the fluoride source are critical. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their low solubility in organic solvents often necessitates high temperatures and can lead to slow reaction rates.[2]

    • Solution 1: Anhydrous Conditions: Trace amounts of water can hydrate the fluoride ion, significantly reducing its nucleophilicity.[1][3] Ensure all reagents and solvents are rigorously dried. KF can be spray-dried or heated under vacuum.

    • Solution 2: Phase-Transfer Catalysts: To improve the solubility and reactivity of KF, a phase-transfer catalyst such as a tetraalkylammonium salt (e.g., tetrabutylammonium chloride, Bu₄NCl) can be added. This facilitates the formation of a more soluble and nucleophilic "naked" fluoride in the organic phase.[4][5]

    • Solution 3: Alternative Fluoride Sources: Consider using anhydrous tetramethylammonium fluoride (Me₄NF), which is highly soluble and reactive, often enabling fluorination at room temperature.[2][4]

  • Inadequate Reaction Temperature: Many SNAr fluorinations require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate, especially with less reactive substrates or poorly soluble fluoride sources.[1][5]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and potential decomposition. Microwave heating can also be an effective strategy for rapid and controlled heating.[1]

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving reactants and stabilizing the charged intermediate.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or acetonitrile.[1] Protic solvents (e.g., alcohols) will solvate the fluoride ion, drastically reducing its reactivity. Be aware that some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[1]

Issue 2: Poor Regioselectivity in Direct C-H Fluorination

Question: I am using a direct C-H fluorination method (e.g., with AgF₂) to synthesize a fluoropyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in direct C-H fluorination of substituted pyridines can be challenging as the directing effects of substituents can be subtle.

Causality & Troubleshooting Steps:

  • Electronic and Steric Effects: The fluorination of substituted pyridines is influenced by both the electronic properties and steric hindrance of the substituents. For instance, in 3-substituted pyridines, fluorination can occur at both the 2- and 6-positions.[6][7] Similarly, 3,5-disubstituted pyridines can yield mixtures of isomers.[6][7]

    • Solution: The selectivity can sometimes be influenced by the directing ability of the substituent. For example, benzyloxy groups have been shown to direct fluorination to the adjacent position with modest to high selectivity.[6][7] If your synthesis allows, consider installing a strongly directing group that can be removed later.

  • Alternative Synthetic Routes: When direct C-H fluorination fails to provide the desired regioselectivity, alternative methods that offer better positional control should be considered.

    • Solution 1: Synthesis from Pyridine N-Oxides: A powerful strategy involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. These intermediates can then undergo site-specific fluorination.[8] This method is particularly effective for introducing fluorine at the 2-position.

    • Solution 2: Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to yield the fluoropyridine.[8][9] This approach provides excellent regiocontrol based on the position of the initial amino group.

Issue 3: Product Decomposition or Side Reactions

Question: My reaction appears to be working, but the yield is low, and I am observing significant byproduct formation or decomposition of my product. What could be causing this?

Answer:

Product decomposition and side reactions are often a result of harsh reaction conditions or the presence of reactive functional groups.

Causality & Troubleshooting Steps:

  • High Temperatures: Elevated temperatures, while often necessary to drive the reaction, can also lead to the decomposition of starting materials or products, especially those with sensitive functional groups.[1][4][5]

    • Solution: Try lowering the reaction temperature and extending the reaction time.[1] Using a more reactive fluoride source, such as anhydrous Me₄NF, may allow the reaction to proceed at a lower temperature.[4]

  • Hydrolysis: The presence of water can lead to the formation of hydroxypyridine byproducts, which can be difficult to separate from the desired fluoropyridine.[1]

    • Solution: Ensure all reagents and solvents are anhydrous. AgF₂, for example, is hygroscopic and should be handled quickly in the air and stored in a desiccator.[10]

  • Competing Nucleophiles: As mentioned, solvents like DMF can decompose to form nucleophilic species.[1] If your reaction mixture contains other potential nucleophiles (e.g., unprotected amines or alcohols), they may compete with the fluoride ion.

    • Solution: Use a more stable solvent like DMSO.[1] Ensure that any functional groups that could act as nucleophiles are appropriately protected.

  • HF Byproduct: In SNAr reactions with amine nucleophiles, the hydrofluoric acid (HF) byproduct can cause issues.

    • Solution: An in situ scrubber like calcium propionate can be used to sequester the HF as insoluble calcium fluoride, which can be easily filtered off.[11]

II. Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr Fluorination of a Chloropyridine using KF and a Phase-Transfer Catalyst

This protocol provides a representative example for the fluorination of an activated chloropyridine. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.

Materials:

  • 2-Chloro-5-nitropyridine

  • Spray-dried potassium fluoride (KF)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq), spray-dried KF (2.0-3.0 eq), and Bu₄NCl (1.1-1.5 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Direct C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is adapted from a procedure by Hartwig and Fier and demonstrates a direct C-H fluorination.[10]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-phenylpyridine (1.0 eq) and anhydrous MeCN to a reaction vessel.

  • Add AgF₂ (2.0 eq) in one portion. Note: AgF₂ is hygroscopic and should be handled quickly in the air.[10]

  • Seal the vessel and stir the reaction mixture at room temperature. The internal temperature may rise slightly.[10]

  • Monitor the reaction by TLC.

  • After the reaction is complete (typically several hours), quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an organic solvent (e.g., MTBE).

  • Remove the silver salts by filtration.[10]

  • Separate the layers, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[10]

III. Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield in SNAr Fluorination

G start Low/No Yield in SNAr check_activation Is Pyridine Ring Sufficiently Activated? (Leaving group at C2/C4, EWGs present) start->check_activation activation_no No check_activation->activation_no No activation_yes Yes check_activation->activation_yes Yes improve_activation Improve Activation: - Use isomer with LG at C2/C4 - Add Electron-Withdrawing Groups activation_no->improve_activation check_fluoride Is Fluoride Source Active & Soluble? activation_yes->check_fluoride fluoride_no No check_fluoride->fluoride_no No fluoride_yes Yes check_fluoride->fluoride_yes Yes improve_fluoride Enhance Fluoride Reactivity: - Use anhydrous reagents/solvents - Add Phase-Transfer Catalyst (e.g., Bu4NCl) - Switch to a more soluble source (e.g., anhydrous Me4NF) fluoride_no->improve_fluoride check_conditions Are Reaction Conditions Optimal? fluoride_yes->check_conditions conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes optimize_conditions Optimize Conditions: - Increase temperature gradually - Use polar aprotic solvent (DMSO, DMF) - Check for solvent decomposition conditions_no->optimize_conditions re_evaluate Re-evaluate Substrate/Method conditions_yes->re_evaluate

Caption: Troubleshooting workflow for low SNAr fluorination yields.

General Synthesis Strategies for Fluoropyridines

G cluster_0 Starting Material cluster_1 Reaction Type chloro_pyridine Halogenated Pyridine (e.g., Chloro-, Bromo-) snar Nucleophilic Aromatic Substitution (SNAr) chloro_pyridine->snar F⁻ source (KF, CsF, Me₄NF) amino_pyridine Aminopyridine balz_schiemann Balz-Schiemann Reaction amino_pyridine->balz_schiemann 1. NaNO₂, HBF₄ 2. Heat pyridine Pyridine (C-H) ch_fluorination Direct C-H Fluorination pyridine->ch_fluorination AgF₂, Selectfluor pyridine_n_oxide Pyridine N-Oxide n_oxide_route N-Oxide Activation & Fluorination pyridine_n_oxide->n_oxide_route 1. Activation 2. F⁻ source product Fluoropyridine snar->product balz_schiemann->product ch_fluorination->product n_oxide_route->product

Caption: Overview of major synthetic routes to fluoropyridines.

IV. Quantitative Data Summary

MethodTypical ReagentsTemperature (°C)SolventsKey Considerations
SNAr KF, CsF, Bu₄NCl, Me₄NFRoom Temp to 150+DMSO, DMF, MeCNRequires activated ring (EWG at C2/C4); anhydrous conditions are critical.[1][4][5]
C-H Fluorination AgF₂, Selectfluor®Room Temp to 80MeCNRegioselectivity can be an issue with substituted pyridines; sensitive to moisture.[6][10]
Balz-Schiemann Aminopyridine, NaNO₂, HBF₄-5 to 130HBF₄, HFGood regiocontrol; diazonium intermediates can be explosive.[8][12]
From N-Oxides Pyridine N-Oxide, Ts₂O, F⁻ sourceRoom Temp to 110DMSO, MeCNExcellent for 2-fluoropyridine synthesis; good functional group tolerance.[8]

V. References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central (PMC). [Link]

  • Ichiishi, N., Brooks, A. F., Topczewski, J. J., & Sanford, M. S. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3851–3853. [Link]

  • Nevado, C., & Li, Z. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12344–12351. [Link]

  • Maw, H., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2569–2581. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved January 10, 2026, from

  • Wang, H., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved January 10, 2026, from

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]

  • Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Sereda, G. (2016). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 21(9), 1199. [Link]

  • Munday, R. H., et al. (2019). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate. [Link]

  • Acevedo, O., et al. (2008). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. ResearchGate. [Link]

  • Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Stavber, S., & Jereb, M. (2010). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Synthesis, 2010(12), 1989-2010. [Link]

  • McEwen, L. R., & Sanford, M. S. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(24), 12538–12543. [Link]

Sources

Technical Support Center: HPLC Purification of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of (2-Fluoro-5-methoxypyridin-3-yl)methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflow effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems that can arise during an HPLC run. Each solution is grounded in chromatographic theory to help you make informed decisions.

Q1: I'm observing severe peak tailing for my this compound peak. What is the cause and how can I fix it?

A1: Severe peak tailing for a basic compound like a pyridine derivative is a classic symptom of secondary ionic interactions with the stationary phase.

  • Causality: The nitrogen atom in the pyridine ring is basic (pKa of pyridine ≈ 5.2) and can interact strongly with acidic, deprotonated silanol groups (Si-O⁻) that are often present on the surface of silica-based stationary phases (like C18). This strong, non-ideal interaction delays a portion of the analyte molecules, causing them to elute later than the main peak body, resulting in a "tail".[1][2]

  • Solutions, from simplest to most effective:

    • Mobile Phase pH Adjustment: The most direct way to combat this is to suppress the ionization of the silanol groups. Lowering the pH of the aqueous mobile phase to < 3 by adding an acid like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), minimizing their ability to interact with the protonated pyridine nitrogen.[3]

    • Use of a Competitive Base: If altering the pH is not desirable, adding a small amount (e.g., 0.1%) of a competitive amine like triethylamine (TEA) to the mobile phase can be effective. TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and shielding your analyte from these secondary interactions.[1]

    • Column Selection: The most robust solution is to use a modern, high-purity, base-deactivated column. These columns have minimal accessible silanol groups due to advanced end-capping techniques, where residual silanols are chemically bonded with a small, inert silylating agent. Polar-embedded or polar-endcapped phases are also excellent choices as they are designed to prevent such interactions.[4]

Q2: The retention time for my compound is drifting between injections and from day to day. What's causing this instability?

A2: Retention time instability is typically caused by issues with the mobile phase preparation, column equilibration, or HPLC system hardware.[5]

  • Causality & Troubleshooting Steps:

    • Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the percentage of the organic solvent. Even a small change can cause significant shifts. Ensure your mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's mixing performance is optimal.[5]

    • Column Equilibration: Pyridine-containing compounds can require longer equilibration times. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. For normal phase chromatography, retention is extremely sensitive to trace amounts of water in the mobile phase, which can lead to day-to-day variability.[5]

    • Temperature Fluctuation: Column temperature affects solvent viscosity and analyte retention. Using a column thermostat is critical for achieving reproducible retention times.

    • Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is fully soluble in the highest organic concentration used in your method. Buffer precipitation can cause pressure fluctuations and blockages, leading to retention shifts.

Frequently Asked Questions (FAQs)

This section covers broader topics related to method development and best practices for purifying this compound.

Q1: I am starting from scratch. What is a good starting point for HPLC method development for this compound?

A1: A systematic approach is key. A reversed-phase method is the most appropriate for this moderately polar aromatic compound.

  • Rationale: The combination of the aromatic ring and alkyl groups provides sufficient hydrophobicity for retention on a C18 or C8 column, while the polar functional groups ensure it is not too strongly retained.[4]

Here is a recommended starting point summarized in a table:

ParameterRecommended Starting ConditionRationale
Column High-Purity, End-Capped C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency. High purity silica with end-capping is crucial to minimize peak tailing for this basic analyte.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to control analyte/silanol ionization, ensuring better peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and good UV transparency compared to methanol.
Gradient 10% to 90% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyridine rings are strong UV absorbers. A DAD allows for monitoring across a spectrum to check for co-eluting impurities.[6]
Column Temp. 30 °CControlled temperature ensures reproducible retention.
Injection Vol. 5-10 µLA small volume to avoid column overload.

This starting method will help you quickly determine the retention behavior of your compound and any major impurities, providing a foundation for further optimization.

Q2: What are the likely impurities I should be looking for during purification?

A2: Impurities can originate from the synthetic route (starting materials, intermediates, by-products) or from degradation.[7]

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted precursors used in the final synthetic step.

    • Isomers: Positional isomers that may have formed during synthesis.

    • Related Substances: By-products from side reactions, such as over-oxidation or incomplete reduction.

  • Degradation Products: The hydroxymethyl group could be susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid. Exposure to strong light or incompatible solvents could also lead to degradation.[7]

A well-developed HPLC method should aim to resolve the main compound from these potential impurities. Using a mass spectrometer (LC-MS) can be invaluable for identifying the molecular weights of unknown peaks.

Q3: How should I prepare my sample for injection to ensure good chromatography and prolong column life?

A3: Proper sample preparation is critical to prevent issues like column clogging and poor peak shape.

  • Dissolution: Dissolve the sample in a solvent that is chromatographically weaker than or equal to the initial mobile phase (e.g., if starting at 10% Acetonitrile, dissolve the sample in 10% Acetonitrile or the mobile phase itself). Dissolving the sample in a much stronger solvent (like 100% Acetonitrile) can lead to peak distortion and splitting.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column inlet frit, leading to high backpressure and poor performance.[1]

  • Guard Column: Using a guard column with the same stationary phase as your analytical column is highly recommended. It acts as a disposable pre-filter, protecting the more expensive analytical column from particulates and strongly retained impurities.[5]

Experimental Protocols & Visualizations

Protocol 1: Systematic HPLC Method Development

This protocol outlines a logical workflow for developing a robust purification method.

  • Information Gathering: Review the chemical properties of this compound. Note its aromatic and basic nature.

  • Initial Scouting Run: Implement the starting method described in the FAQ table above.

  • Analyze Results:

    • If the peak elutes very early (< 2 minutes), the method is not retentive enough. Consider a less polar organic modifier (e.g., methanol) or a column with higher carbon load.

    • If the peak elutes very late or not at all, the method is too retentive. Start the gradient at a higher organic percentage.

    • Assess the peak shape. If tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.0).

  • Optimization:

    • Gradient Slope: Adjust the gradient steepness around the elution time of your compound to improve resolution from nearby impurities. A shallower gradient increases resolution.

    • Solvent Choice: If resolution is still poor, try methanol instead of acetonitrile. The different solvent selectivity can alter the elution order of compounds.

  • Verification: Once an optimized method is found, confirm its robustness by making small, deliberate changes to parameters like pH, temperature, and mobile phase composition to ensure the separation is stable.

Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization info Gather Analyte Info (Structure, pKa, Polarity) select_col Select Column & Mobile Phase (e.g., C18, ACN/H2O, 0.1% FA) info->select_col scout_run Perform Broad Gradient Run (e.g., 10-90% B in 15 min) select_col->scout_run eval_retention Evaluate Retention & Peak Shape scout_run->eval_retention opt_gradient Adjust Gradient Slope (Shallow for high resolution) eval_retention->opt_gradient Optimize opt_solvent Test Alternative Solvent (e.g., Methanol for selectivity) opt_gradient->opt_solvent opt_ph Fine-tune pH / Additives opt_solvent->opt_ph final_method Final Optimized Method opt_ph->final_method robustness Robustness Testing final_method->robustness

Caption: Workflow for systematic HPLC method development.

Diagram: Overcoming Silanol Interactions

This diagram illustrates the mechanism of peak tailing and the corresponding solutions.

Silanol_Interaction cluster_problem The Problem: Unwanted Ionic Interaction cluster_solutions The Solutions: Mitigating Interactions problem_node Silica Surface Deprotonated Silanol (Si-O⁻) Protonated Pyridine (Analyte⁺) interaction Strong Ionic Interaction Causes Peak Tailing problem_node:f1->interaction solution1 Solution 1: Low pH Mobile Phase Protonated Silanol (Si-OH) Protonated Pyridine (Analyte⁺) No ionic interaction solution2 Solution 2: Base Deactivation End-Capped Silanol (Si-O-TMS) Protonated Pyridine (Analyte⁺) Silanol is shielded solution3 Solution 3: Competitive Additive Silanol occupied by TEA⁺ Protonated Pyridine (Analyte⁺) Analyte is repelled interaction->problem_node:f2

Caption: Mechanism of peak tailing and common solutions.

References

  • PubChem. ((2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol). National Center for Biotechnology Information.
  • ResearchGate. (Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative). ResearchGate.
  • YMC. (HPLC Troubleshooting Guide). YMC.
  • SIELC Technologies. (HPLC Method for Analysis of Pyridine on Primesep 100 Column). SIELC Technologies.
  • HELIX Chromatography. (HPLC Methods for analysis of Pyridine). HELIX Chromatography.
  • Axion Labs. (HPLC problems with very polar molecules). Axion Labs.
  • PubChem. ((2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol). National Center for Biotechnology Information.
  • Biocompare. ((2-Chloro-5-fluoro-pyridin-3-yl)-methanol from Aladdin Scientific). Biocompare.
  • Defense Technical Information Center. (Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)). DTIC.
  • SciSpace. (Impurities in Pharmaceuticals- A Review). SciSpace.
  • PharmaCores. (Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!). PharmaCores.
  • National Institutes of Health. (Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771)). NIH.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyridines. As a senior application scientist, I have compiled this resource to address the most common challenges and side reactions encountered in popular synthetic routes, providing not only troubleshooting solutions but also the underlying mechanistic rationale to empower your experimental design.

Section 1: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone of pyridine chemistry, valued for its multicomponent nature. However, its seemingly straightforward combination of an aldehyde, two equivalents of a β-ketoester, and an ammonia source can lead to frustrating side reactions and low yields.

FAQ 1: My Hantzsch reaction is giving a low yield of the desired pyridine. What are the likely causes?

Low yields in a Hantzsch synthesis are a frequent issue and can often be traced back to two primary stages: the initial formation of the 1,4-dihydropyridine (DHP) intermediate and its subsequent oxidation to the aromatic pyridine.[1][2]

Possible Causes & Troubleshooting Strategies:

  • Incomplete Condensation: The initial multicomponent condensation to form the DHP intermediate may be inefficient under classical conditions, which often involve long reaction times and harsh heating.[2]

    • Troubleshooting: Consider the use of a catalyst to accelerate the condensation. Mild Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids can be effective.[3] Solvent-free conditions or the use of aqueous micelles with ultrasonic irradiation have also been reported to dramatically improve yields and reduce reaction times.[3]

  • Incomplete Oxidation: The DHP intermediate is often stable and requires a separate oxidation step to aromatize to the final pyridine product. Incomplete conversion at this stage is a common source of low yields.

    • Troubleshooting: Ensure you are using a suitable oxidizing agent and the correct stoichiometry. While classical oxidants like nitric acid are effective, they can be harsh.[4] Milder alternatives include iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂).[5] Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the DHP.

  • Side Reactions of Intermediates: The Knoevenagel and Michael addition intermediates in the Hantzsch pathway can be susceptible to side reactions, such as hydrolysis or alternative cyclizations, especially under prolonged heating.[6][7]

    • Troubleshooting: Optimizing the reaction temperature and time is crucial. If a one-pot approach is problematic, consider a stepwise procedure where the Knoevenagel adduct is pre-formed before the addition of the enamine component.[1]

FAQ 2: I'm observing a significant amount of a byproduct where the substituent at the C4 position has been cleaved off during the oxidation step. What is happening and how can I prevent it?

This side reaction is known as oxidative dealkylation and is a well-documented issue, particularly when using strong nitric acid as the oxidant.[5]

Mechanistic Insight: The mechanism is believed to involve the nitration of the dihydropyridine ring followed by elimination of the C4-substituent as a cation, which is then trapped.

Preventative Measures:

  • Avoid Nitric Acid: The most effective way to prevent oxidative dealkylation is to avoid using nitric acid or other reagents that can generate nitrous species.

  • Switch to Milder Oxidants: Employing milder oxidizing agents is highly recommended. Iodine in refluxing methanol or CAN are excellent alternatives that generally do not promote this side reaction.[5]

FAQ 3: My Hantzsch synthesis is producing an unexpected isomer of the dihydropyridine. Why is this occurring?

While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the 1,2-dihydropyridine regioisomer has been observed, particularly under kinetic control at lower temperatures and with solvent-free conditions.[1][8]

Mechanistic Rationale: The reaction pathway can diverge, leading to the formation of the less stable 1,2-DHP isomer. This is often influenced by the specific substrates and reaction conditions.

Troubleshooting Strategies:

  • Temperature Control: Higher reaction temperatures generally favor the formation of the more stable 1,4-DHP. If you are isolating the 1,2-DHP, consider increasing the reaction temperature or prolonging the reaction time to allow for equilibration to the 1,4-isomer.

  • Solvent Effects: The choice of solvent can influence the product distribution. Experiment with different solvents to find conditions that favor the desired 1,4-DHP.

Section 2: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines through the condensation of an enamine with an ethynylketone.[5][6] The primary challenges in this synthesis revolve around the stability of the aminodiene intermediate and the conditions required for the final cyclodehydration.

FAQ 4: My Bohlmann-Rahtz reaction is not proceeding to the final pyridine product, or I'm seeing significant decomposition. What are the common pitfalls?

The high temperatures (often 120-160 °C) traditionally required for the cyclodehydration of the aminodiene intermediate can lead to thermal decomposition.[9][10] Additionally, the starting enamines can be sensitive to the reaction conditions.

Common Issues and Solutions:

  • High-Temperature Decomposition: The aminodiene intermediate may not be stable at the high temperatures needed for cyclization.

    • Troubleshooting: The use of a catalyst can significantly lower the required temperature for cyclodehydration. Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst-15 are effective.[3][11] Lewis acids like ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) have also been shown to promote the reaction at lower temperatures.[10]

  • Decomposition of the Enamine: Some enamines, particularly those with acid-sensitive groups like tert-butyl esters, can decompose in the presence of strong acids.[10]

    • Troubleshooting: If you suspect enamine decomposition, switch to a milder acid catalyst like Amberlyst-15, which can be easily filtered off after the reaction.[11] Alternatively, a one-pot procedure where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate can circumvent the need to isolate the potentially unstable enamine.[6]

FAQ 5: I'm struggling with the regioselectivity of my Bohlmann-Rahtz synthesis. How can I control which regioisomer is formed?

The regioselectivity of the initial Michael addition of the enamine to the ethynylketone determines the final substitution pattern of the pyridine ring.[9]

Controlling Regioselectivity:

  • Steric and Electronic Factors: The regiochemical outcome is governed by the electronic and steric properties of both the enamine and the ethynylketone. A careful analysis of the starting materials can often predict the major regioisomer.

  • Stepwise Approach: To ensure regiochemical control, it is often advisable to synthesize and isolate the aminodiene intermediate. This allows for purification and characterization before proceeding with the cyclodehydration step.

Section 3: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines from the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[12][13] While generally high-yielding, it is not without its potential for side reactions.

FAQ 6: My Kröhnke reaction is producing a complex mixture of byproducts, including some with a much higher molecular weight than my target pyridine. What is the likely cause?

The formation of high-molecular-weight byproducts in Kröhnke-type syntheses can arise from the self-condensation of the starting materials under the reaction conditions. For instance, in the synthesis of terpyridines, an unexpected cyclohexanol derivative resulting from the condensation of three molecules of the acetylpyridine starting material with two molecules of the aldehyde has been reported.[5]

Troubleshooting Strategies:

  • Verify Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one component can favor self-condensation pathways.

  • Optimize Reaction Conditions: While the Kröhnke synthesis is robust, prolonged reaction times or excessively high temperatures can promote side reactions. Consider reducing the reaction time or temperature.

  • Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can sometimes catalyze unwanted side reactions.

  • Stepwise Synthesis: If a one-pot procedure is yielding a complex mixture, consider a stepwise approach. Isolating and purifying the intermediate enone (chalcone) before the final cyclization with the pyridinium salt and ammonia source can often lead to a cleaner reaction and a purer final product.[5]

FAQ 7: I am getting a poor yield of the desired 2,4,6-trisubstituted pyridine, and I suspect the initial Michael addition is the problem. How can I improve this step?

The initial Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl is a critical step in the Kröhnke synthesis.[4] If this step is inefficient, the overall yield will be low.

Improving the Michael Addition:

  • Ylide Formation: Ensure that the conditions are suitable for the formation of the pyridinium ylide from the α-pyridinium methyl ketone salt. The presence of a base, typically acetate from ammonium acetate, is necessary to deprotonate the salt.

  • Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound must be sufficiently electrophilic to react with the ylide. If the reaction is sluggish, you might consider using a more reactive Michael acceptor.

Data Summary and Experimental Protocols

Table 1: Troubleshooting Common Side Reactions in Pyridine Synthesis
SynthesisCommon Side Reaction/IssueCauseTroubleshooting/Prevention
Hantzsch Low YieldIncomplete condensation or oxidation.Use a catalyst (e.g., PTSA), optimize oxidant (e.g., I₂, CAN).[3][5]
Oxidative DealkylationHarsh oxidizing conditions (e.g., HNO₃).Use milder oxidants (e.g., I₂, CAN).[5]
Formation of 1,2-DHP IsomerKinetic control at low temperatures.Increase reaction temperature or time.[1][8]
Bohlmann-Rahtz DecompositionHigh temperature for cyclodehydration.Use acid catalysts (e.g., acetic acid, Amberlyst-15) to lower temperature.[3][11]
Enamine InstabilityAcid-catalyzed decomposition.Use milder acid catalysts or generate enamine in situ.[6][10]
Kröhnke High MW ByproductsSelf-condensation of starting materials.Check stoichiometry, optimize conditions, consider stepwise synthesis.[5]
Low YieldInefficient Michael addition.Ensure proper ylide formation, use a reactive Michael acceptor.[4]
Experimental Protocol: Mitigating Oxidative Dealkylation in Hantzsch Synthesis

This protocol describes a general procedure for the Hantzsch synthesis with an iodine-mediated oxidation to prevent oxidative dealkylation.

  • Condensation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Reflux the mixture for 2-4 hours, monitoring the formation of the 1,4-dihydropyridine intermediate by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The DHP may precipitate and can be isolated by filtration if desired, or used directly in the next step.

  • Oxidation: To the reaction mixture (or the isolated DHP dissolved in methanol), add iodine (1.2 mmol).

  • Reflux the mixture for 1-2 hours, or until the DHP is completely consumed as indicated by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Hantzsch Synthesis: Main vs. Side Pathway

Hantzsch_Pathway cluster_main Main Pathway cluster_side Side Pathway (Isomerization) A Aldehyde + β-Ketoester B Knoevenagel Adduct A->B E Michael Addition B->E C β-Ketoester + NH₃ D Enamine C->D D->E F 1,4-Dihydropyridine E->F I Alternative Cyclization E->I G Oxidation F->G H Substituted Pyridine G->H J 1,2-Dihydropyridine I->J

Caption: Simplified workflow of the Hantzsch synthesis, illustrating the main pathway to the 1,4-dihydropyridine and a potential side pathway leading to the 1,2-dihydropyridine isomer.

Kröhnke Synthesis: Competing Reaction Pathways

Krohnke_Pathway cluster_main Desired Pathway (1,4-Addition) cluster_side Side Pathway (Self-Condensation) Start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl A Michael Addition (1,4) Start->A E Self-Condensation of Starting Materials Start->E B 1,5-Dicarbonyl Intermediate A->B C Cyclization with NH₃ B->C D Substituted Pyridine C->D F High MW Byproduct E->F

Caption: Competing reaction pathways in the Kröhnke synthesis, showing the desired 1,4-Michael addition versus a potential self-condensation side reaction.

References

  • O'Malley, D. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific. [Link]
  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. [Link]
  • QuimicaOrganica.org. (n.d.). Kröhnke synthesis of pyridine.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Bagley, M. C., Glover, C. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(5), 3211-3227. [Link]
  • University of Glasgow. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Chem-Station. (n.d.). Hantzsch Pyridine Synthesis.
  • Sereda, G. (2000). Learning from the Hantzsch synthesis.
  • Khan, M. M., Singh, B., & Imtiaz, S. (2023). Synthesis of pyridine derivatives using multicomponent reactions. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 299-330). Elsevier. [Link]
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]
  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
  • YouTube. (2023, February 25). Bohlmann–Rahtz pyridine synthesis [Video]. The Organic Chemistry Channel. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-111. [Link]
  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry–A European Journal. [Link]
  • ResearchGate. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • Royal Society of Chemistry. (2017). Green synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Open Science. [Link]
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Sereda, G. (2000). Learning from the Hantzsch synthesis.
  • SlideShare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4706. [Link]
  • International Journal of Novel Research and Development. (2024).
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions.
  • Bentham Science. (n.d.). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction.
  • Ask this paper. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives.

Sources

Technical Support Center: Selective Oxidation of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective oxidation of (2-fluoro-5-methoxypyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize the resulting aldehyde, 2-fluoro-5-methoxypyridine-3-carbaldehyde, a critical building block in complex molecule synthesis. The primary challenge in this transformation is arresting the oxidation at the aldehyde stage and preventing the formation of the corresponding carboxylic acid.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a selective and high-yielding reaction.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the oxidation process in a direct question-and-answer format.

Q1: My reaction is complete by TLC, but after workup, my yield of the desired aldehyde is very low. What happened?

A: Low isolated yield despite complete consumption of the starting material often points to issues during the workup or purification phase, or instability of the product.

  • Potential Cause 1: Product Volatility. Aldehydes can be more volatile than their corresponding alcohols. Aggressive removal of solvent under high vacuum, especially with mild heating, can lead to significant loss of product.

    • Solution: Concentrate the reaction mixture in vacuo using a rotary evaporator with minimal heat. For final drying, leave the product under high vacuum at ambient temperature.

  • Potential Cause 2: Adsorption on Silica Gel. Pyridine-containing compounds can be basic and may interact strongly with acidic silica gel during column chromatography, leading to streaking and poor recovery.

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of silica gel in your eluent system containing a small amount (0.5-1%) of a mild base like triethylamine (Et₃N). This neutralizes the acidic sites on the silica, allowing for cleaner elution of the aldehyde.

  • Potential Cause 3: Instability of the Aldehyde. The aldehyde product may be sensitive to air (auto-oxidation) or acidic/basic conditions encountered during workup.

    • Solution: Ensure your workup is performed promptly and under neutral conditions where possible. Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) to prevent degradation.

Q2: My main product is the 2-fluoro-5-methoxypyridine-3-carboxylic acid. How do I prevent this over-oxidation?

A: Formation of the carboxylic acid is the classic sign of over-oxidation.[1] This occurs when the initially formed aldehyde is further oxidized.[3] The choice of oxidant and reaction conditions are the most critical factors to control this.

  • Potential Cause 1: Oxidizing Agent is Too Strong. Potent oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (chromic acid) are designed to oxidize primary alcohols directly to carboxylic acids and should be avoided for this transformation.[2][4]

    • Solution: Employ mild and selective oxidizing agents specifically known to halt oxidation at the aldehyde stage. Excellent choices include Dess-Martin Periodinane (DMP), a Swern oxidation, or a carefully controlled TEMPO-catalyzed oxidation.[5][6][7]

  • Potential Cause 2: Presence of Water. For many oxidation reactions, the presence of water can facilitate the formation of an aldehyde hydrate intermediate (a gem-diol), which is readily oxidized to the carboxylic acid.[1][3]

    • Solution: Run the reaction under strictly anhydrous conditions. Use dry solvents (e.g., anhydrous dichloromethane), dry glassware, and perform the reaction under an inert atmosphere (N₂ or Ar). This is particularly crucial for chromium-based oxidations like PCC.[3][4]

  • Potential Cause 3: Extended Reaction Time or Elevated Temperature. Allowing the reaction to stir for too long after the starting material is consumed or running it at a higher-than-necessary temperature can promote the slower, secondary oxidation of the aldehyde.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting alcohol spot has disappeared, quench the reaction promptly. Avoid unnecessary heating unless the protocol specifically requires it. For exothermic reactions, maintain strict temperature control with an ice or dry ice bath.[8]

Q3: My TLC plate shows three spots: my starting material, a new spot with a higher Rf, and another new spot at the baseline. What are they?

A: This is a typical TLC profile for an incomplete oxidation reaction with some over-oxidation.

  • Spot 1 (Lowest Rf, same as starting material): Unreacted this compound. The hydroxyl group makes it the most polar compound, so it travels the least distance up the silica plate.

  • Spot 2 (Middle/Highest Rf): This is your desired product, 2-fluoro-5-methoxypyridine-3-carbaldehyde. The aldehyde is less polar than the alcohol, so it has a higher Retention Factor (Rf).

  • Spot 3 (Baseline, Rf ≈ 0): This is the over-oxidation product, 2-fluoro-5-methoxypyridine-3-carboxylic acid. The carboxylic acid group is highly polar and often interacts very strongly with the silica gel, causing it to remain at the origin or "baseline" in many common eluent systems.

Visual Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product. Yield Low Aldehyde Yield? Start->Yield TLC Multiple Spots on TLC? Start->TLC Cause_Vol Product Volatility Adsorption on Silica Product Instability Yield->Cause_Vol Yes Sol_Vol Gentle Solvent Removal Neutralize Silica Gel Inert Storage Cause_Over Oxidant Too Strong Water Present Reaction Time/Temp Too High TLC->Cause_Over Yes, Acid Formed Cause_TLC Incomplete Reaction & Over-oxidation TLC->Cause_TLC Yes, SM + Product + Acid Cause_Vol->Sol_Vol Sol_Over Use Mild Oxidant (DMP/Swern) Use Anhydrous Conditions Monitor by TLC & Quench Cause_Over->Sol_Over Sol_TLC Optimize Reaction Time Adjust Stoichiometry Cause_TLC->Sol_TLC

Caption: A workflow for troubleshooting common oxidation issues.

Part 2: In-Depth Methodologies & Optimization

While several methods can accomplish this oxidation, the Dess-Martin Periodinane (DMP) oxidation is often preferred for its mild conditions, high chemoselectivity, and operational simplicity.[9][10]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is designed for the selective oxidation of primary alcohols to aldehydes.[5] It is performed under neutral pH and at room temperature, which helps to minimize side reactions.[9]

Reaction Scheme:

Reaction SM This compound Prod 2-Fluoro-5-methoxypyridine-3-carbaldehyde (Desired Product) SM->Prod Mild Oxidation (e.g., DMP) Side 2-Fluoro-5-methoxypyridine-3-carboxylic acid (Over-oxidation Product) Prod->Side Harsh Conditions or Strong Oxidant

Caption: Oxidation pathway of the starting material.

Materials & Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM (approx. 10 volumes, e.g., 10 mL for every 1 g of alcohol). Stir until the alcohol is fully dissolved.

  • Reagent Addition: In a single portion, add Dess-Martin periodinane (1.2 eq.) to the solution at room temperature. Note: Some protocols call for cooling to 0°C for substrates with very sensitive functional groups, but room temperature is generally sufficient.[9]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 15-30 minutes. The reaction is typically complete within 1-3 hours.[9] The goal is the complete disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.[9][10]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated aq. NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure with minimal heat.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system if necessary) to yield the pure 2-fluoro-5-methoxypyridine-3-carbaldehyde.

Part 3: Frequently Asked Questions (FAQs)

Q: Which oxidizing agent should I choose? A comparison.

A: The best choice depends on your scale, available equipment, and sensitivity of your substrate.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Reagents DMP in DCM[9]DMSO, Oxalyl Chloride, Et₃N[8]Cat. TEMPO, NaOCl, NaBr[11]
Temperature Room Temperature[10]Cryogenic (-78 °C)[8]0 °C to Room Temperature
Pros Operationally simple, mild, neutral pH, high selectivity.[9][12]Excellent selectivity, avoids heavy metals, reagents are cheap.[7][13]Catalytic, "greener" reagents, cost-effective for large scale.[14]
Cons DMP is expensive and potentially explosive (shock-sensitive).[9][15]Requires cryogenic temps, malodorous DMS byproduct, strictly anhydrous.[7][8]Can lead to over-oxidation if not controlled, potential for chlorination side reactions.[11][16]

Q: How critical is the quality of the oxidizing agent?

A: Extremely critical. Oxidizing agents can degrade upon storage.

  • DMP: Should be stored in a cool, dark place. If it has been stored for a long time, its activity may be reduced, leading to an incomplete reaction.

  • Oxalyl Chloride (for Swern): Highly reactive and moisture-sensitive. Use from a freshly opened bottle or a properly sealed and stored bottle.

  • Sodium Hypochlorite (for TEMPO): Commercial bleach solutions can vary in concentration and degrade over time. It is best to titrate the solution before use to determine its exact molarity for reproducible results.

Q: What analytical methods can I use to confirm my product and purity?

A: A combination of techniques is recommended for full characterization.

  • NMR (¹H and ¹³C): This is the definitive method for structural confirmation. Look for the appearance of a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and the disappearance of the alcohol's CH₂OH signals.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product (155.13 g/mol for C₇H₆FNO₂).[17] Be aware that analysis of alcohols by GC-MS can sometimes lead to on-column oxidation, potentially giving a false positive for the aldehyde.[18]

  • HPLC: A powerful tool for assessing purity. A reverse-phase HPLC method can effectively separate the starting alcohol, the aldehyde product, and the carboxylic acid byproduct.[19]

Q: Are there any safety concerns with these reagents?

A: Yes, all oxidation reactions should be handled with care in a well-ventilated fume hood.

  • Dess-Martin Periodinane (DMP): Is known to be shock-sensitive and potentially explosive, especially if impure.[15] Handle with care and avoid grinding or subjecting it to shock.

  • Swern Oxidation: The reaction between DMSO and oxalyl chloride is highly exothermic and releases CO and CO₂ gas.[8][13] It must be performed at low temperatures with slow addition of reagents. The byproduct, dimethyl sulfide (DMS), is volatile and has a strong, unpleasant odor.[7] All waste should be quenched with bleach.

  • TEMPO/Bleach: Sodium hypochlorite (bleach) is corrosive and a strong oxidant. Reactions can be exothermic and should be cooled.

References

  • Cella, J., et al. (1975-1999). TEMPO-Mediated Oxidations. Various publications synthesized by Organic Chemistry Portal. [Link]
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
  • Organic Syntheses. 1,2-Benziodoxol-3(1H) - Dess-Martin periodinane. [Link]
  • Britton, J., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]
  • Hinzmann, A., et al. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. [Link]
  • ACS Green Chemistry Institute. TEMPO (General overview). [Link]
  • Wikipedia.
  • ACS Green Chemistry Institute.
  • Chemistry Steps.
  • Organic Chemistry Portal.
  • Allery, A. (2021). Swern Oxidation, Reaction Mechanism. YouTube. [Link]
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
  • Wikipedia.
  • ResearchGate. Oxidation of pyridine methanols to esters (2a-2i). [Link]
  • Daniher, F. A., & Ash, A. B. (1966).
  • LibreTexts Chemistry. Oxidizing Agents. [Link]
  • ChemTalk. Common Oxidizing Agents & Reducing Agents. [Link]
  • Bohman, B., & Flematti, G. R. (2014). Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. Analytical Methods. [Link]
  • Organic Chemistry Portal. Oxidizing Agents. [Link]
  • Podlech, J.
  • ResearchGate.
  • Studylib.
  • ATSDR. ANALYTICAL METHODS for Pyridine. [Link]
  • Stoyanov, S. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of the University of Ruse. [Link]
  • PubChem. (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Turner, D. L. (1954). Oxidation of Aromatic Alcohols with Manganese Dioxide. Journal of the American Chemical Society. [Link]
  • LibreTexts Chemistry.
  • ResearchGate.
  • The Organic Chemistry Tutor. (2023).

Sources

Technical Support Center: Synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Fluoro-5-methoxypyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic building block. This guide is structured in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and analysis.

Section 1: Synthesis Overview and Key Challenges

The synthesis of this compound typically involves the reduction of a carbonyl group at the C3 position, most commonly from its corresponding ester, methyl 2-fluoro-5-methoxynicotinate. While seemingly straightforward, the electronic nature of the fluorinated pyridine ring presents unique challenges, leading to specific and often recurring impurities.

cluster_0 Proposed Synthetic Pathway Start Methyl 2-fluoro-5-methoxynicotinate Product This compound Start->Product Reduction in Solvent (e.g., Methanol, THF) Reagent Reducing Agent (e.g., NaBH4, LiAlH4) Reagent->Product

Caption: A common synthetic route to the target compound.

Frequently Asked Questions: Synthesis & Impurity Formation
Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the typical reduction pathway, you should anticipate several classes of impurities. Proactive monitoring for these species is critical for process control and final product quality. The most prevalent impurities are:

  • Unreacted Starting Material: Residual methyl 2-fluoro-5-methoxynicotinate due to incomplete reaction.

  • Defluorinated Impurity: (5-Methoxypyridin-3-yl)methanol, formed via nucleophilic substitution of the fluoride atom.[][2]

  • Regioisomeric Impurity: (5-Fluoro-2-methoxypyridin-3-yl)methanol, which typically originates from the synthesis of the nicotinic acid precursor and is carried through the synthetic sequence.[3]

  • Over-reduction Product: 2-Fluoro-5-methoxy-3-methylpyridine, particularly when using harsh reducing agents like LiAlH₄.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Signature
Target Product This compound157.14Target retention time in HPLC; characteristic ¹H and ¹⁹F NMR signals.
Unreacted Starting EsterMethyl 2-fluoro-5-methoxynicotinate185.15Higher molecular weight peak in MS; distinct ester carbonyl signal in IR and ¹³C NMR.
Defluorinated Product(5-Methoxypyridin-3-yl)methanol139.15M-18 peak (loss of F, gain of H) in MS relative to target; absence of ¹⁹F NMR signal and C-F coupling.[]
Regioisomeric Impurity(5-Fluoro-2-methoxypyridin-3-yl)methanol157.14Same mass as the target product, but different HPLC retention time and NMR chemical shifts.[3]
Q2: Why is defluorination a significant side reaction?

A2: The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[4] This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer complex intermediate. During a reduction with sodium borohydride in methanol, the methoxide ion (CH₃O⁻), present in equilibrium or as an impurity in the solvent, can act as a nucleophile, displacing the fluoride.

Start 2-Fluoropyridine Moiety Intermediate Meisenheimer Complex (Stabilized by N atom) Start->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) e.g., MeO⁻, H⁻ Product Substituted Product (Defluorinated) Intermediate->Product - F⁻ Fluoride F⁻

Caption: Mechanism of SNAr leading to defluorination.

Section 2: Troubleshooting and Mitigation Guide

This section provides actionable advice for problems commonly encountered during the synthesis.

Frequently Asked Questions: Troubleshooting
Q3: My reaction is incomplete, leaving significant amounts of starting ester. How can I drive the reaction to completion without increasing impurities?

A3: Forcing a reaction with excess heat or prolonged reaction times can often lead to more side products. Consider these targeted approaches:

  • Choice of Reducing Agent: If using NaBH₄ in methanol, the reaction can be sluggish. Switching to lithium borohydride (LiBH₄) in a solvent like THF can increase reactivity at moderate temperatures. LiAlH₄ is highly effective but may increase the risk of over-reduction and defluorination if not controlled carefully at low temperatures (-20 °C to 0 °C).

  • Incremental Addition: Add the reducing agent in portions and monitor the reaction by TLC or HPLC. This allows you to add just enough to consume the starting material without a large excess being present, which could promote side reactions.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can quench the reducing agent, leading to incomplete conversion. Methanol for NaBH₄ reductions should be of high purity to minimize methoxide content.

Q4: I've confirmed a defluorinated impurity by LC-MS. What are the best strategies to prevent its formation?

A4: Preventing defluorination is key to achieving high purity.

  • Lower the Temperature: Perform the reduction at 0 °C or below. Lower temperatures disfavor the SNAr side reaction kinetically more than the desired reduction.

  • Use a Non-Nucleophilic Solvent/Reagent System: The best approach is to avoid nucleophilic solvents altogether. Using LiAlH₄ in an ethereal solvent like THF or diethyl ether at low temperatures is an excellent strategy. The hydride (H⁻) from LiAlH₄ is a strong reducing agent but a poorer nucleophile for SNAr compared to alkoxides.

  • Control the pH: Fluoropyridines can be unstable under acidic conditions, which can catalyze decomposition pathways.[5] Ensure the work-up procedure does not expose the product to strong acids for extended periods.

Q5: My NMR analysis suggests a mixture of regioisomers. Is this from the reduction step? How can I resolve this?

A5: It is highly unlikely that the reduction of the C3-ester would cause rearrangement to a different isomer. The presence of a regioisomeric impurity like (5-Fluoro-2-methoxypyridin-3-yl)methanol almost certainly indicates an impurity in your starting methyl 2-fluoro-5-methoxynicotinate.

  • Raw Material Analysis: Before starting the reduction, rigorously analyze your starting ester by HPLC and NMR to confirm its isomeric purity.

  • Purification Strategy: These isomers can be very difficult to separate due to their similar physical properties. Meticulous column chromatography with a shallow solvent gradient is the most effective method. Consider using a high-performance flash chromatography system for better resolution. In some cases, fractional crystallization may be possible if one isomer is significantly less soluble.

Start Problem Detected Incomplete Incomplete Reaction? Start->Incomplete Check TLC/HPLC Defluorination Defluorination? Incomplete->Defluorination No Sol1 Use stronger reducing agent (LiAlH₄) Add reagent portion-wise Ensure anhydrous conditions Incomplete->Sol1 Yes Isomers Regioisomers? Defluorination->Isomers No Sol2 Reduce temperature (0 °C) Use non-nucleophilic solvent (THF) Control pH during work-up Defluorination->Sol2 Yes Sol3 Analyze starting material purity Optimize column chromatography Consider fractional crystallization Isomers->Sol3 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Section 3: Purification and Analytical Protocols

Achieving high purity requires robust purification and analytical methods capable of resolving the key impurities.

Protocol 1: Flash Column Chromatography for Purification

This protocol is designed to separate the target product from the common impurities discussed.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the weight of the crude material) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica. Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack the column with silica gel (typically 50-100 times the weight of the crude material). Wet the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Elute the column with a shallow gradient of ethyl acetate in hexane. A typical gradient might be:

    • Initial: 5% Ethyl Acetate in Hexane (to elute non-polar impurities).

    • Gradient: Increase to 40% Ethyl Acetate over 10-15 column volumes.

    • Elution Order: The expected elution order is: Over-reduction product > Unreacted Ester > Target Product > Defluorinated Product. The regioisomer will likely co-elute or be very close to the target product.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: RP-HPLC Method for Impurity Profiling

A validated reverse-phase HPLC method is essential for accurate quantification of impurities.[6][7]

Table 2: Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 5 µL
Sample Prep Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

This method should provide good separation between the starting material, the defluorinated product, and the target compound. The regioisomer, having the same mass and similar polarity, will be the most challenging to resolve and may require method optimization.

References
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
  • ResearchGate. (PDF)
  • White Rose Research Online.
  • Snieckus, V. et al. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 105(1), 29-106. [Link]
  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1867. [Link]

Sources

stability and storage conditions for (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (2-Fluoro-5-methoxypyridin-3-yl)methanol (CAS No. Not Available). This document is designed for researchers, scientists, and professionals in drug development who are utilizing this specialized chemical intermediate. As your dedicated scientific partners, we aim to provide not just data, but a deeper understanding of the material's characteristics to ensure the success and integrity of your experiments. This guide offers insights into the stability and storage of this compound, alongside practical troubleshooting advice.

The molecular structure, featuring a fluorinated and methoxylated pyridine ring with a hydroxymethyl group, presents specific handling and storage considerations. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group and the reactive hydroxymethyl group, results in a molecule that requires careful management to prevent degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues encountered during the handling and use of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on data for structurally similar compounds, long-term storage should be under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[][2][3] The compound should be protected from light, moisture, and atmospheric oxygen. The primary rationale is to mitigate two key risks: oxidation of the alcohol and reactions involving the pyridine ring, which can be sensitive to air and moisture.[4]

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and moisture-related side reactions.[4]
Container Tightly sealed amber glass vialProtects from light, which can catalyze degradation, and prevents moisture ingress.[4]
Location Cool, dry, well-ventilated areaEnsures consistent temperature and prevents exposure to incompatible substances.[5]
Q2: I've noticed a slight discoloration (yellowing) of the material over time. Is it still usable?

A2: Discoloration often indicates the onset of degradation, which could involve oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid. While slight yellowing may not significantly impact the outcome of all reactions, it is a sign of reduced purity.

Troubleshooting Steps:

  • Assess Purity: Before use, it is critical to re-analyze the material to determine its purity. A simple Thin Layer Chromatography (TLC) can be a quick check, but a quantitative method like High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) is recommended for an accurate assessment.

  • Consider Purification: If impurities are detected, purification by column chromatography or recrystallization may be necessary.

  • Reaction Compatibility: For sensitive downstream applications, such as catalysis or multi-step synthesis, using even slightly degraded material is not recommended as impurities can interfere with the reaction.

Q3: The compound will be used in a reaction sensitive to moisture. What are the best practices for handling it?

A3: Given the hygroscopic nature of many pyridine derivatives and the presence of a hydroxyl group, stringent anhydrous techniques are necessary.

Workflow for Handling in a Moisture-Sensitive Reaction:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup P1 Dry all glassware in oven (>120°C) P2 Cool glassware under inert gas stream P1->P2 Cooling H1 Equilibrate reagent vial to room temp H2 Work in a glove box or under inert gas flow H1->H2 Environment H3 Use dry syringes/needles for transfers H2->H3 Transfer R1 Use anhydrous solvents R2 Maintain positive inert gas pressure R1->R2 Setup

Caption: Workflow for handling moisture-sensitive reagents.

This workflow minimizes exposure to atmospheric moisture at every step.[6][7] Equilibration of the reagent vial to room temperature before opening is a critical step to prevent condensation of moisture from the air onto the cold compound.

Q4: What are the known incompatibilities for this compound?

A4: The primary incompatibilities stem from its functional groups:

  • Strong Oxidizing Agents: These can react with the hydroxymethyl group, oxidizing it to an aldehyde or carboxylic acid.[5]

  • Strong Acids: The pyridine nitrogen is basic and will react with strong acids.

  • Acid Chlorides and Anhydrides: These will react with the hydroxyl group.

It is crucial to review the Safety Data Sheet (SDS) for any specific incompatibilities listed by the supplier.[5]

Q5: What are the expected decomposition products?

A5: Upon thermal or chemical stress, particularly in the presence of oxygen, the following decomposition products can be expected:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF) [5]

The formation of hydrogen fluoride is a significant safety concern, and any decomposition should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and 270 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area. Note that this is an area percent purity and does not account for differences in extinction coefficients of impurities.

Protocol 2: Small-Scale Repurification by Column Chromatography

If the HPLC analysis indicates the presence of significant impurities, this protocol can be used for purification.

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system that provides good separation between the desired compound and impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (less polar component, e.g., hexanes).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which often yields better separation.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove residual solvent.

Visualization of Stability Considerations

The following diagram illustrates the key factors influencing the stability of this compound and the recommended control measures.

cluster_compound This compound cluster_threats Degradation Threats cluster_controls Control Measures Compound Core Molecule T1 Oxygen (Oxidation) Compound->T1 susceptible to T2 Moisture (Hydrolysis/Side Rxns) Compound->T2 susceptible to T3 Light (Photodegradation) Compound->T3 susceptible to T4 Heat (Thermal Degradation) Compound->T4 susceptible to C1 Inert Atmosphere (N2 or Ar) T1->C1 mitigated by C2 Tightly Sealed Vial T2->C2 mitigated by C3 Amber Vial (Store in Dark) T3->C3 mitigated by C4 Refrigeration (2-8°C) T4->C4 mitigated by

Caption: Factors affecting stability and corresponding control measures.

References

  • AK Scientific, Inc. Safety Data Sheet: (5-Fluoro-2-methoxypyridin-4-yl)methanol. URL: www.aksci.com
  • BOC Sciences. (5-Methoxypyridin-3-yl)methanol. URL: www.bocsci.com
  • BLDpharm. 5-Fluoro-2-methoxypyrimidin-4(3H)-one. URL: www.bldpharm.com
  • ChemicalBook. (5-METHOXYPYRIDIN-3-YL)METHANOL. URL: www.chemicalbook.com
  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds.
  • ChemScene. (5-Fluoro-2-methoxypyridin-3-yl)methanol. URL: www.chemscene.com
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). URL: www.pitt.edu
  • Sigma-Aldrich. 2-Fluoro-5-methoxypyridin-3-ol. URL: www.sigmaaldrich.com
  • PubChem. (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. URL: pubchem.ncbi.nlm.nih.gov
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. URL: www.sigmaaldrich.com
  • Ossila. Air Sensitive Compounds. URL: www.ossila.com
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). URL: postapplescientific.com
  • Trost, B. M., & Li, C. J. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6432–6435. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC3242131/
  • Carl ROTH. Safety Data Sheet: Methanol. URL: www.carlroth.com
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. URL: pubmed.ncbi.nlm.nih.gov/26831737/

Sources

Technical Support Center: Troubleshooting Low Yields in Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical class of compounds. My aim is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively in your own laboratory settings.

Introduction: The Challenge of Fluorinating Pyridines

The introduction of fluorine into a pyridine ring can dramatically alter its physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability. However, the unique electronic nature of the pyridine ring—being electron-deficient—presents significant challenges for many standard fluorination protocols. This guide will address the most common failure points and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues Related to Nucleophilic Fluorination (e.g., Halex Reaction)

Question 1: My Halex reaction on a chloropyridine is resulting in a low yield of the desired fluoropyridine, with significant recovery of the starting material. What are the likely causes and how can I improve conversion?

Answer:

Low conversion in a Halex (halide exchange) reaction is a common issue often rooted in insufficient reactivity of the system. The SNAr mechanism governing this reaction is highly sensitive to several factors.

Core Causality: The rate-determining step is the nucleophilic attack of the fluoride ion on the electron-deficient pyridine ring. If the system's activation energy barrier isn't overcome, the reaction will stall.

Troubleshooting Workflow:

A Low Conversion in Halex Reaction B Increase Reaction Temperature A->B Primary Action C Evaluate Solvent Choice A->C Concurrent Check D Assess Fluoride Source & Additives A->D Concurrent Check E Is Starting Material Activated? A->E Substrate Issue? F Yield Improved? B->F C->F D->F E->F G SUCCESS: Optimize & Scale F->G Yes H Consider Alternative Strategy F->H No

Caption: Troubleshooting workflow for low Halex conversion.

Detailed Breakdown:

  • Reaction Temperature and Time: This is the most critical parameter. The pyridine ring is less reactive than a benzene ring substituted with a strong electron-withdrawing group.

    • Actionable Advice: Incrementally increase the reaction temperature in 10-20 °C steps. Typical Halex reactions require high temperatures (150-250 °C). Monitor the reaction by TLC or LCMS to track the disappearance of starting material. Extended reaction times (24-48 hours) may also be necessary.

  • Solvent Selection: The choice of solvent is paramount. Aprotic, polar solvents are required to solubilize the fluoride salt and promote the SNAr mechanism.

    • Actionable Advice: Ensure your solvent is truly anhydrous. Water can hydrate the fluoride ion, drastically reducing its nucleophilicity. Standard solvents include DMSO, DMF, and sulfolane. If solubility of the fluoride salt is an issue, consider using a phase-transfer catalyst.

  • Fluoride Source and Additives: Not all fluoride sources are equal. The choice can significantly impact reactivity.

    • Actionable Advice:

      • Spray-dried KF: This is often more effective than standard potassium fluoride due to its higher surface area.

      • CsF: Cesium fluoride is more soluble and generally more reactive than KF but is also more expensive. It can often be used at lower temperatures.

      • Phase-Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used to shuttle the fluoride ion into the organic phase, enhancing its effective concentration and reactivity.

  • Substrate Activation: The position of the leaving group (e.g., -Cl) and the presence of other substituents on the pyridine ring are crucial.

    • Actionable Advice: Halex reactions are most efficient when the leaving group is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. If your leaving group is at the 3-position, expect significantly lower reactivity. The presence of electron-withdrawing groups (e.g., -NO2, -CN) on the ring will activate it towards nucleophilic attack and increase yields.

Data Summary: Typical Halex Reaction Conditions

ParameterCondition A (Standard)Condition B (Enhanced Reactivity)Rationale for Change
Fluoride Source Anhydrous KFSpray-dried KF or CsFIncreased surface area and solubility enhances nucleophilicity.
Solvent DMSOAnhydrous SulfolaneHigher boiling point allows for higher reaction temperatures.
Temperature 180 °C220 °COvercomes the activation energy barrier for less reactive substrates.
Additive None18-crown-6 (0.1 eq.)Improves solubility and reactivity of the fluoride salt.
Section 2: Issues Related to Electrophilic Fluorination (e.g., using Selectfluor)

Question 2: I am attempting to fluorinate a pyridine derivative using an electrophilic fluorinating agent like Selectfluor, but I am observing a complex mixture of products, including di-fluorinated species and tar-like decomposition. How can I improve selectivity and yield?

Answer:

Electrophilic fluorination of pyridines is challenging due to the ring's inherent electron-deficient nature, which deactivates it towards electrophilic attack. Direct fluorination often requires harsh conditions, leading to poor selectivity and decomposition.

Core Causality: The powerful electrophilic fluorinating agent (F+) can react non-selectively, and the strongly acidic conditions often generated can lead to substrate or product degradation.

Troubleshooting Workflow:

A Poor Selectivity in Electrophilic Fluorination B Lower Reaction Temperature A->B Control Reactivity C Check Stoichiometry A->C Control Reagent D Modify the Substrate A->D Substrate Issue? E Yield/Selectivity Improved? B->E C->E G Consider N-Oxide Strategy D->G F SUCCESS: Optimize E->F Yes E->G No

Caption: Decision tree for improving electrophilic fluorination.

Detailed Breakdown:

  • Temperature Control: These reactions are often highly exothermic.

    • Actionable Advice: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This can temper the reaction rate and prevent over-fluorination and decomposition.

  • Stoichiometry: Using an excess of the fluorinating agent is a common cause of di- or poly-fluorination.

    • Actionable Advice: Carefully control the stoichiometry. Begin with 1.0-1.1 equivalents of the fluorinating agent. Add the agent portion-wise over a period of time rather than all at once to maintain a low instantaneous concentration.

  • The Pyridine N-Oxide Strategy: This is one of the most effective methods for achieving regioselective electrophilic fluorination of pyridines.

    • Scientific Rationale: The N-oxide oxygen atom is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. It also serves to protect the ring nitrogen from reacting. After fluorination, the N-oxide can be readily deoxygenated (e.g., using PCl3 or PPh3) to yield the desired fluoropyridine.

    • Experimental Protocol: N-Oxide Fluorination

      • Formation of N-Oxide: Dissolve the starting pyridine in a suitable solvent (e.g., dichloromethane or acetic acid). Add an oxidizing agent such as m-CPBA or H2O2 and stir at room temperature until the starting material is consumed (monitor by TLC/LCMS). Work up to isolate the pyridine N-oxide.

      • Fluorination: Dissolve the purified pyridine N-oxide in an appropriate solvent (e.g., acetonitrile). Cool the solution to 0 °C. Add the electrophilic fluorinating agent (e.g., Selectfluor) portion-wise. Allow the reaction to proceed until completion.

      • Deoxygenation: After workup to isolate the fluorinated pyridine N-oxide, dissolve it in a solvent like chloroform or toluene. Add a reducing agent such as PCl3 dropwise at 0 °C. Stir until the deoxygenation is complete.

      • Purification: Purify the final fluoropyridine product using column chromatography or distillation.

Section 3: Issues Related to the Balz-Schiemann Reaction

Question 3: My Balz-Schiemann reaction on an aminopyridine is giving a very low yield, and the intermediate diazonium salt appears to be decomposing before fluorination. How can I stabilize the intermediate and improve the overall yield?

Answer:

The Balz-Schiemann reaction is a classic method but is often plagued by low yields when applied to heteroaromatic amines like aminopyridines. The stability of the intermediate pyridyldiazonium salt is the absolute critical factor.

Core Causality: Pyridyldiazonium salts are significantly less stable than their benzenediazonium counterparts. The electron-withdrawing nature of the ring nitrogen destabilizes the diazonium cation, making it prone to premature decomposition (dediazoniation) to form phenols or other byproducts before the fluoride can be introduced.

Troubleshooting Strategies:

  • Anhydrous Conditions are Essential: The presence of water provides a competing nucleophile (H2O) that can attack the diazonium salt, leading to the formation of hydroxypyridines (pyridones).

    • Actionable Advice: Use anhydrous solvents and reagents. Consider performing the diazotization with NaNO2 in anhydrous HF-pyridine or using nitrosonium tetrafluoroborate (NOBF4) in an anhydrous organic solvent like acetonitrile.

  • Low Temperature for Diazotization: The formation of the diazonium salt is exothermic and the salt itself is thermally labile.

    • Actionable Advice: Maintain strict temperature control during the diazotization step, typically between -15 °C and 0 °C. Use a cryobath to ensure the temperature does not rise.

  • Counter-ion Choice: The traditional Balz-Schiemann involves the precipitation of the diazonium tetrafluoroborate salt. However, other counter-ions can offer better stability.

    • Actionable Advice: Using hexafluorophosphoric acid (HPF6) instead of tetrafluoroboric acid (HBF4) can sometimes lead to the formation of a more stable and isolable diazonium hexafluorophosphate salt, which can then be thermolyzed to give the fluoropyridine.

Experimental Protocol: Modified Balz-Schiemann

  • Diazotization: Suspend the aminopyridine (1 eq.) in a 48% solution of HBF4 (3-4 eq.) at -10 °C.

  • Add a solution of sodium nitrite (NaNO2, 1.1 eq.) in water dropwise, ensuring the temperature remains below -5 °C.

  • Stir the resulting slurry for 1-2 hours at low temperature to allow for the precipitation of the pyridyldiazonium tetrafluoroborate salt.

  • Isolation: Filter the precipitate quickly, wash with cold diethyl ether, and dry under vacuum without heat. Caution: Diazonium salts can be explosive when dry. It is often safer to proceed directly to the next step with the wet solid.

  • Thermolysis: The isolated salt is then heated, either neat or suspended in an inert, high-boiling solvent (e.g., dodecane), until nitrogen evolution ceases. The temperature required can vary widely (100-160 °C).

  • Purification: The desired fluoropyridine is then isolated from the reaction mixture by extraction and purified by chromatography or distillation.

References

  • Phase-Transfer Catalysis in Nucleophilic Fluorin
  • Fluorination of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

Technical Support Center: (2-Fluoro-5-methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center for (2-Fluoro-5-methoxypyridin-3-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable fluorinated pyridine scaffold into their synthetic programs. As Senior Application Scientists, we understand that while this building block offers significant advantages in tuning physicochemical properties, its unique electronic and structural features can present challenges, particularly during deprotection steps.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them, ensuring the integrity and success of your synthetic route.

Section 1: Troubleshooting Guide — Common Deprotection Failures

This section addresses specific, frequently encountered problems during the deprotection of derivatives of this compound. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions with step-by-step protocols.

Issue 1: Stalled or Failed Catalytic Hydrogenolysis (e.g., Debenzylation)

Question: My palladium on carbon (Pd/C) catalyzed hydrogenolysis to remove a benzyl (Bn) ether from the primary alcohol is extremely sluggish or fails completely. Increasing reaction time and hydrogen pressure has no effect. What is the underlying cause, and how can I resolve it?

Answer: This is a classic and widely-documented issue rooted in catalyst poisoning . The lone pair of electrons on the pyridine nitrogen atom strongly adsorbs to the active sites of transition metal catalysts like palladium.[1][2][3] This interaction blocks the catalyst surface, preventing the substrate from accessing the sites required for the hydrogenolysis to occur.[4] The 2-fluoro substituent slightly reduces the basicity of the pyridine nitrogen but does not eliminate its potent ability to poison the catalyst.

The following decision tree can guide your experimental approach to overcome catalyst poisoning.

G start Stalled Hydrogenolysis Detected check_catalyst Increase Catalyst Loading (e.g., 20-50 mol% Pd/C) start->check_catalyst First Step protecting_group Strategy 3: Change Protecting Group (If synthesis allows) start:e->protecting_group:w Alternative Route acid_addition Strategy 1: Protonate the Pyridine Add Stoichiometric Acid (HCl, AcOH) check_catalyst->acid_addition If still slow outcome_success Reaction Proceeds acid_addition->outcome_success outcome_fail Still No Reaction acid_addition->outcome_fail If fails catalyst_change Strategy 2: Change Catalyst Use PtO2 (Adam's Catalyst) or Pearlman's Catalyst catalyst_change->protecting_group If fails catalyst_change->outcome_success outcome_fail->catalyst_change

Caption: Workflow for troubleshooting failed hydrogenolysis reactions.

Solution A: Pyridine Protonation with Acid By adding a stoichiometric amount of a non-nucleophilic acid, you can protonate the pyridine nitrogen. The resulting pyridinium salt has no available lone pair to bind to the palladium surface, thus liberating the catalyst's active sites.

Protocol: Acid-Mediated Debenzylation

  • To a solution of your benzyl-protected substrate (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add a solution of HCl in a compatible solvent (e.g., 1.05 equiv of 4M HCl in Dioxane).

  • Stir the mixture for 5 minutes at room temperature to ensure complete salt formation.

  • Carefully add the Pd/C catalyst (10 mol% w/w).

  • Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction vigorously at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Neutralize the filtrate with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

Solution B: Change of Catalyst Platinum-based catalysts are often more resistant to poisoning by nitrogen-containing heterocycles than palladium catalysts.

  • Adam's Catalyst (PtO₂): Often effective where Pd/C fails. It is typically used in acidic media (like acetic acid), which simultaneously protonates the pyridine.

  • Pearlman's Catalyst (Pd(OH)₂/C): A more reactive palladium catalyst that can sometimes overcome mild poisoning and is particularly effective for debenzylation.

Issue 2: Inefficient or Incomplete Silyl Ether Deprotection

Question: I am struggling to remove a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether from the primary alcohol. Standard conditions like tetra-n-butylammonium fluoride (TBAF) in THF are slow, and acidic methods (HCl/MeOH) require harsh conditions. Why is this happening?

Answer: Several factors can contribute to this difficulty. First, the pyridine nitrogen can act as an internal buffer, neutralizing a portion of the acid used for deprotection and requiring a greater excess than typically needed. Second, while fluoride-mediated deprotection is not directly affected by the pyridine's basicity, its efficiency can be highly dependent on the steric environment and the specific fluoride source used.

Solution A: Enhanced Fluoride-Mediated Deprotection If standard 1M TBAF in THF is ineffective, more potent fluoride reagents can be employed.

Protocol: Deprotection using Hydrogen Fluoride-Pyridine (HF•pyr) Caution: HF•pyridine is highly corrosive and toxic. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • In a polypropylene or Teflon® vessel, dissolve the silyl-protected substrate (1.0 equiv) in anhydrous THF or Dichloromethane at 0 °C.

  • Slowly add HF•pyridine (2.0-3.0 equiv) to the stirred solution.

  • Allow the reaction to stir at 0 °C, warming to room temperature if necessary. Monitor closely by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Solution B: Optimized Acid-Catalyzed Deprotection To overcome the buffering capacity of the pyridine, a stoichiometric excess of acid is required.

Protocol: Deprotection using Excess HCl

  • Dissolve the silyl-protected substrate (1.0 equiv) in methanol or a 1:1 mixture of THF/H₂O.

  • Add concentrated HCl (2-4 equiv) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • Once complete, neutralize the mixture with a base (e.g., saturated NaHCO₃) and extract the product.

Issue 3: Poor Yields and Side Reactions during Methoxy Demethylation

Question: I am attempting to convert the 5-methoxy group to a 5-hydroxy (phenol) group using boron tribromide (BBr₃), but the reaction is low-yielding and produces a complex mixture. What are the best practices for this transformation?

Answer: BBr₃ is a very strong Lewis acid that can coordinate to multiple sites on your molecule, including the pyridine nitrogen and the 2-fluoro substituent, potentially leading to undesired side reactions or decomposition. The key to a successful demethylation is to use a reagent with higher chemoselectivity for the methoxypyridine moiety.

ReagentTypical ConditionsAdvantagesPotential Issues & ConsiderationsSource
Boron Tribromide (BBr₃) DCM, -78 °C to RTPowerful, widely used.Low chemoselectivity, harsh, can cleave other ethers or esters.[5]
L-selectride® THF, refluxExcellent chemoselectivity for methoxypyridines over other aryl methyl ethers. Milder conditions.Potent reducing agent; incompatible with reducible groups (e.g., aldehydes, ketones). Requires inert atmosphere.[5][6]
Sodium Trimethylsilanethiolate (NaSSiMe₃) 1,3-Dimethyl-2-imidazolidinone (DMI), 120-180 °CEffective for sterically hindered or electron-deficient ethers.High temperatures, requires specialized high-boiling polar aprotic solvent.[7]

Recommended Protocol: Chemoselective Demethylation with L-selectride This method, reported by Natsugari et al., offers superior chemoselectivity for deprotecting methoxypyridines in the presence of other sensitive functional groups.[5][6]

  • To a solution of the this compound derivative (1.0 equiv) in anhydrous THF (approx. 0.15 M), add L-selectride® (1.0 M solution in THF, 3.0 equiv) under an argon atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and quench by the slow addition of methanol.

  • Evaporate the solvents in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 5-hydroxypyridine product.

Section 2: FAQs — Strategic Planning for Protection & Deprotection

Question 1: What is an effective orthogonal protecting group strategy for this scaffold if I need to selectively deprotect the alcohol and the phenol?

Answer: An orthogonal protecting group strategy is crucial for complex syntheses, as it allows for the selective removal of one protecting group in the presence of another under distinct, non-interfering conditions.[8][9][10]

For the (2-Fluoro-5-hydroxypyridin-3-yl)methanol core, an excellent orthogonal pair is:

  • Hydroxyl Group (-CH₂OH): Protect as a tert-butyldimethylsilyl (TBS) ether . This group is robust but can be selectively cleaved under fluoride-based conditions (e.g., TBAF, HF•pyr).[11]

  • Phenolic Group (-OH): Protect as a benzyl (Bn) ether . This group is stable to the fluoride conditions used to remove the TBS ether. It can be removed later using dissolving metal reduction (Na/NH₃) or, if the poisoning issue is addressed, catalytic hydrogenolysis.

This strategy avoids the problematic hydrogenolysis step until the end of the synthesis and ensures full orthogonality.

G cluster_0 Orthogonal Deprotection Strategy start Fully Protected Scaffold (O-TBS, O-Bn) step1 TBAF or HF•pyr in THF intermediate O-Bn Protected Phenol (Free Alcohol) step1->intermediate Removes TBS only step2 Na / liq. NH3 or H2, PtO2 final Final Diol Product step2->final Removes Bn only

Caption: Orthogonal deprotection of a TBS and Benzyl ether.

Question 2: How does the 2-fluoro substituent influence deprotection reactions?

Answer: The fluorine atom at the C-2 position is a strong electron-withdrawing group that significantly impacts the molecule's reactivity in several ways:

  • Reduced Basicity of Pyridine: Fluorine's inductive effect lowers the pKa of the pyridine nitrogen. This makes the nitrogen slightly less basic and a marginally weaker catalyst poison compared to its non-fluorinated analog, though as discussed, it is often still potent enough to inhibit catalysis.

  • Increased Acidity of Phenol: If the 5-methoxy group is deprotected, the resulting 5-hydroxy group will be more acidic (lower pKa) than a typical phenol. This can affect its nucleophilicity and the conditions required for subsequent reactions.

  • C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry and is generally stable under most deprotection conditions.[12] However, it is not completely inert. Extremely harsh Lewis acidic conditions or certain metabolic/enzymatic processes can lead to defluorination.[13][14] For the vast majority of synthetic deprotection protocols discussed here (e.g., standard hydrogenolysis, silyl deprotection, L-selectride demethylation), the C-F bond is considered robust and non-reactive.

References

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link][1]
  • Sajiki, H., et al. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-324. [Link][15]
  • Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link][11]
  • Shiao, M.-J., Ku, W., & Hwu, J. (1993).
  • Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179–2182. [Link][16]
  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society, 1093. [Link][2]
  • Fiveable. Orthogonal Protection Definition. Organic Chemistry Key Term. [Link][9]
  • Akella, S., et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
  • Nelson, T. D., & Crouch, R. D. (2011). Selective Deprotection of Silyl Ethers. Synthesis. [Link][17]
  • Chiral Catalysts. (2024).
  • Tokyo University of Science. (2019).
  • Tari, G., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link][18]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link][10]
  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
  • Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link][19]
  • ResearchGate. (2017). Deprotection of different N-Boc-compounds. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link][20]
  • Biomatik. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
  • SciSpace. (2014).
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link][13]
  • ResearchGate. (2024).
  • Khan, K., et al. (2024).
  • O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Medicinal Chemistry Research. [Link]
  • Hajkova, P., & Ancelin, K. (2014). DNA demethylation, Tet proteins and 5-hydroxymethylcytosine in epigenetic reprogramming: an emerging complex story. Genomics. [Link]
  • Fluoride Alert. (2019). The Dark Side of Fluorine. [Link][14]
  • Goc-Szkutnicka, K., et al. (2000). Trends in Inversion Barriers of Group 15 Compounds. 3. Are Fluorinated Pyridone Derivatives Planar or Nonplanar?. The Journal of Physical Chemistry A. [Link]
  • Redalyc. (2005). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
  • PubChem. (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. [Link]

Sources

characterization of unexpected byproducts in (2-Fluoro-5-methoxypyridin-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoro-5-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and unexpected results through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and our experience in the field.

Introduction: Understanding the Reactivity Profile

This compound is a trifunctional molecule, and its reactivity is a composite of its constituent parts: a primary alcohol, a 2-fluoropyridine system, and a methoxy group. The interplay between these groups dictates the potential for both desired transformations and unexpected byproduct formation. The pyridine nitrogen, being electron-withdrawing, activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions.[1][2] The fluorine at C2 is thus a good leaving group for SNAr reactions.[1] The hydroxymethyl group at C3 can undergo typical alcohol reactions, such as oxidation, esterification, and etherification.[3][4][5] The methoxy group at C5 is generally stable but can be susceptible to cleavage under harsh acidic or specific reductive conditions.[6]

This guide will help you anticipate and diagnose issues arising from this complex reactivity.

Troubleshooting Guide: Common Reactions and Unexpected Byproducts

Scenario 1: Oxidation of the Hydroxymethyl Group

Objective: To synthesize (2-Fluoro-5-methoxypyridin-3-yl)carbaldehyde.

Common Method: Swern Oxidation.[7]

Problem: Low yield of the desired aldehyde, with several new spots on TLC/LC-MS.

dot

cluster_main Swern Oxidation Pathway cluster_byproducts Potential Byproduct Pathways Start This compound Desired Desired Aldehyde Start->Desired Swern Reagents (DMSO, (COCl)2, Et3N) Byproduct1 Thioacetal Adduct Start->Byproduct1 Reaction temperature > -60 °C Byproduct2 Over-oxidation to Carboxylic Acid (unlikely in Swern, but possible with other oxidants) Start->Byproduct2 Contaminating Oxidant Byproduct3 N-Oxide Formation Start->Byproduct3 Reaction with DMSO at elevated temp.

Caption: Swern oxidation pathways for this compound.

Possible Causes and Solutions:

Byproduct/Issue Plausible Cause Troubleshooting Steps
Thioacetal Adduct The reaction temperature rose above the optimal -78 to -60 °C range. This is a known side reaction in Swern oxidations.[8]Action: Strictly maintain the reaction temperature during the addition of the alcohol and the base. Use a cryostat or a dry ice/acetone bath. Verification: Characterize the byproduct by MS; it will have a mass corresponding to the starting material + C2H4S.
Unreacted Starting Material Insufficient amount of oxidizing agent or base.Action: Ensure accurate stoichiometry. Use freshly opened or properly stored oxalyl chloride and DMSO. Triethylamine should be dry.
Pyridine N-Oxide While less common under Swern conditions, activated DMSO can sometimes lead to N-oxidation, especially if the reaction is not worked up promptly.[9][10]Action: Perform the reaction under a strict inert atmosphere (N2 or Ar) to prevent side reactions with atmospheric oxygen and moisture. Verification: The N-oxide will have a mass of +16 compared to the starting material and show characteristic shifts in ¹H NMR for the pyridine protons.[11]

Experimental Protocol: Analytical Characterization by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Look for the expected mass of the aldehyde (M+H)⁺, starting material (M+H)⁺, and potential byproducts (e.g., Thioacetal adduct (M+H)⁺, N-oxide (M+H)⁺).

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Objective: To replace the fluorine with a primary amine (e.g., benzylamine).

Common Method: Heating the fluoropyridine with the amine in a polar aprotic solvent.[2]

Problem: The reaction is sluggish, and a significant amount of a dimeric byproduct is observed.

dot

cluster_main SNAr Pathway cluster_byproducts Potential Byproduct Pathways Start This compound Desired Desired 2-Aminopyridine Start->Desired R-NH2, Base, Heat Byproduct1 Dimeric Ether Byproduct Start->Byproduct1 Strong base deprotonates -CH2OH, which acts as a nucleophile Byproduct2 Hydrolysis to 2-Hydroxypyridine Start->Byproduct2 Presence of water in reagents/solvent

Caption: SNAr reaction pathways and potential byproducts.

Possible Causes and Solutions:

Byproduct/Issue Plausible Cause Troubleshooting Steps
Dimeric Ether Byproduct If a strong base is used (e.g., NaH, KOtBu), it can deprotonate the hydroxymethyl group. The resulting alkoxide is a potent nucleophile and can attack another molecule of the starting material, displacing the fluorine.Action: Use a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Alternatively, protect the alcohol group (e.g., as a silyl ether) before performing the SNAr reaction. Verification: The dimeric ether will have a mass corresponding to (2 * Starting Material) - HF.
2-Hydroxypyridine Derivative Presence of water in the reaction mixture can lead to hydrolysis of the 2-fluoropyridine, especially at elevated temperatures.Action: Use anhydrous solvents and reagents. Dry the solvent over molecular sieves if necessary. Verification: The 2-hydroxypyridine byproduct will have a mass corresponding to the starting material - F + OH.
Sluggish Reaction The nucleophilicity of the amine may be insufficient, or the reaction temperature might be too low.Action: Increase the reaction temperature (use of a sealed tube or microwave reactor can be beneficial). Consider using a more polar aprotic solvent like DMSO or DMA to accelerate the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is turning dark. Is this normal?

A1: While some coloration can be expected, especially with heating, significant darkening or tar formation often indicates decomposition. Pyridine derivatives can be sensitive to strong acids, bases, and high temperatures. The electron-deficient nature of the pyridine ring makes it susceptible to certain side reactions. If you observe excessive darkening, consider lowering the reaction temperature, ensuring an inert atmosphere, or checking the purity of your starting materials and reagents.

Q2: I am attempting a Mitsunobu reaction to form an ester, but I am getting a complex mixture of byproducts. What could be the issue?

A2: The Mitsunobu reaction is sensitive to the pKa of the nucleophile (the carboxylic acid in this case).[5][12] A common side reaction occurs if the azodicarboxylate (e.g., DEAD or DIAD) acts as a nucleophile itself.[5] Additionally, the basicity of the pyridine nitrogen can interfere with the reaction mechanism. Ensure your carboxylic acid is sufficiently acidic (pKa < 13) and that all reagents are anhydrous. Consider using modified Mitsunobu reagents designed for easier purification.[13]

Q3: Can the methoxy group be cleaved during my reaction?

A3: Demethylation of the 5-methoxy group is possible under certain conditions.[6] Strong protic acids (HBr, HI) or Lewis acids (BBr₃) at elevated temperatures will readily cleave the methyl ether. Some reducing agents, like L-selectride, have also been shown to demethylate methoxypyridines.[6] If your reaction conditions involve strong acids or specific reducing agents, be aware of this potential byproduct. The resulting phenol can be identified by a mass change of -14 (loss of CH₂) and the appearance of a broad -OH peak in the ¹H NMR spectrum.

Q4: What are the key NMR signals to look for to confirm the structure of this compound and its simple derivatives?

A4: For the starting material, you should expect to see:

  • ¹H NMR: Two aromatic protons on the pyridine ring (singlets or narrow doublets), a singlet for the methoxy group (~3.9 ppm), a singlet or doublet for the benzylic CH₂ (~4.7 ppm), and a triplet for the hydroxyl proton (coupling to the CH₂).

  • ¹³C NMR: Characteristic signals for the fluorinated carbon (C2) showing a large ¹JCF coupling constant.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom. For derivatives, look for the disappearance of the relevant signals (e.g., the -OH proton upon esterification) and the appearance of new signals corresponding to the added functional group. The chemical shifts of the pyridine ring protons are very sensitive to changes in substitution and protonation state.[11][14]

dot

cluster_workflow General Troubleshooting Workflow Start Unexpected Reaction Outcome Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Byproducts (Mass Spectrometry, NMR) Analyze->Identify Hypothesize Formulate Hypothesis (Based on reactivity principles) Identify->Hypothesize Modify Modify Reaction Conditions (Temp, Solvent, Reagents, Protection) Hypothesize->Modify Re-run Re-run Experiment Modify->Re-run Re-run->Analyze Problem Persists Success Desired Product Obtained Re-run->Success Problem Solved

Caption: A systematic workflow for troubleshooting unexpected reaction outcomes.

References

  • Swern, D. et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
  • Meisenheimer, J. (1902). Ueber die Einwirkung von Wasserstoffsuperoxyd auf Pyridin. Berichte der deutschen chemischen Gesellschaft, 35(3), 2526-2533.
  • Otsubo, K. et al. (2000). Chemoselective Demethylation of Methoxypyridine. Synlett, 2000(1), 52-54.
  • ResearchGate. (2015). Partial photoelectrocatalytic oxidation of 3-pyridinemethanol by Pt, Au and Pd loaded TiO2 nanotubes on Ti plate.
  • ResearchGate. (2014). Catalytic Etherification of Hydroxyl Compounds to Methyl Ethers with 1,2-Dimethoxyethane.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Organic Chemistry Portal. Swern Oxidation.
  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Szafran, M. & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(5), 247-251.

Sources

impact of fluorine on the pKa of the pyridine nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Fluorine's Influence on Pyridine pKa

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the impact of fluorine substitution on the pKa of the pyridine nitrogen. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to support your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers encounter when working with fluorinated pyridines.

Question 1: How does adding a fluorine atom to a pyridine ring affect the pKa of the nitrogen?

Introducing a fluorine atom to the pyridine ring consistently lowers the pKa of the pyridine nitrogen, making it a weaker base. The parent pyridine molecule has a pKa of approximately 5.23.[1][2] Upon fluorination, this value drops significantly. The magnitude of this decrease is dependent on the position and number of fluorine substituents. This phenomenon is critical in drug discovery, where modulating a compound's pKa is essential for optimizing properties like solubility, permeability, and target binding affinity.[3]

Question 2: What are the underlying electronic principles governing this change in basicity?

The decrease in basicity is primarily due to the powerful electron-withdrawing nature of fluorine, the most electronegative element.[4] This influence is exerted through two main electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine strongly pulls electron density away from the pyridine ring through the sigma (σ) bonds. This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. This destabilizes the corresponding conjugate acid (the pyridinium ion), thereby lowering the pKa.[5][6][7]

  • Resonance Effect (+R or +M): Fluorine can, to a lesser extent, donate a lone pair of electrons into the aromatic π-system. This effect would theoretically increase electron density on the nitrogen and increase basicity. However, for fluorine, the inductive effect is overwhelmingly dominant over the resonance effect.[6][8]

Therefore, the net result is a significant reduction in the electron density of the pyridine nitrogen, leading to lower basicity and a decreased pKa.

Question 3: Does the position of the fluorine atom (ortho, meta, para) matter?

Yes, the position of the fluorine atom has a profound and predictable impact on the pKa.

  • 2-Fluoropyridine (ortho): The pKa is dramatically lowered to approximately -0.44.[9] The fluorine atom is in close proximity to the nitrogen, exerting a very strong through-bond inductive effect.

  • 3-Fluoropyridine (meta): The pKa is approximately 2.97.[10][11][12][13] In this position, the fluorine's strong inductive effect is still operative, significantly reducing basicity compared to pyridine. The resonance effect from this position does not influence the nitrogen's electron density.

  • 4-Fluoropyridine (para): The pKa is predicted to be around 4.15.[14][15] While the inductive effect is still strong, the fluorine atom is further from the nitrogen. Furthermore, in the para position, the weak electron-donating resonance effect (+R) can partially counteract the inductive withdrawal, resulting in a less dramatic pKa decrease compared to the 2- and 3-isomers.

The following diagram illustrates the interplay of these electronic effects.

G cluster_ortho 2-Fluoropyridine (ortho) cluster_meta 3-Fluoropyridine (meta) cluster_para 4-Fluoropyridine (para) ortho_N N ortho_ring Pyridine Ring ortho_N->ortho_ring ortho_F F ortho_F->ortho_ring -I (Strong) ortho_F->ortho_ring +R (Weak) ortho_result Result: Strongest pKa decrease meta_N N meta_ring Pyridine Ring meta_N->meta_ring meta_F F meta_F->meta_ring -I (Strong) meta_result Result: Significant pKa decrease para_N N para_ring Pyridine Ring para_N->para_ring para_F F para_F->para_ring -I (Strong) para_F->para_ring +R (Weak, partially opposing) para_result Result: Mildest pKa decrease G prep 1. Prepare Solutions (Analyte, Titrant, Background Electrolyte) cal 2. Calibrate pH Meter (3-point calibration, 25°C) prep->cal setup 3. Assemble Titration Setup (Constant Temp, Stirring, Inert Gas) cal->setup titrate 4. Perform Titration (Add titrant in small increments, record pH vs. Volume) setup->titrate plot 5. Plot Data (pH vs. Volume) titrate->plot analyze 6. Analyze Curve (Determine equivalence point, Vₑ) plot->analyze calc 7. Calculate pKa (pH at Vₑ/2 = pKa) analyze->calc

Experimental workflow for pKa determination.

References

  • Pyridine | C5H5N | CID 1049 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate.
  • Wouters, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry.
  • O'Hagan, C., & Rzepa, H. S. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). MDPI.
  • Pyridine. (n.d.). Wikipedia.
  • Good Price CAS:372-47-4 | 3-Fluoropyridine for Sale. (n.d.). ALFA CHEMICAL.
  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Theoretical pKa calculations of substituted pyridines. (2009). ResearchGate.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). ACS Publications.
  • Acidity Study on 3-Substituted Pyridines. (2006). MDPI.
  • pKaH of pyridine versus other imines. (2015). Chemistry Stack Exchange.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Matthias Rupp.
  • Effect of atomic Charge on pka 's of Substituted pyridines. (n.d.). Iraqi National Journal of Chemistry.
  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2020). ResearchGate.
  • 4-Amino-2-fluoropyridine. (n.d.). LookChem.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). ACS Publications.
  • 3-Fluoropyridine | C5H4FN | CID 67794. (n.d.). PubChem.
  • 2-Fluoropyridine | C5H4FN | CID 9746. (n.d.). PubChem.
  • Basicity of substituted pyridines. (2016). Chemistry Stack Exchange.
  • Structural Effects on Acidity and Basicity. (2022). Chemistry LibreTexts.
  • Determination of pKa values of fluorocompounds in water using 19F NMR. (n.d.). ResearchGate.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega.
  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
  • Resonance vs Inductive Effects. (n.d.). Khan Academy.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). Physical Chemistry Chemical Physics.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu.
  • Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids. (n.d.). ResearchGate.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). PubMed.
  • Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). (n.d.). Cheméo.
  • How does one calculate Pka value for Pyridinium by using pka value of pyridine? (2013). ResearchGate.
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2014). ResearchGate.

Sources

Technical Support Center: Solvent Effects in Reactions of (2-Fluoro-5-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the crucial role of solvents in reactions involving (2-Fluoro-5-methoxypyridin-3-yl)methanol. Understanding and controlling solvent effects is paramount to achieving high yields, minimizing side reactions, and ensuring the success of your synthetic campaigns.

The unique structure of this compound presents specific challenges and opportunities. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), while the hydroxymethyl group at C3 provides a nucleophilic site for reactions like Williamson ether synthesis. The choice of solvent can dramatically influence the competition between these pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: My SNAr reaction on the 2-fluoro position is sluggish and gives low yields. How can I improve the reaction rate and conversion?

A1: This is a common issue often directly linked to solvent choice. SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this complex is critical for the reaction to proceed.

  • Expert Insight: The rate-determining step in SNAr is typically the initial attack of the nucleophile on the electron-deficient pyridine ring.[2] Fluorine, due to its high electronegativity, strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating this initial attack.[2]

  • Troubleshooting Steps:

    • Assess Solvent Polarity: Nonpolar solvents like toluene or hexane are inappropriate as they cannot stabilize the charged Meisenheimer intermediate, leading to a prohibitively high activation energy.[1]

    • Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions are polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).[2] These solvents possess large dipole moments that stabilize the charged intermediate but do not have acidic protons that can hydrogen-bond with and "cage" the nucleophile, thus preserving its reactivity.[2][3]

    • Ensure Anhydrous Conditions: Traces of water in your solvent can act as a competing nucleophile, leading to the formation of hydroxypyridine byproducts and reducing the yield of your desired product.[2] Always use dry solvents, especially when working with strong bases.

    • Increase Temperature: Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to overcome the activation barrier.[2] High-boiling point solvents like DMSO or DMF are well-suited for this. Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.[2]

Q2: I am attempting a Williamson ether synthesis by deprotonating the hydroxymethyl group, but I am observing significant amounts of an undesired byproduct. What is happening and how can the solvent help?

A2: This issue highlights the competitive nature of the reactive sites on this compound. When you deprotonate the alcohol with a strong base (e.g., NaH), you form a potent alkoxide nucleophile. This alkoxide can either react with an external electrophile as intended or participate in an intramolecular SNAr reaction, displacing the adjacent fluorine atom to form a cyclic ether. Furthermore, an external nucleophile might preferentially attack the C2 position instead of reacting with the deprotonated alcohol.

  • Expert Insight: The choice of solvent can dramatically influence which reaction pathway is favored. The key is to control the reactivity and solvation of the nucleophile.

  • Troubleshooting Steps:

    • Analyze Solvent Type: Protic solvents (e.g., ethanol, water) are generally poor choices for Williamson ether synthesis because they can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity.[2][4] Moreover, using an alcohol as the solvent can lead to competitive reactions if it becomes deprotonated.

    • Favor O-Alkylation (Williamson): To promote the desired reaction with an external alkyl halide, a less polar, aprotic solvent like Tetrahydrofuran (THF) is often preferred.[5] THF is sufficient to dissolve the reagents but does not overly stabilize the transition state for the competing SNAr reaction. Using a strong, non-nucleophilic base like sodium hydride (NaH) in THF at low temperatures can favor the formation of the desired ether.[5][6]

    • Favor SNAr: Conversely, if your goal is to react an external nucleophile with the C2-fluoro position, a polar aprotic solvent like DMSO or DMF is the ideal choice as it will accelerate the SNAr pathway.[6]

Solvent Property Effect on Williamson Ether Synthesis (O-Alkylation) Effect on SNAr Recommended Solvents
Polar Protic (e.g., EtOH, H₂O)Inhibits: Solvates and deactivates the alkoxide nucleophile.[4]Inhibits: Deactivates most nucleophiles through H-bonding.[2]Generally not recommended.
Polar Aprotic (e.g., DMSO, DMF)Competes: Can accelerate competing SNAr side reactions.[6]Promotes: Stabilizes the Meisenheimer complex, increasing the reaction rate.[2]DMSO, DMF, MeCN
Nonpolar/Less Polar Aprotic (e.g., THF, Dioxane)Promotes: Favors the SN2 pathway of the Williamson synthesis over SNAr.[5]Slows: Does not effectively stabilize the charged SNAr intermediate.THF, Dioxane
Q3: My reaction seems to have stalled, with starting material remaining even after prolonged reaction times. Could the solvent be the cause?

A3: Yes, poor solubility of reagents is a frequent cause of incomplete or stalled reactions. Even if a solvent is ideal electronically for a specific mechanism, it is ineffective if the reactants cannot dissolve and interact.

  • Expert Insight: The principle of "like dissolves like" is a useful starting point, but the complex nature of drug-like molecules often requires empirical testing.

  • Troubleshooting Steps:

    • Check Reagent Solubility: Before running the reaction, perform a simple solubility test of your starting material and key reagents in the chosen solvent at the intended reaction temperature.

    • Consider a Co-Solvent: If a single solvent does not provide adequate solubility, a co-solvent system can be effective. For instance, if your reaction requires a nonpolar solvent for mechanistic reasons but a reagent is too polar, adding a small amount of a more polar co-solvent like THF or dioxane might solve the issue without drastically altering the overall reaction environment.

    • Optimize Temperature: Increasing the temperature can improve the solubility of many organic compounds. Ensure your chosen solvent has an appropriate boiling point for the required temperature.[7]

Visualizing Solvent Selection Logic

The following diagram illustrates a decision-making process for solvent selection based on the desired reaction pathway.

Solvent_Selection start Desired Reaction with This compound pathway Which functional group is the target? start->pathway snar_target C2-Fluoro Position (SNAr Reaction) pathway->snar_target Substitution hydroxyl_target C3-Hydroxymethyl Group (e.g., Williamson Ether Synthesis) pathway->hydroxyl_target Alkylation/Esterification snar_solvent Use Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) - Stabilizes Meisenheimer complex - Maximizes nucleophile reactivity snar_target->snar_solvent hydroxyl_solvent Use Less Polar Aprotic Solvent (e.g., THF, Dioxane) - Favors SN2 on alkyl halide - Minimizes competing SNAr hydroxyl_target->hydroxyl_solvent

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the challenging field of cross-coupling reactions with fluorinated pyridines. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the common hurdles and their solutions. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Core Challenge: Why are Fluorinated Pyridines Such Difficult Substrates?

Before diving into troubleshooting, it's crucial to understand the inherent difficulties posed by these molecules. The issues are twofold and stem from the interplay between the fluorine substituents and the pyridine nitrogen.

Q1: My cross-coupling reactions with fluorinated pyridines consistently give low yields or fail entirely. What are the fundamental reasons for this?

A1: The poor reactivity of fluorinated pyridines in transition-metal-catalyzed cross-couplings is a well-documented challenge.[1] It originates from two primary factors:

  • Adverse Electronics: Fluorine is a highly electronegative atom that powerfully withdraws electron density from the pyridine ring through the sigma framework.[2] While this can make the C-X (X = Cl, Br, I) bond more susceptible to oxidative addition, it simultaneously deactivates the ring, which can impact other steps in the catalytic cycle. In cases where the fluorinated pyridine is the nucleophilic partner (e.g., a fluoropyridine boronic acid), this electron deficiency makes the transmetalation step of the catalytic cycle particularly slow.[2]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[2][3] This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively "poisoning" the catalyst and shutting down the reaction.[2] This is especially problematic for 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem."[1]

Understanding these two points is the first step toward rational catalyst and condition selection. The goal is always to choose a system that favors the desired catalytic cycle over catalyst deactivation and other side reactions.

Troubleshooting Guide: Common Problems & Field-Proven Solutions

This section addresses specific, common issues encountered during experiments in a direct question-and-answer format.

Q2: I'm attempting a Suzuki-Miyaura coupling with a fluoropyridine boronic acid and seeing a significant amount of the corresponding hydro-deboronated fluoropyridine as a byproduct. What is happening and how can I prevent it?

A2: The formation of the simple fluoropyridine byproduct is a classic sign of protodeboronation , the most common failure mode for these reactions.[2] This side reaction involves the cleavage of the carbon-boron bond and its replacement by a carbon-hydrogen bond, destroying your starting material. Electron-deficient heteroaryl boronic acids, like fluorinated pyridines, are especially prone to this decomposition pathway, which is often accelerated by high temperatures and the presence of water and strong bases.[2]

Here are the primary strategies to minimize protodeboronation:

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[2] These derivatives are more robust and act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.

  • Choose the Right Base: Strong, aqueous bases can accelerate protodeboronation. Switch to milder, non-hydroxide bases. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[2][4]

  • Control the Water Content: While some Suzuki reactions require a small amount of water to facilitate the action of the base, excess water promotes protodeboronation.[5] Consider using anhydrous solvents like dioxane or toluene, perhaps with a carefully controlled amount of water (e.g., 1-5 equivalents) if the reaction is sluggish.[5][6]

  • Optimize Ligand and Catalyst: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can accelerate the desired cross-coupling cycle, allowing it to outcompete the slower protodeboronation pathway.[4]

Q3: My Buchwald-Hartwig amination of a chloro-fluoropyridine is not working. What catalyst systems are recommended for C-N coupling with these challenging substrates?

A3: The Buchwald-Hartwig amination of fluorinated pyridines requires a catalyst system that is both highly active and resistant to inhibition by the pyridine nitrogen.[7]

  • Ligand Selection is Critical: The key is to use sterically hindered, electron-rich ligands that promote reductive elimination and prevent the formation of stable, inactive palladium-amine or palladium-pyridine complexes.

    • Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are often the first choice. Their bulk and electron-donating properties create a highly active catalyst.[8]

    • Ferrocene-Based Ligands: Josiphos-type ligands can also be effective.

    • Bidentate Ligands: For certain substrates, classic bidentate ligands like BINAP can provide good results, often with Pd(OAc)₂ as the precursor.[9][10]

  • Base and Solvent: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOtBu) are common choices. Solvents are typically anhydrous and aprotic, like toluene, dioxane, or THF.

  • Palladium Precursor: Common precursors include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium-ligand complexes (G3 or G4 precatalysts) can also offer superior activity and reproducibility.

Q4: I am trying to perform a Sonogashira coupling on a bromo-fluoropyridine, but the reaction is messy, with significant alkyne homo-coupling (Glaser coupling). How can I improve selectivity?

A4: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, traditionally uses a palladium catalyst and a copper(I) co-catalyst.[11][12][13] The copper is responsible for activating the alkyne but is also the primary culprit in promoting the undesired homo-coupling of the alkyne to form a diyne.

To favor the desired cross-coupling product:

  • Use Copper-Free Conditions: This is the most effective strategy. In the absence of copper, the mechanism changes, and Glaser coupling is largely suppressed. These conditions often require a more reactive palladium catalyst system and a suitable base.

  • Catalyst System for Copper-Free Sonogashira:

    • Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are common.

    • Ligand: Electron-rich and bulky phosphine ligands can be beneficial.

    • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[11]

  • Slow Addition: If you must use copper-catalyzed conditions, slowly adding the alkyne to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homo-coupling reaction.

Q5: My reaction is giving products resulting from C-F bond activation rather than the intended C-Br or C-Cl coupling. Why does this happen and can it be controlled?

A5: While the C-F bond is the strongest carbon-halogen bond, its activation by transition metals is a known and sometimes unavoidable side reaction, particularly with highly fluorinated or electron-deficient pyridines.[14][15][16] Nickel catalysts, for example, are known to selectively activate C-F bonds over C-H bonds in some fluoropyridines.[15]

To promote selectivity for C-X (X=Cl, Br) activation over C-F activation:

  • Choose Palladium over Nickel: Palladium catalysts are generally less prone to C-F activation than nickel catalysts under typical cross-coupling conditions.

  • Ligand Electronic Tuning: The choice of ligand is crucial. Highly electron-donating ligands make the palladium center more electron-rich and thus more reactive towards oxidative addition. This increased reactivity can sometimes lead to the activation of the stronger C-F bond. Using a less electron-rich ligand might favor the activation of the weaker C-Br or C-Cl bond.

  • Temperature Control: C-F activation often has a higher activation energy than C-Cl or C-Br activation. Running the reaction at the lowest possible temperature that still allows for the desired transformation can often suppress this unwanted side reaction.

Visualizing the Process: Workflows and Mechanisms

To aid in experimental design and troubleshooting, we've created diagrams illustrating key logical relationships and reaction pathways.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction

This flowchart provides a logical path for diagnosing and solving common issues with Suzuki-Miyaura couplings of fluorinated pyridines.

G start Low / No Product in Suzuki Reaction check_sm Starting Materials Consumed? start->check_sm sm_no No -> Catalyst Inactive check_sm->sm_no No sm_yes Yes -> Side Products Observed? check_sm->sm_yes Yes inactive_sol 1. Check degassing (O2 poisons Pd(0)) 2. Verify reagent purity/dryness 3. Increase catalyst loading 4. Screen different Pd precursors/ligands sm_no->inactive_sol side_prod_no No -> Decomposition sm_yes->side_prod_no No side_prod_yes Yes -> Identify Side Product sm_yes->side_prod_yes Yes decomp_sol Product may be unstable under reaction conditions. -> Lower temperature -> Reduce reaction time side_prod_no->decomp_sol protodeboronation Protodeboronation? side_prod_yes->protodeboronation hydrodehalogenation Hydrodehalogenation? hydro_yes Yes hydrodehalogenation->hydro_yes protodeboronation->hydrodehalogenation No proto_yes Yes protodeboronation->proto_yes hydro_sol Source of H is often H2O. -> Use anhydrous conditions -> Ensure base is dry hydro_yes->hydro_sol proto_sol -> Use boronate ester (pinacol, MIDA) -> Use milder base (K3PO4) -> Use anhydrous solvent -> Lower temperature proto_yes->proto_sol

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

The "2-Pyridyl Problem": Catalyst Deactivation Pathway

This diagram illustrates how the pyridine nitrogen competes with the desired catalytic cycle, leading to catalyst inhibition.

G cluster_cycle Desired Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Pd0 Active Pd(0)L_n RE->Pd0 Catalyst Regeneration Pd0->OA Ar-X Inactive Inactive [Pd(Py)_m L_n] Pd0->Inactive Coordination Product Product Py Fluorinated Pyridine Py->Inactive

Caption: Competition between the catalytic cycle and catalyst deactivation.

Catalyst System Comparison Table

The selection of catalyst, ligand, and base is paramount. The following table summarizes common starting points for Suzuki-Miyaura couplings of fluorohalopyridines.

Coupling PartnersCatalyst PrecursorLigandBaseSolvent(s)Temp (°C)Key Considerations / Typical Yields
Fluoro(chloro)pyridine + Arylboronic AcidPd₂(dba)₃SPhos / XPhosK₃PO₄Dioxane or Toluene80-110Excellent for electron-deficient systems. Ligands prevent catalyst inhibition. Yields often >70%.
Fluoro(bromo)pyridine + Arylboronic AcidPd(dppf)Cl₂(dppf)K₂CO₃Dioxane / H₂O80-100A robust, general-purpose catalyst. Water content can be critical.[6][17] Modest to good yields (40-85%).
Fluoro(chloro)pyridine + Alkylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene / H₂O60-100β-hydride elimination can be a competing side reaction; lower temperatures are often preferred.
Fluoropyridine Boronic Ester + Aryl BromidePd(PPh₃)₄PPh₃Na₂CO₃DME / H₂O85Classic conditions. May suffer from slow reaction rates and catalyst decomposition.

Reference Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a detailed, practical methodology for a typical coupling reaction, prioritizing safety and reproducibility.

Reaction: Coupling of 4-bromobenzotrifluoride with 2-fluoro-3-(pinacol)boronate pyridine.

Materials:

  • 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.2 equiv)

  • Palladium Catalyst: SPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 equivalents, finely ground and dried)

  • Solvent: 1,4-Dioxane (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add the 2-fluoro-3-(pinacol)boronate pyridine (e.g., 0.25 mmol, 55.8 mg), 1-bromo-4-(trifluoromethyl)benzene (0.30 mmol, 67.5 mg), SPhos Pd G3 precatalyst (0.005 mmol, 4.2 mg), and K₃PO₄ (0.50 mmol, 106 mg).

  • Solvent Addition: Add 2.5 mL of degassed 1,4-dioxane to the vial.

  • Sealing and Purging: Securely crimp the cap onto the vial. Purge the vial with argon or nitrogen gas for 5 minutes by inserting an inlet needle through the septum and an outlet needle for venting.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature of 120 °C for 20 minutes.[2] Note: Microwave heating profiles should be monitored for safety.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL).

  • Purification: Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Frequently Asked Questions (FAQs)

Q: Are there any viable non-palladium catalysts for these couplings? A: Yes, nickel-based catalysts are a significant alternative.[18] Nickel systems can be particularly effective for coupling aryl fluorides via C-F activation and are often more cost-effective.[16] For example, Ni(COD)₂ with phosphine ligands has been shown to be effective for the cross-coupling of fluoroazines with Grignard reagents.[15][18] However, selectivity can be an issue, and reaction conditions may need to be carefully re-optimized.

Q: How important is degassing the solvent and running the reaction under an inert atmosphere? A: It is critically important. The active form of the catalyst in most cross-coupling reactions is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen. This oxidation deactivates the catalyst, leading to incomplete conversion or complete reaction failure. Thoroughly degassing your solvents (e.g., by sparging with argon or using a freeze-pump-thaw method) and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is essential for reproducibility and success.[5]

Q: My fluorinated pyridine substrate has multiple halide atoms (e.g., 2-chloro-4-bromo-5-fluoropyridine). How can I achieve selective coupling at one position? A: Site-selectivity is generally governed by the relative reactivity of the C-X bonds, which typically follows the order C–I > C–Br > C–OTf > C–Cl >> C–F. Therefore, in a polyhalogenated pyridine, the oxidative addition will preferentially occur at the weakest carbon-halogen bond. For a bromo-chloropyridine, coupling will almost always occur at the C-Br position first. Achieving selectivity between two different positions with the same halogen (e.g., 2,4-dichloropyridine) is more challenging and often relies on sophisticated ligand control to steer the catalyst to the less sterically hindered or electronically favorable position.[19]

References

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C−H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society, 135(30), 10930–10933. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-843. [Link]
  • Moran, J., Rueda-Espinosa, J., & Ball, N. D. (2019). Suzuki–Miyaura Cross-Coupling of Sulfonyl Fluorides. Organic Letters, 21(15), 6175-6178. [Link]
  • Jara-Cortés, J., et al. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 24(50), 13210-13218. [Link]
  • Clot, E., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(25), 6140-6149. [Link]
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(42), 9875-9879. [Link]
  • Leowanawat, P., et al. (2010). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 49(33), 5682-5686. [Link]
  • Zhang, L., et al. (2020). Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. Chinese Journal of Chemistry, 38(11), 1215-1224. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Schmalz, H.-G., et al. (2006). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2006(18), 2933-2936. [Link]
  • Schaub, T., et al. (2003). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Journal of Organometallic Chemistry, 679(1), 108-114. [Link]
  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Crest, A. N., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(30), 11678-11687. [Link]
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Ball, N. D., & Sanford, M. S. (2011). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. The Journal of Organic Chemistry, 76(8), 2837-2842. [Link]
  • Mongin, F., et al. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991-8994. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • Curran, D. P., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 71(16), 6229-6232. [Link]
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(2), 1059-1064. [Link]
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyridines. This guide is designed to provide in-depth, field-proven insights into controlling and troubleshooting regioselectivity in your reactions. We move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common experimental challenges.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes and a series of actionable troubleshooting steps.

Question 1: My electrophilic aromatic substitution (EAS) on a substituted pyridine is giving a mixture of isomers, primarily at the C3 and C5 positions. How can I improve selectivity for a single product?

Core Problem: You are facing the inherent electronic nature of the pyridine ring. Pyridine itself is electron-deficient and strongly deactivated towards electrophilic attack. The nitrogen atom's inductive effect and its protonation or coordination to Lewis acids under typical EAS conditions make the ring even less reactive, directing incoming electrophiles to the C3 (meta) position.[1][2][3] When a substituent is present, it exerts its own directing effect, often leading to a mixture of products if its directing preference conflicts with or is not strong enough to overcome the inherent C3-directivity of the ring.

Troubleshooting & Optimization Workflow:

  • Assess the Substituent's Electronic Nature: Is your existing substituent an Electron-Donating Group (EDG) or an Electron-Withdrawing Group (EWG)? This is the primary factor influencing the outcome.

    • EDGs (e.g., -NH₂, -OR, -Alkyl) activate the ring and are ortho, para-directing. In a pyridine, this means they will direct to positions relative to themselves, competing with the ring nitrogen's meta-directing effect.

    • EWGs (e.g., -NO₂, -CN, -CF₃) further deactivate the ring and are meta-directing. This generally reinforces the pyridine's natural tendency for C3/C5 substitution.

  • Strategy 1: Leverage Pyridine N-Oxide Chemistry. This is the most robust and common strategy to overcome the pyridine's inherent deactivation and achieve C2/C4 functionalization.[2][4]

    • Mechanism: The N-oxide oxygen atom is a strong electron-donating group by resonance, which activates the ring, particularly at the C2 and C4 positions, making them susceptible to electrophilic attack.[5]

    • Benefit: It completely changes the regiochemical outcome from C3-selective to C4-selective (and sometimes C2). After the desired substitution, the N-oxide can be easily removed by reduction with reagents like PPh₃ or Zn/AcOH.[1][5]

    .dot

    Caption: Workflow for improving EAS regioselectivity via N-Oxide formation.

  • Modify Reaction Conditions: Drastic conditions (high temperatures, strong acids) can sometimes scramble selectivity. If the N-oxide strategy is not feasible, explore milder conditions, though this is often less effective for pyridine EAS.

Question 2: My Directed ortho Metalation (DoM) is failing or giving low yields. What are the critical parameters to check?

Core Problem: Directed ortho Metalation (DoM) is a powerful technique for achieving C2-functionalization, but it is highly sensitive to reaction conditions. The strategy relies on a Directing Metalation Group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA), delivering it to the adjacent C2 proton for abstraction.[6][7] Failure typically stems from four areas: base selection, temperature control, quenching efficiency, or the electronic nature of the DMG.

Troubleshooting & Optimization Protocol:

ParameterCommon IssueRecommended ActionCausality
Base Incorrect base strength or steric profile.If LDA fails, try s-BuLi/TMEDA for more aggressive deprotonation. For substrates with sensitive functional groups, consider milder TMP-metal bases (e.g., TMPMgCl·LiCl).[8]The pKa of the target C-H bond must be accessible by the base. Steric matching between the base and the DMG is crucial for efficient chelation.
Temperature Metalation is incomplete or the lithiated intermediate decomposes.Metalation is almost always performed at low temperatures (-78 °C is standard). Ensure your cooling bath is stable. For sluggish reactions, a slight warming to -40 °C for a short period might help, but monitor for decomposition.Pyridyllithium species can be unstable at higher temperatures, leading to side reactions or decomposition before the electrophile can be added.
Solvent THF is standard.Ensure THF is anhydrous. The presence of water will quench the organolithium base and the lithiated intermediate.Water is a much stronger acid than the pyridine C-H bond and will react instantly with the organolithium base.
DMG The directing group is too weak.The coordinating ability of the DMG is critical. Strong chelators like -CONEt₂, -OMe, and -SO₂NR₂ are reliable. Weaker groups may not effectively direct the base.The strength of the coordination between the DMG's heteroatom and the lithium of the base is the driving force for the regioselectivity.[7][9]
Electrophile The electrophile is not reactive enough or adds to the wrong site.Use highly reactive electrophiles. Ensure the electrophile is added at low temperature to the pre-formed lithiated pyridine.The pyridyllithium is a strong nucleophile and base. A slow-reacting electrophile allows time for side reactions. Some electrophiles can also coordinate to the DMG, leading to complex mixtures.

Detailed Experimental Protocol: C2-Borylation of N,N-diethylnicotinamide via DoM [6]

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N,N-diethylnicotinamide (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add a solution of LDA (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete metalation.

  • Add triisopropyl borate [B(O-iPr)₃] (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding aqueous HCl (1M).

  • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by column chromatography.

Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyridine, but I'm getting a mixture of regioisomers. How can I control which chlorine is displaced?

Core Problem: In SNAr reactions on pyridines, nucleophilic attack is electronically favored at the C2 and C4 positions because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[5][10] When you have two potential leaving groups (e.g., 2,6-dichloropyridine or 3,5-dichloropyridine), the regioselectivity is determined by a subtle interplay of electronic and steric effects from other substituents on the ring.

Controlling Factors & Optimization:

  • Electronic Control:

    • The Nitrogen Position is Key: Leaving groups at C2 and C4 are inherently more activated towards SNAr than those at C3. For 2,6-dichloropyridine, both positions are electronically activated.

    • Substituent Effects: An EWG on the ring will further stabilize the negative intermediate and accelerate the reaction. The position of the EWG matters. For example, in 3-substituted-2,6-dichloropyridines, an EWG at C3 (like -CN or -CF₃) can enhance reactivity at C6 more than at C2. Conversely, groups like -COOH or -CONH₂ may favor substitution at C2.[11]

  • Steric Hindrance: This is a powerful tool for directing the outcome.

    • Bulky Substituents: A bulky group at C3 will sterically hinder the approach of a nucleophile to the C2 position, thereby favoring substitution at the more accessible C6 position.[11][12]

    • Bulky Nucleophiles: Using a larger, more sterically demanding nucleophile can also be used to favor attack at the less hindered position.

  • Solvent Effects: The solvent can have a profound impact on regioselectivity, particularly its ability to act as a hydrogen-bond acceptor.[11]

    • Case Study: For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, switching the solvent from DCM (a poor hydrogen-bond acceptor) to DMSO (a strong hydrogen-bond acceptor) can invert the regioselectivity from 16:1 in favor of the C2-substituted product to 2:1 in favor of the C6-product.[11]

.dot

SNAr_Selectivity Start 2,6-Dichloro-3-R-Pyridine Factors Controlling Factors Start->Factors Electronics Electronic Effects (Nature of R group) Factors->Electronics Sterics Steric Hindrance (Size of R group) Factors->Sterics Solvent Solvent Choice (H-bond acceptor ability) Factors->Solvent Outcome1 Favors C2 Substitution Electronics->Outcome1 e.g., R = -CONH₂ Outcome2 Favors C6 Substitution Electronics->Outcome2 e.g., R = -CN, -CF₃ Sterics->Outcome2 Bulky R group blocks C2 Solvent->Outcome1 e.g., DCM Solvent->Outcome2 e.g., DMSO

Sources

Technical Support Center: Analytical Methods for Monitoring (2-Fluoro-5-methoxypyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning (2-Fluoro-5-methoxypyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The inherent structural characteristics of this molecule—a polar alcohol function, a basic pyridine ring, and an electron-withdrawing fluorine atom—present unique challenges and opportunities for reaction monitoring. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these analytical complexities with confidence.

Part 1: General Reaction Monitoring FAQs

This section addresses broad questions that apply across various analytical techniques when monitoring reactions of this compound.

Q1: I am starting a new synthesis with this compound. Which analytical technique is best for monitoring my reaction's progress?

A: The optimal technique depends on several factors: the nature of your reaction (e.g., oxidation, esterification), the information you need (qualitative vs. quantitative), your sample matrix, and the equipment available.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction mixtures in solution. It is the most common and robust choice for tracking the consumption of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and in-situ, non-invasive monitoring. ¹⁹F NMR is particularly advantageous for this compound, offering a clean spectral window to observe changes in the fluorine's chemical environment as the reaction proceeds.[1][2][3]

  • Gas Chromatography (GC/GC-MS): Suitable for volatile and thermally stable compounds. The starting material and many of its derivatives may require derivatization to mask the polar alcohol group and improve chromatographic performance.[4][5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, which is invaluable for identifying products, intermediates, and impurities. Direct infusion MS can be used for rapid qualitative checks.

  • In-situ Spectroscopy (FTIR/Raman): Advanced techniques that allow for real-time reaction monitoring without sample extraction, ideal for detailed kinetic studies and process optimization.[6][7][8][9]

Q2: How should I prepare a sample from my reaction crude for analysis?

A: Proper sample preparation is critical for obtaining reliable data and protecting your analytical instrumentation.

  • Quench the Reaction: Stop the reaction at a specific time point. This can be achieved by rapid cooling, adding a quenching reagent (e.g., water, a pH buffer), or neutralizing a catalyst.

  • Dilute the Sample: The reaction mixture is typically too concentrated for direct analysis. Dilute a small, accurately measured aliquot with a solvent that is compatible with your analytical method (e.g., for Reversed-Phase HPLC, use a solvent similar in composition to your mobile phase).

  • Filtration: Always filter your diluted sample through a 0.22 or 0.45 µm syringe filter before injection into an HPLC or LC-MS system. This removes particulate matter that can clog the column and instrument tubing.[10]

  • Derivatization (for GC): If using GC, you may need an additional step to convert the polar -OH group into a less polar, more volatile derivative (e.g., a silyl ether using BSTFA or MSTFA).

cluster_workflow General Workflow for Reaction Sample Analysis Reaction Reaction Vessel Aliquot Take Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Analyze Inject into Analytical Instrument Filter->Analyze

Caption: General workflow for preparing a reaction sample for analysis.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for monitoring these reactions. Due to the basic nature of the pyridine ring, specific issues like peak tailing are common.

HPLC FAQs

Q1: What are the best starting conditions for developing an RP-HPLC method for this compound and its products?

A: A C18 column is a robust starting point. Since the analyte is a basic pyridine, controlling the mobile phase pH is crucial to achieve good peak shape.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesGeneral-purpose reversed-phase column suitable for a wide range of polarities.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateAcidic modifier protonates the pyridine nitrogen, improving solubility and peak shape.[11]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic solvents for reversed-phase chromatography.
Gradient 5% to 95% B over 10-15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Detection UV at ~250-270 nmPyridine derivatives typically have strong UV absorbance in this range.[12]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[13]

Q2: My pyridine analytes are showing significant peak tailing. How can I fix this?

A: Peak tailing for basic compounds like pyridines is almost always caused by secondary interactions between the protonated analyte and acidic, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based column packing.[14]

  • Mechanism: The positively charged pyridine interacts with the negatively charged silanols, creating a secondary retention mechanism that leads to a "tail" on the peak.

  • Solutions:

    • Lower the Mobile Phase pH: Using an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) to bring the pH to <3 will protonate the silanol groups (-Si-OH), eliminating the ionic interaction site. This is the most common and effective solution.[14]

    • Use a High-Purity Silica Column: Modern columns are made with high-purity silica that has fewer accessible, acidic silanol groups. End-capped columns are also designed to minimize these interactions.

    • Add a Basic Modifier: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is often not compatible with MS detection.

    • Increase Buffer Strength: Using a higher concentration of your mobile phase buffer can help shield the silanol interactions.[14]

HPLC Troubleshooting Guide

cluster_troubleshooting HPLC Peak Tailing Troubleshooting Start Problem: Peak Tailing Observed CheckpH Is Mobile Phase pH < 3? Start->CheckpH LowerpH Action: Lower pH with 0.1% Formic or TFA CheckpH->LowerpH No CheckColumn Is column old or not end-capped? CheckpH->CheckColumn Yes Solved Problem Resolved LowerpH->Solved ReplaceColumn Action: Replace with a modern, high-purity, end-capped column CheckColumn->ReplaceColumn Yes CheckOverload Is sample concentration too high? CheckColumn->CheckOverload No ReplaceColumn->Solved DiluteSample Action: Dilute sample and re-inject CheckOverload->DiluteSample Yes CheckOverload->Solved No, consult specialist DiluteSample->Solved

Caption: Troubleshooting logic for HPLC peak tailing of basic analytes.

Problem: My retention times are drifting or shifting between injections. [13]

  • Possible Cause: Inadequately equilibrated column.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Possible Cause: Mobile phase composition is changing (e.g., evaporation of the organic component).

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped. If using an online mixer, ensure the pump's proportioning valves are working correctly.[15]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a thermostatted column compartment and allow it to stabilize before starting your analysis.[13]

Problem: I see "ghost peaks" in my chromatogram, especially during a gradient run. [14]

  • Possible Cause: Late elution of strongly retained components from a previous injection.

    • Solution: Extend the gradient run time or add a high-organic "wash" step at the end of your gradient to flush the column. Ensure your sample solvent is not stronger than your initial mobile phase.

  • Possible Cause: Contaminants in the mobile phase or from system components (e.g., plasticizers from tubing).

    • Solution: Use high-purity, HPLC-grade solvents and additives. Run a blank gradient (injecting only mobile phase) to diagnose the source of the peaks.

Part 3: Gas Chromatography (GC & GC-MS) Troubleshooting

While less common than HPLC for this specific molecule, GC can be a powerful tool, especially for identifying volatile byproducts or after derivatization.

GC FAQs

Q1: Can I inject this compound directly onto a GC system?

A: Direct injection is possible, but often problematic. The primary alcohol (-CH₂OH) is a polar functional group that can interact strongly with active sites (exposed silanols) in the GC inlet liner and at the head of the column.[4] This can lead to severe peak tailing, poor sensitivity, and even irreversible adsorption (no peak at all). For robust, quantitative results, derivatization is highly recommended.

Q2: What is derivatization and which reagent should I use?

A: Derivatization is a chemical reaction used to convert an analyte into a more volatile and less polar form suitable for GC analysis. For the alcohol group, silylation is the most common approach.

  • Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: The BSTFA reacts with the alcohol to form a trimethylsilyl (TMS) ether, which is much more volatile and less polar.

  • Procedure: In a vial, mix your dried sample residue with a solvent (e.g., pyridine or acetonitrile) and an excess of BSTFA. Heat gently (e.g., 60-70 °C for 30 minutes) to complete the reaction, then inject the resulting solution.

Q3: My fluorinated compound seems to be damaging my GC column. Is this possible?

A: While many fluorinated organic compounds are compatible with standard GC columns, highly reactive fluorine-containing species (like HF that could potentially form under high heat) can degrade the polysiloxane stationary phase of the column.[16] However, for a molecule like this compound, this is unlikely under normal analytical conditions. More common causes of column degradation are oxygen in the carrier gas or injection of non-volatile matrix components.[17]

GC Troubleshooting Guide

Problem: I see broad or tailing peaks even after derivatization.

  • Possible Cause: Incomplete derivatization.

    • Solution: Increase the reaction time, temperature, or amount of silylating reagent. Ensure your sample is completely dry, as water will consume the reagent.

  • Possible Cause: Active sites in the GC inlet.

    • Solution: The inlet liner is a common source of activity. Use a deactivated liner and change it regularly. Using a liner with glass wool can also help trap non-volatile residues.[5]

  • Possible Cause: Column contamination.

    • Solution: Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residue and exposed active sites.[5]

Problem: My results have poor reproducibility.

  • Possible Cause: Inconsistent injection volume or technique.

    • Solution: Use an autosampler for the best reproducibility. If injecting manually, use a consistent technique and ensure the syringe is clean.

  • Possible Cause: Leaks in the system.

    • Solution: Check for leaks at the septum, column fittings, and gas lines. An electronic leak detector is the best tool for this.

  • Possible Cause: Instability of the derivatized sample.

    • Solution: TMS-ethers can be sensitive to moisture. Analyze samples as soon as possible after derivatization and ensure vials are tightly capped.

Part 4: NMR Spectroscopy for Reaction Monitoring

NMR provides unambiguous structural information, making it ideal for confirming product identity and understanding reaction mechanisms.

NMR FAQs

Q1: How can I use NMR to get quantitative data about my reaction's conversion rate?

A: For quantitative NMR (qNMR), you must add an internal standard (IS) to your sample.[18]

  • Choosing an IS: The ideal IS should be:

    • Soluble in the same NMR solvent as your reaction mixture.

    • Chemically inert and does not react with your reactants, products, or reagents.

    • Has a simple spectrum with at least one sharp singlet that does not overlap with any of your analyte signals.

  • Procedure:

    • Accurately weigh a known amount of your IS into the NMR tube.

    • Add a precise aliquot of the reaction mixture.

    • Acquire the spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all nuclei being measured (typically 5 times the longest T1 value).

    • Integrate the non-overlapping peak of your IS and the peaks of your starting material and product. The ratio of their integrals, corrected for the number of protons and molar amounts, gives the conversion and yield.

Q2: Which nucleus is most informative for monitoring reactions of this compound?

  • ¹H NMR: Fast, sensitive, and provides immediate information on the disappearance of the starting material's benzylic protons (-CH₂OH at ~4.5-5.0 ppm) and the appearance of new signals (e.g., an aldehyde proton at ~9-10 ppm for an oxidation reaction).[19]

  • ¹⁹F NMR: This is a particularly powerful and underutilized technique for this molecule.[3]

    • Advantages: It has a 100% natural abundance, high sensitivity, and a very wide chemical shift range, meaning spectra are often simple with no background interference. The ¹⁹F chemical shift is extremely sensitive to changes in the electronic environment.

    • Application: You can easily track the single peak of the starting material as it shifts to a new position corresponding to the product, providing a very clear and unambiguous view of the reaction's progress.[1]

  • ¹³C NMR: Useful for confirming the carbon skeleton of the final product but is generally too slow and insensitive for real-time reaction monitoring unless using isotopic labeling.[20]

NucleusKey Signal to Monitor (Starting Material)Expected Change in an Oxidation Reaction
¹H -CH ₂OH (singlet, ~4.7 ppm)Signal disappears.
¹H N/ANew -CH O signal appears (singlet, ~9.9 ppm).
¹⁹F Ar-F (singlet, ~ -115 to -125 ppm)Signal shifts downfield due to the electron-withdrawing effect of the new aldehyde group.
¹³C -C H₂OH (~60-65 ppm)Signal disappears.
¹³C N/ANew -C HO signal appears (~190 ppm).

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society. (2012).
  • Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. (2000).
  • Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin. (1967).
  • Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega. (2020).
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (n.d.).
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. (2013).
  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. (2012).
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025).
  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy - R Discovery. (2012).
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.).
  • HPLC Troubleshooting Guide - ACE. (n.d.).
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. (2015).
  • Troubleshooting Real GC Problems - LCGC International. (2014).
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.).
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (2025).
  • Is it possible to analyze F-compounds with GCMS? - ResearchGate. (2014).
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. (2026).
  • GC Troubleshooting Tips and Tricks from Inlet through to Detection - YouTube. (2024).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. (2024).
  • Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. (1952).
  • Mass Spectra of Fluorocarbons. (n.d.).
  • NMR Reaction Monitoring Robust to Spectral Distortions. Molecules. (2025).

Sources

Validation & Comparative

A Comparative Guide to (2-Fluoro-5-methoxypyridin-3-yl)methanol and Its Non-Fluorinated Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal tactic for optimizing drug-like properties. This guide provides an in-depth, objective comparison of (2-Fluoro-5-methoxypyridin-3-yl)methanol with its non-fluorinated analogs, (5-methoxypyridin-3-yl)methanol and (2-Chloro-5-methoxypyridin-3-yl)methanol . Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of fluorine substitution on physicochemical properties, synthetic accessibility, and metabolic stability, supported by experimental data and detailed protocols.

The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged heterocycle in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its presence in numerous endogenous molecules. The introduction of a fluorine atom, a bioisostere of hydrogen with unique electronic properties, can profoundly alter a molecule's pharmacological profile. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, modulated basicity (pKa), and improved membrane permeability. However, these benefits must be weighed against potential challenges in chemical synthesis. This guide aims to provide a rational framework for selecting the appropriate pyridine building block for your drug discovery program.

Comparative Physicochemical Properties

The introduction of a halogen at the 2-position of the 5-methoxypyridin-3-yl)methanol scaffold significantly influences its electronic and lipophilic character. The following table summarizes key computed physicochemical properties for the parent compound and its fluorinated and chlorinated analogs. While experimental values are preferred, high-quality computational models provide a reliable estimate for comparative analysis.

CompoundStructureMolecular Weight ( g/mol )XLogP3Predicted pKa (Pyridine N)
(5-Methoxypyridin-3-yl)methanolStructure of (5-Methoxypyridin-3-yl)methanol139.15-0.1~4.5 - 5.0
This compound Structure of this compound157.140.4~1.5 - 2.0
(2-Chloro-5-methoxypyridin-3-yl)methanolStructure of (2-Chloro-5-methoxypyridin-3-yl)methanol173.600.9~1.0 - 1.5

Data sourced from PubChem and other computational prediction tools.

Key Insights from Physicochemical Data:
  • Lipophilicity (XLogP3): The introduction of a halogen at the 2-position increases lipophilicity, with the chloro-substituted analog being the most lipophilic. The fluorinated analog exhibits a modest increase in lipophilicity compared to the parent compound. This modulation of LogP is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Basicity (pKa): The strong electron-withdrawing inductive effect of the halogens significantly reduces the basicity of the pyridine nitrogen. This effect is more pronounced with chlorine than fluorine. A lower pKa can be advantageous in reducing off-target interactions with aminergic G-protein coupled receptors (GPCRs) and can influence a compound's solubility and pharmacokinetic behavior.

Metabolic Stability: The Fluorine Advantage

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

In the context of the pyridine scaffold, the positions ortho to the nitrogen are often susceptible to CYP-mediated oxidation.

Metabolic oxidation of the pyridine ring.

For (5-methoxypyridin-3-yl)methanol , the C2 position is a potential site of metabolism, leading to the formation of a 2-pyridone metabolite which can alter the pharmacological profile and potentially lead to faster clearance. The introduction of a fluorine atom at this position in This compound effectively blocks this metabolic pathway, likely leading to a longer in vivo half-life. While the chloro-analog also blocks this site, the C-Cl bond is more susceptible to other metabolic transformations compared to the C-F bond.

Synthetic Accessibility: A Comparative Analysis

The choice of building block is often dictated by its synthetic accessibility and cost. Here, we provide plausible, multi-step synthetic routes to each of the target compounds, starting from commercially available precursors.

General synthetic strategies.
Experimental Protocols

Protocol 1: Synthesis of (5-Methoxypyridin-3-yl)methanol

This protocol outlines a three-step synthesis starting from 3,5-dibromopyridine.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

  • To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine.

Step 2: Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde

  • Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir the mixture for 1 hour at -78 °C.

  • Add anhydrous DMF (1.5 eq) and allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude aldehyde can be used in the next step without further purification.

Step 3: Synthesis of (5-Methoxypyridin-3-yl)methanol

  • Dissolve the crude 5-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and concentrate the mixture under reduced pressure.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This synthesis follows a similar strategy, starting from a fluorinated pyridine precursor.

This protocol is analogous to Protocol 1, with the starting material being 3,5-dibromo-2-fluoropyridine. The reaction conditions for each step may require optimization based on the altered reactivity of the fluorinated ring system.

Protocol 3: Synthesis of (2-Chloro-5-methoxypyridin-3-yl)methanol

This protocol is analogous to Protocol 1, with the starting material being 3,5-dibromo-2-chloropyridine. As with the fluorinated analog, optimization of reaction conditions may be necessary.

Conclusion and Recommendations

The choice between this compound and its non-fluorinated analogs is a nuanced decision that depends on the specific goals of the drug discovery project.

  • (5-Methoxypyridin-3-yl)methanol represents the most synthetically accessible and cost-effective starting point. However, it is likely to be more susceptible to metabolic oxidation at the 2-position.

  • This compound offers a significant advantage in terms of metabolic stability and provides a moderate increase in lipophilicity. The reduction in pKa can also be beneficial for tuning selectivity and pharmacokinetic properties. The synthetic route is feasible, though may require more optimization than the non-halogenated analog.

  • (2-Chloro-5-methoxypyridin-3-yl)methanol provides the greatest increase in lipophilicity and the most significant reduction in basicity. While it also blocks metabolic oxidation at the 2-position, the chloro-substituent may introduce other metabolic liabilities and potential toxicities that should be carefully evaluated.

For projects where metabolic stability is a key concern, This compound presents a compelling option, balancing improved ADME properties with manageable synthetic accessibility. A thorough evaluation of the structure-activity and structure-property relationships within a given chemical series is essential for making an informed decision.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
  • PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (2-Chloro-5-methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.
  • Fura, A. (2006). Role of metabolic activation in drug-induced hepatotoxicity. Current drug metabolism, 7(6), 633-646. [Link]
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

Sources

reactivity comparison of fluorinated vs non-fluorinated pyridyl methanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Pyridyl Methanols

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Pyridyl methanols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. A common strategy to modulate the physicochemical and pharmacological properties of a lead compound is the introduction of fluorine atoms.[1] This guide provides a detailed, evidence-based comparison of the reactivity of fluorinated and non-fluorinated pyridyl methanols, moving beyond simple procedural descriptions to explain the underlying chemical principles and their practical implications in the laboratory.

The Fundamental Influence of Fluorine on the Pyridine Core

The reactivity of any pyridyl methanol is governed by two key features: the primary alcohol (-CH₂OH) side chain and the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions.[2][3][4]

The introduction of fluorine, the most electronegative element, profoundly alters the electronic landscape of the molecule primarily through its potent negative inductive effect (-I). This effect withdraws electron density from the ring, leading to several critical changes:

  • Decreased Basicity: Fluorination significantly reduces the electron density on the pyridine nitrogen, making it a weaker base. This is reflected in a lower pKa value for the conjugate acid.

  • Enhanced Electrophilicity of the Ring: The powerful electron-withdrawing nature of fluorine further depletes the electron density of the pyridine ring, making it even more susceptible to nucleophilic aromatic substitution (SNAr).

  • Modulation of Side-Chain Reactivity: The electronic pull of fluorine can subtly influence the reactivity of the distal hydroxymethyl group, affecting reaction rates and, in some cases, mechanistic pathways.

Table 1: Comparison of Physicochemical Properties
PropertyNon-Fluorinated PyridineFluorinated Pyridine (e.g., 2-Fluoropyridine)Rationale for Change
pKa of Conjugate Acid ~5.2~ -0.44The strong -I effect of fluorine withdraws electron density from the nitrogen atom, reducing its ability to accept a proton.
Dipole Moment ~2.2 D~2.5 DThe C-F bond is highly polar, leading to a significant increase in the overall molecular dipole moment.
¹⁹F NMR Chemical Shift N/AHighly sensitiveThe chemical shift is highly dependent on the electronic environment, making ¹⁹F NMR a powerful tool for reaction monitoring.

Comparative Reactivity at the Hydroxymethyl Group

Reactions involving the alcohol moiety are fundamental to building more complex molecules. While the hydroxymethyl group is not directly attached to the fluorine atom, the electronic perturbations transmitted through the pyridine ring can lead to observable differences in reactivity.

A. Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in pyridyl methanols to the corresponding aldehyde or carboxylic acid is a common and crucial transformation.[2][5]

  • Non-Fluorinated Pyridyl Methanols: These compounds are readily oxidized using a wide range of standard reagents (e.g., MnO₂, PCC, Swern, Dess-Martin periodinane). The choice of oxidant determines the final product, with milder reagents yielding the aldehyde and stronger ones producing the carboxylic acid.[2]

  • Fluorinated Pyridyl Methanols: Fluorinated analogs also undergo oxidation smoothly. The primary difference is often not in the feasibility but potentially in the reaction kinetics. The electron-withdrawing fluorine atom can slightly increase the acidity of the hydroxyl proton, which may influence the rate of initial steps in some oxidation mechanisms. However, for most synthetic applications, the same set of oxidizing agents can be employed effectively.

This protocol is broadly applicable to both fluorinated and non-fluorinated substrates for conversion to the corresponding pyridyl carboxaldehyde.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridyl methanol substrate (1.0 equiv).

  • Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM), typically at a concentration of 0.1 M.

  • Reagent Addition: Add Dess-Martin periodinane (DMP) (1.1–1.5 equiv) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography.

G cluster_workflow Oxidation Workflow A Pyridyl Methanol (Fluorinated or Non-Fluorinated) B Dissolve in Anhydrous DCM A->B C Add Dess-Martin Periodinane (DMP) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Quench (NaHCO3/Na2S2O3) D->E F Extraction with DCM E->F G Purification (Chromatography) F->G H Pyridyl Carboxaldehyde G->H

Caption: General workflow for Dess-Martin oxidation.

B. Esterification

Ester formation is another cornerstone reaction. The key difference between fluorinated and non-fluorinated substrates emerges when using acid catalysis.

  • Non-Fluorinated Pyridyl Methanols: In classic Fischer esterification, the basic pyridine nitrogen can be protonated by the acid catalyst (e.g., H₂SO₄).[6] This sequesters the catalyst and can complicate the reaction or require a larger excess of acid.

  • Fluorinated Pyridyl Methanols: The significantly lower basicity of the fluorinated pyridine nitrogen makes it much less likely to interfere with the acid catalyst. This can lead to cleaner reactions, faster conversion rates, and a lower required loading of the acid catalyst, representing a distinct synthetic advantage.

C. Conversion to Halides and Other Leaving Groups

Activating the hydroxyl group for nucleophilic substitution (e.g., via conversion to a tosylate or halide) is a common synthetic step.

  • General Reactivity: Both substrate classes can be converted to good leaving groups. For example, the Appel reaction (PPh₃, CBr₄) is effective for converting the alcohol to the corresponding bromide.

  • Tosylation Complications: A noteworthy complication for both types of pyridyl methanols, similar to some benzyl alcohols, is the potential for chlorination when using tosyl chloride (TsCl) in the presence of amine bases like triethylamine or even pyridine itself.[7] The chloride source is the tosyl chloride reagent.

  • Influence of Fluorine: The electron-withdrawing fluorine atom destabilizes any potential carbocation character at the benzylic-like carbon. This strongly disfavors Sₙ1-type mechanisms and reinforces a preference for Sₙ2 pathways in subsequent substitution reactions.

Comparative Reactivity at the Pyridine Ring

The most dramatic differences in reactivity are observed in reactions involving the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for functionalizing electron-deficient aromatic systems like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3]

  • Non-Fluorinated Pyridines: The ring is already activated towards nucleophilic attack at positions 2 and 4. For SNAr to occur, a good leaving group (like a halide) must be present at one of these activated positions.

  • Fluorinated Pyridines: The presence of a fluorine atom on the ring has a dual effect:

    • Activation: As a powerful electron-withdrawing group, it further activates the entire ring system, making it significantly more electrophilic and accelerating the rate of nucleophilic attack.

    • Leaving Group: Fluorine itself can act as an excellent leaving group in SNAr reactions, often showing greater reactivity than chlorine or bromine.[4][8]

This enhanced reactivity makes fluorinated pyridines highly valuable substrates for late-stage functionalization, allowing for the introduction of a wide range of nucleophiles (alkoxides, amines, thiolates) under relatively mild conditions.

G start Fluoropyridine + Nucleophile (Nu⁻) mid1 Meisenheimer Complex (Resonance Stabilized) start->mid1 Step 1: Addition (Rate-Determining) end Substituted Product + Fluoride (F⁻) mid1->end Step 2: Elimination of Leaving Group mid2 mid2

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Summary and Conclusions

The introduction of fluorine onto a pyridyl methanol scaffold imparts significant and predictable changes in chemical reactivity. While its influence on the reactions of the hydroxymethyl side chain is often subtle, its effect on the pyridine ring is profound.

Table 2: Summary of Reactivity Comparison
Reaction TypeNon-Fluorinated Pyridyl MethanolFluorinated Pyridyl MethanolKey Difference & Synthetic Implication
Oxidation Readily oxidized.Readily oxidized.Minimal difference in outcome; kinetics may be slightly altered. Standard protocols are applicable to both.
Acid-Catalyzed Esterification Pyridine N can compete for the acid catalyst, potentially slowing the reaction.Reduced basicity of pyridine N prevents interference with the catalyst.Fluorinated substrates can provide cleaner, more efficient esterifications under acidic conditions.
Nucleophilic Aromatic Substitution (SNAr) Ring is moderately activated at C2/C4. Requires a good leaving group.Ring is strongly activated. Fluorine itself can be an excellent leaving group.Fluorination dramatically enhances the utility of the pyridine ring for late-stage functionalization via SNAr.
Basicity Moderately basic (pKa ~5.2).Weakly basic (pKa < 0).Dictates behavior in acidic media and role as a potential nucleophile or ligand.

References

  • Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate.
  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information.
  • Human Metabolome Database. (2021). Showing metabocard for 3-Pyridinemethanol (HMDB0245980). HMDB.
  • Wang, Q., et al. (2021). Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy. ACS Catalysis.
  • Sereda, O. S., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
  • Hansen, P. E., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • ResearchGate. (n.d.). A Photocatalytic oxidation results of 3-pyridinemethanol versus time... ResearchGate.
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Google Patents.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.

Sources

A Researcher's Guide to Fluoropyridine Reactivity: A Positional Isomer Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

In the landscape of modern medicinal and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile functionalization have made it a privileged heterocycle. The strategic introduction of fluorine, an element often regarded as a "magic bullet" in drug discovery, profoundly alters the behavior of the pyridine ring.[1] Fluorine's small size, high electronegativity, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, binding affinity, and bioavailability.[1]

However, the reactivity of a fluorinated pyridine is not a monolithic concept. The placement of the fluorine atom—at the 2-(ortho), 3-(meta), or 4-(para) position relative to the ring nitrogen—dictates the molecule's electronic landscape and, consequently, its chemical behavior. This guide provides an in-depth comparison of 2-, 3-, and 4-fluoropyridine, offering researchers a predictive framework for synthesis and functionalization, supported by experimental data and established mechanistic principles.

Part 1: The Duality of Fluorine's Electronic Influence

The chemistry of fluoropyridines is governed by a delicate interplay between the inherent electron-deficient nature of the pyridine ring and the powerful electronic effects of the fluorine substituent. Understanding these forces is critical to predicting reactivity.

  • Pyridine's Baseline: The nitrogen heteroatom in pyridine is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This makes the pyridine ring less nucleophilic and thus less reactive towards electrophiles than benzene, but significantly more susceptible to nucleophilic attack.[2]

  • Fluorine's Influence: Fluorine exerts two opposing electronic effects:

    • Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond network. This effect is distance-dependent and further deactivates the ring toward electrophiles while strongly activating it for nucleophilic attack.[3]

    • Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic π-system. While this effect exists, for halogens it is significantly weaker than the dominating inductive effect.

The ultimate reactivity and regioselectivity of a fluoropyridine depend on the vector sum of these effects, which varies dramatically with the fluorine's position.

Caption: Dominant electronic effects in fluoropyridine isomers.

Part 2: A Head-to-Head Reactivity Comparison

A. Basicity and pKa

The basicity of the pyridine nitrogen is a direct probe of the electronic density at the heteroatom. The strong electron-withdrawing -I effect of fluorine reduces the availability of the nitrogen's lone pair for protonation, thus making fluoropyridines less basic than pyridine. The magnitude of this effect is position-dependent.

The pKa of the conjugate acid (the pyridinium ion, pKaH) is used to quantify this basicity; a lower pKaH value indicates a weaker base.[4]

CompoundPosition of FpKa of Conjugate AcidRelative Basicity
PyridineN/A5.23[5][6]Strongest
4-Fluoropyridinepara~4.15[7][8]Intermediate
3-Fluoropyridinemeta2.97[9][10][11][12]Weak
2-Fluoropyridineortho-0.44[13]Weakest

Analysis: The data clearly shows that fluorine's proximity to the nitrogen has the most profound base-weakening effect. The pKaH of 2-fluoropyridine is drastically lower than the others due to the intense inductive withdrawal from the adjacent fluorine. The effect is still strong at the 4-position, while the 3-position shows a significant, but less dramatic, decrease in basicity compared to pyridine.

B. Nucleophilic Aromatic Substitution (SNA)

This is the reaction where the positional effects of fluorine are most dramatically demonstrated. The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The stability of this intermediate is the key to the reaction's feasibility.

Reactivity Ranking: 2-FP ≈ 4-FP >> 3-FP

  • 2- and 4-Fluoropyridine (Highly Reactive): In these isomers, the fluorine is located at positions activated by the ring nitrogen. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer complex can be delocalized onto the highly electronegative nitrogen atom. This provides substantial stabilization.[2][14] Fluorine's powerful -I effect makes the carbon atom it's attached to highly electrophilic, accelerating the initial (rate-determining) nucleophilic attack.[2] Consequently, in SNAr, fluorine is an excellent leaving group, with fluoropyridines reacting much faster than their chloro- or bromo- counterparts. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[15][16]

  • 3-Fluoropyridine (Highly Unreactive): When a nucleophile attacks the C3 position, the resulting negative charge cannot be delocalized onto the ring nitrogen. The intermediate lacks the critical stabilization seen in the 2- and 4-isomers. Therefore, SNAr at the 3-position is significantly slower and often requires harsh conditions or alternative activating groups.[2]

Caption: SNAr reaction pathways for fluoropyridine isomers.

Experimental Protocol: SNAr of 2-Fluoropyridine with Morpholine

This protocol describes a typical nucleophilic aromatic substitution using a secondary amine.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoropyridine (1.0 eq), morpholine (1.2 eq), and potassium phosphate tribasic (K₃PO₄, 2.0 eq).

  • Solvent: Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M with respect to the 2-fluoropyridine.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-morpholinopyridine.

  • Purification: Purify the crude product by flash column chromatography if necessary.

(Protocol adapted from general procedures for SNAr on fluoropyridines.[17])

C. Electrophilic Aromatic Substitution (EAS)

EAS on pyridine is inherently difficult due to the ring's electron-deficient nature.[18] Reactions typically require harsh conditions, and the nitrogen atom itself is a site of electrophilic attack (protonation or Lewis acid coordination), which further deactivates the ring.[19][20][21] The addition of a strongly deactivating fluorine atom makes EAS on fluoropyridines even more challenging.

Reactivity Ranking: Pyridine > 3-FP > 4-FP > 2-FP (All are very slow)

  • Directing Effects: Pyridine directs incoming electrophiles to the 3-position to avoid placing a positive charge on the carbon adjacent to the electron-deficient nitrogen in the cationic intermediate (sigma complex).[18][19][20] Fluorine, in benzene chemistry, is an ortho-, para-director.[22] In fluoropyridines, a complex regiochemical outcome arises from the competing influences of the nitrogen and the fluorine.

    • 2-Fluoropyridine: Both the nitrogen and the fluorine direct to the 3- and 5-positions. Substitution is expected here, but the ring is extremely deactivated.

    • 3-Fluoropyridine: The nitrogen directs to the 5-position, while the fluorine directs to the 2- and 4-positions. The outcome is highly dependent on the specific electrophile and reaction conditions.

    • 4-Fluoropyridine: The nitrogen directs to the 3- and 5-positions, and the fluorine directs to the same positions. Substitution, if it occurs, will be at the 3- or 5-position.

Due to the extreme lack of reactivity, quantitative rate comparisons are scarce. These reactions are rarely used synthetically unless the ring is heavily activated by other electron-donating groups.

D. Metalation and Directed ortho-Metalation (DoM)

Metalation via deprotonation with strong bases (e.g., alkyllithiums, LDA) is a powerful tool for C-H functionalization. The regioselectivity is dictated by the acidity of the ring protons, which is influenced by the inductive effects of both the nitrogen and fluorine.

  • 3-Fluoropyridine (Most Useful Substrate): This isomer is particularly valuable for directed metalation. The protons at C2 and C4 are acidified by the adjacent fluorine. The C2 proton is the most acidic due to the combined inductive effects of the adjacent nitrogen and the C3-fluorine. This allows for highly regioselective deprotonation at the 2-position, creating a nucleophilic site that can be trapped with various electrophiles.[23] Under different conditions, deprotonation at C4 can also be achieved.[23]

  • 2-Fluoropyridine & 4-Fluoropyridine: The protons adjacent to the fluorine (C3 in both cases) are acidified. Deprotonation can occur at these positions, allowing for subsequent functionalization.

Sources

comparative analysis of spectroscopic data for substituted pyridyl methanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Substituted Pyridyl Methanols

For researchers, medicinal chemists, and professionals in drug development, substituted pyridyl methanols represent a cornerstone class of molecular building blocks. Their structural versatility and prevalence in pharmacologically active compounds necessitate a profound understanding of their characterization. This guide provides an in-depth comparative analysis of the spectroscopic data for these compounds, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore how the identity and position of substituents on the pyridine ring systematically influence the outcomes of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The Structural Significance of Pyridyl Methanols

The pyridine ring is a bioisostere of benzene, offering unique properties such as hydrogen bonding capabilities, altered electronic distribution, and improved solubility, which are highly desirable in drug design. The adjacent methanol moiety provides a reactive handle for further synthetic transformations, making these compounds exceptionally valuable synthons. Accurate and efficient characterization is therefore not merely procedural but fundamental to confirming identity, purity, and structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For substituted pyridyl methanols, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each nucleus, which is exquisitely sensitive to the effects of substituents on the aromatic ring.

Causality Behind Chemical Shift Variations

The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the local electron density around the nucleus. Electron-donating groups (EDGs), such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase electron density on the pyridine ring through inductive and resonance effects. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift to a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), decrease electron density, "deshielding" the nuclei and causing a downfield shift to higher δ values.[1][2]

¹H NMR Analysis

The ¹H NMR spectrum of a pyridyl methanol typically displays distinct signals for the aromatic protons on the pyridine ring, the methine proton (-CH -OH), and the hydroxyl proton (-OH ).

  • Pyridine Protons: Unsubstituted pyridine shows signals around δ 8.6 (H-2, H-6), 7.2 (H-3, H-5), and 7.6 ppm (H-4).[3][4] The introduction of the methanol group and other substituents will alter this pattern. Protons ortho and para to an EDG will experience the most significant upfield shift, while those ortho and para to an EWG will show a pronounced downfield shift.

  • Methine and Hydroxyl Protons: The methine proton typically appears as a singlet or doublet (if coupled to the hydroxyl proton) between δ 4.5 and 5.5 ppm. The hydroxyl proton signal is a broad singlet whose position is highly dependent on concentration and solvent, but it generally appears between δ 2.0 and 5.0 ppm.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative 4-Pyridyl Methanols in CDCl₃

Substituent at C-2H-3, H-5 (ppm)H-6 (ppm)-CH₂- (ppm)Reference
H (Unsubstituted)~7.2-7.4~8.5-8.6~4.7[4][5]
CH₃ (EDG)~7.1~8.4~4.6[6][7]
Cl (EWG)~7.3~8.6~4.8[6][7]
¹³C NMR Analysis

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbons directly attached to or in the para position relative to a substituent are most affected.

  • Pyridine Carbons: In unsubstituted pyridine, the carbon chemical shifts are approximately δ 150 (C-2, C-6), 124 (C-3, C-5), and 136 ppm (C-4).[3][4] EDGs will cause upfield shifts, particularly for the ipso and para carbons, while EWGs will cause downfield shifts.[1][8][9]

  • Methanol Carbon: The carbinol carbon (-C H₂-OH) typically resonates in the range of δ 60-70 ppm.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative 4-Pyridyl Methanols in CDCl₃

Substituent at C-2C-2 (ppm)C-3, C-5 (ppm)C-4 (ppm)C-6 (ppm)-CH₂- (ppm)Reference
H (Unsubstituted)~150.0~121.5~148.0~150.0~63.5[3][8]
CH₃ (EDG)~158.0~120.5~147.5~149.0~63.0[1]
Cl (EWG)~151.5~122.5~146.5~148.5~62.0[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations

FT-IR spectroscopy is an essential technique for identifying key functional groups. In pyridyl methanols, the spectrum is dominated by vibrations from the hydroxyl group and the aromatic pyridine ring.

  • O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[10]

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methanol group appear just below 3000 cm⁻¹.[11]

  • C=C and C=N Ring Stretches: The pyridine ring exhibits a series of characteristic stretching vibrations between 1400-1640 cm⁻¹.[11][12] The positions of these bands are sensitive to substitution. EWGs can shift these bands to slightly higher frequencies due to changes in bond order.[13]

  • C-O Stretch: The primary alcohol C-O stretching vibration produces a strong band in the 1000-1050 cm⁻¹ region.

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Substituted Pyridyl Methanols

VibrationTypical Frequency Range (cm⁻¹)CommentsReference
O-H stretch (alcohol)3200 - 3600 (broad)Indicates the presence of the hydroxyl group.[10]
Aromatic C-H stretch3000 - 3100[11]
Aliphatic C-H stretch2850 - 3000From the -CH₂- group.[11]
C=N, C=C ring stretch1550 - 1640Sensitive to substituent electronic effects.[14][15][16]
C=C ring stretch1400 - 1500Multiple bands are characteristic of the pyridine ring.[14][15]
C-O stretch (alcohol)1000 - 1050Strong band confirming the primary alcohol.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. Pyridine and its derivatives exhibit characteristic absorptions arising from π → π* and n → π* electronic transitions.[17]

  • π → π Transitions:* These are typically high-energy, high-intensity absorptions occurring below 280 nm. Substituents that extend conjugation or electron-donating groups will cause a bathochromic (red) shift to longer wavelengths.

  • n → π Transitions:* This transition involves the non-bonding electrons on the nitrogen atom. It is a lower-energy, lower-intensity absorption that appears at longer wavelengths (>270 nm).

The choice of solvent is critical in UV-Vis spectroscopy. Polar, protic solvents like methanol can form hydrogen bonds with the nitrogen lone pair, stabilizing the n-orbital. This increases the energy gap for the n → π* transition, resulting in a hypsochromic (blue) shift to a shorter wavelength compared to when measured in a non-polar solvent like hexane.[18]

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) for Substituted Pyridyl Methanols in Methanol

Compoundπ → π* (λ_max, nm)n → π* (λ_max, nm)Effect of SubstituentReference
Pyridine~257~270Baseline[17][19]
4-Pyridylmethanol~255~275Minimal electronic effect from -CH₂OH[20]
2-Amino-4-pyridylmethanol (EDG)~275Shifted/ObscuredBathochromic (Red) Shift[21]
2-Chloro-4-pyridylmethanol (EWG)~265~280Moderate Bathochromic Shift[21]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically the base peak. With a hard ionization technique like Electron Ionization (EI), characteristic fragmentation occurs.

For a generic substituted pyridyl methanol, key EI fragmentation pathways include:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule.

  • Loss of Hydroxymethyl Radical ([M-•CH₂OH]⁺): This results in a fragment corresponding to the substituted pyridine cation.

  • Loss of a Hydrogen Radical ([M-H]⁺): Formation of a stable oxonium ion.

  • Tropylium-like Ion: Rearrangement and loss of HCN from the pyridine ring can lead to characteristic aromatic fragments.

Substituents can direct fragmentation. For instance, a methoxy-substituted pyridyl methanol might show a prominent loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Table 5: Key Mass-to-Charge Ratios (m/z) in EI-MS for Phenyl(pyridin-4-yl)methanol

IonProposed Structurem/zReference
[M]⁺C₁₂H₁₁NO⁺185[22][23]
[M-H]⁺C₁₂H₁₀NO⁺184[22]
[M-C₆H₅]⁺C₆H₆NO⁺108[22]
[C₆H₅CO]⁺Benzoyl Cation105[22]
[C₅H₄N]⁺Pyridyl Cation78[22]

Visualizing the Workflow and Concepts

Diagrams can effectively summarize complex workflows and abstract concepts.

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Pyridyl Methanol workup Reaction Workup & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR (¹H, ¹³C) purification->nmr Pure Compound ftir FT-IR purification->ftir Pure Compound uvvis UV-Vis purification->uvvis Pure Compound ms Mass Spec purification->ms Pure Compound

Caption: General experimental workflow from synthesis to spectroscopic characterization.

Substituent Effects on Pyridine Ring Electronics

effects Py_Ring Pyridine Ring Shielding Shielding (Upfield Shift) Py_Ring->Shielding causes Deshielding Deshielding (Downfield Shift) Py_Ring->Deshielding causes EDG EDG EDG->Py_Ring Donates e⁻ Density EWG EWG EWG->Py_Ring Withdraws e⁻ Density

Caption: Influence of substituent groups on pyridine ring electron density and NMR shifts.

Experimental Protocols

Trustworthy data originates from robust and reproducible protocols. The following are generalized, self-validating procedures for the synthesis and analysis of a representative substituted pyridyl methanol.

Protocol 1: Synthesis of (3-Bromopyridin-4-yl)methanol via Aldehyde Reduction

This protocol describes the conversion of a pyridyl aldehyde to the corresponding methanol using a mild reducing agent.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., argon), add 3-bromo-4-formylpyridine (1.0 mmol, 1.0 equiv.) and dissolve in anhydrous methanol (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side products.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 mmol, 1.2 equiv.) portion-wise over 10 minutes. The portion-wise addition maintains temperature control.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL). The organic layers contain the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel to obtain the pure pyridyl methanol.

Protocol 2: General Procedure for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard if the spectrometer does not use the solvent lock as a reference.[4]

  • FT-IR Spectroscopy: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be prepared between two salt (NaCl) plates.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., methanol, hexane). Use a quartz cuvette and record the spectrum against a solvent blank.

  • Mass Spectrometry (ESI-MS): Prepare a dilute solution (~1 µg/mL) in a suitable solvent mixture, typically containing methanol or acetonitrile with 0.1% formic acid to promote protonation.[24] Infuse the sample directly into the mass spectrometer.

References

  • ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16).
  • ResearchG
  • MDPI.
  • RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018-08-06).
  • ResearchGate. Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF.
  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ResearchG
  • NIST. 4-Pyridinemethanol.
  • Benchchem.
  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines.
  • ResearchGate. The UV-Vis absorption spectra of III in different solvents.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • Semantic Scholar.
  • NIH PubChem. Phenyl(pyridin-2-yl)methanol.
  • Chemistry LibreTexts. 2.4: Effect of Solvent. (2023-03-16).
  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. (2014-01-26).
  • MDPI.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Benchchem. A Comparative Guide to Mass Spectrometry Analysis of 2-Pyridyllithium Reaction Products.
  • Bull. Chem. Soc. Japan.
  • Journal of the American Chemical Society.
  • University of Wisconsin. Notes on NMR Solvents.
  • HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • EPFL.

Sources

Guide to the Definitive Structural Validation of (2-Fluoro-5-methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of analytical methodologies for the structural validation of (2-Fluoro-5-methoxypyridin-3-yl)methanol derivatives, designed for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique electronic and metabolic properties.[1][2] However, the very features that make it attractive—the electronegative fluorine atom and the specific substitution pattern on the pyridine ring—introduce significant challenges in structural validation. An error in assigning the regiochemistry or confirming the presence of all functionalities can invalidate structure-activity relationship (SAR) studies and compromise entire research programs.

This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous structural elucidation of this molecular class. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system of characterization that upholds the highest standards of scientific integrity.

The Foundational Trinity of Structural Validation

No single analytical method provides a complete structural picture. True confidence is achieved by integrating data from three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Validation_Trinity NMR NMR Spectroscopy (Connectivity) Structure Unambiguous Structure NMR->Structure H-C-F Framework MS Mass Spectrometry (Formula) MS->Structure Molecular Weight Xray X-ray Crystallography (3D Structure) Xray->Structure Absolute Proof

Caption: The synergistic relationship of core analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Connectivity

NMR is the cornerstone of structure elucidation for organic molecules. For fluorinated compounds, its power is magnified. The presence of the ¹⁹F nucleus, with 100% natural abundance and high sensitivity, provides an additional, powerful spectroscopic handle.[3][4]

Expertise in Action: Why a Multi-dimensional NMR Approach is Non-Negotiable

Simply acquiring a ¹H NMR spectrum is insufficient. The pyridine ring system and the fluorine substituent create a complex electronic environment. A comprehensive suite of 1D and 2D NMR experiments is required to definitively assign every proton and carbon and, crucially, to establish their connectivity through bonds. The consistency across all these experiments forms a self-validating dataset.[5]

Experimental Protocol: Comprehensive NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D ¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of proton environments and their multiplicity (singlet, doublet, etc.), which is dictated by coupling to adjacent protons and the fluorine atom.

  • 1D ¹⁹F NMR: Acquire a proton-decoupled and a proton-coupled ¹⁹F spectrum. The chemical shift is highly sensitive to the fluorine's environment.[6] The coupled spectrum will reveal key ¹H-¹⁹F coupling constants (J-couplings), which are critical for assignment.[3]

  • 1D ¹³C NMR/DEPT: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signal) and CH₂ (negative signal) groups.

  • 2D Correlation Spectroscopy (COSY): This experiment maps ¹H-¹H coupling correlations, identifying protons that are two or three bonds apart. This is essential for tracing the proton network within the molecule.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning carbon resonances.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away, connecting molecular fragments and confirming the substitution pattern on the pyridine ring.[7]

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Connectivity Experiments cluster_validation Structural Assembly H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Provide Foundational Data HSQC HSQC (Direct C-H) H1->HSQC Provide Foundational Data HMBC HMBC (Long-Range C-H/C-F) H1->HMBC Provide Foundational Data F19 ¹⁹F NMR (Fluorine Environment) F19->COSY Provide Foundational Data F19->HSQC Provide Foundational Data F19->HMBC Provide Foundational Data C13 ¹³C NMR / DEPT (Carbon Types) C13->COSY Provide Foundational Data C13->HSQC Provide Foundational Data C13->HMBC Provide Foundational Data Structure Complete Structural Assignment COSY->Structure Build & Validate Connectivity HSQC->Structure Build & Validate Connectivity HMBC->Structure Build & Validate Connectivity

Caption: Workflow for comprehensive NMR-based structural validation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

While NMR builds the molecular skeleton, HRMS provides the elemental formula, acting as a critical gatekeeper for any proposed structure. Its ability to measure mass to within a few parts per million (ppm) of the theoretical value provides extremely high confidence in the molecular formula.

Trustworthiness Through Isotopes: The isotopic distribution pattern observed in the mass spectrum must match the theoretical pattern for the proposed formula (e.g., C₁₃H₁₂FNO₂). Any deviation indicates an incorrect formula or the presence of impurities. This provides an intrinsic check on the data's validity.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer, which provides high mass accuracy.

  • Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass error of < 5 ppm is considered confirmation of the elemental composition.

Comparative Analysis of Primary Techniques
TechniqueInformation ProvidedKey StrengthPrimary Limitation
NMR Spectroscopy Atomic connectivity (C-H, C-C, C-F), regiochemistry, stereochemistryProvides the most detailed map of the molecular structure in solution.[8]Can be difficult to interpret with complex overlapping signals; requires pure sample.
HRMS Exact mass and elemental compositionUnambiguous confirmation of the molecular formula; extremely high sensitivity.[9]Provides no information on isomerism or connectivity.[10]
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, absolute configurationConsidered the "gold standard" for structural proof; provides definitive evidence.[11][12]Requires a suitable, high-quality single crystal, which can be difficult to grow.[13]

Single-Crystal X-ray Crystallography: The Ultimate Arbiter

When absolute, irrefutable proof of structure is required, single-crystal X-ray crystallography is the definitive technique.[13] It moves beyond connectivity to provide a three-dimensional picture of the molecule as it exists in the crystal lattice, revealing precise bond lengths, angles, and intermolecular interactions.[11]

Why it is the Authoritative Grounding: In cases of ambiguous NMR data or the potential for unexpected isomers, an X-ray crystal structure provides the final word, resolving any uncertainty.[12] It is the most direct method for visualizing a molecule's atomic arrangement.

Experimental Protocol: Single-Crystal XRD

  • Crystal Growth: This is the most challenging step. Grow single crystals of the derivative by slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent system. Crystals should be visually clear and ideally >50 µm in at least one dimension.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[13]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Interpret the map to build a molecular model and refine the atomic positions against the experimental data to achieve a final, validated structure.[14]

Conclusion: A Strategy for Certainty

The structural validation of this compound derivatives demands a rigorous, multi-technique approach. The process should begin with HRMS to confirm the correct elemental composition. This is followed by a comprehensive suite of 1D and 2D NMR experiments to meticulously piece together the atomic connectivity and confirm the correct isomer. For novel scaffolds or in cases of ambiguity, the pursuit of a single-crystal X-ray structure is the final and most authoritative step. By layering these complementary datasets, researchers can ensure the foundational integrity of their chemical matter, enabling confident and accelerated progress in drug discovery.

References

  • PubChem. (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol.
  • PubChem. (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Abdel-Wahab, B. F., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-181. [Link]
  • Grisenti, P., et al. (1992). Mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry. [Link]
  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
  • NIST. Pyridine Mass Spectrum. National Institute of Standards and Technology. [Link]
  • Dalvit, C., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 1-11. [Link]
  • Wikipedia. X-ray crystallography.
  • Kharas, G. B., et al. (2022).
  • Gerig, J. T. An Overview of Fluorine NMR. University of California, Santa Barbara. [Link]
  • PubChem. (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol.
  • Ayaz, M., et al. (2025).
  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 235-245. [Link]
  • Berger, S. (2007). An Overview of Fluorine NMR. Guide to Fluorine NMR for Organic Chemists. [Link]
  • JEOL Ltd.
  • Wikipedia. Pyridine.
  • Excillum. Small molecule crystallography. Excillum AB. [Link]
  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5194-5205. [Link]
  • Morales-Vásquez, D. F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10892. [Link]
  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
  • NIST. Pyridine. National Institute of Standards and Technology. [Link]
  • Awadallah, M. D., et al. (2022).

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 80 agents approved by the FDA.[2] A central challenge in this field is the optimization of drug candidates to achieve high potency, selectivity, and favorable pharmacokinetic properties. The introduction of fluorine into drug molecules has become a cornerstone strategy in medicinal chemistry to achieve these goals.[3]

This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated kinase inhibitors. We will explore the physicochemical properties of fluorine that drive these differences and provide supporting experimental data and protocols for researchers in the field. Fluorine's unique combination of high electronegativity, small size, and the strength of the carbon-fluorine bond allows it to profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[4][5]

Part 1: Impact on Binding Affinity and Potency

The introduction of fluorine can dramatically enhance a kinase inhibitor's potency, often reflected by a lower half-maximal inhibitory concentration (IC50). This enhancement stems from several fluorine-mediated effects on the inhibitor's interaction with the kinase active site.

Mechanistic Insights
  • Modulation of Acidity/Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, such as amines.[4][6] This change in basicity can optimize the ionization state of the inhibitor for ideal interactions within the ATP-binding pocket, which often contains key hydrogen bond donors and acceptors. Modulating pKa can be crucial for improving binding affinity and, consequently, potency.[7][8]

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable non-covalent interactions that are less common for C-H bonds. These include interactions with backbone amide groups and other polar residues within the kinase active site. These additional interactions can stabilize the inhibitor-protein complex, leading to tighter binding.

  • Conformational Control: The strategic placement of fluorine can enforce a specific, bioactive conformation of the inhibitor. For example, gem-difluorination has been shown to induce a favorable ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[2] This pre-organization of the molecule for binding reduces the entropic penalty upon complex formation.

Supporting Experimental Data

The impact of fluorination on potency is well-documented across various kinase targets. A study on triazine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) provides a clear example.

Compound TypeTargetIC50Fold Improvement (vs. Non-Fluorinated)Reference
Non-FluorinatedEGFR (wild-type)> 100 µM-[9]
Fluorinated EGFR (wild-type)25.9 µM> 3.8[9]
Non-FluorinatedEGFR (mutant T790M/L858R)30.7 µM-[9]
Fluorinated EGFR (mutant T790M/L858R)6.5 µM4.7[9]

Table 1: Comparison of IC50 values for fluorinated and non-fluorinated triazine inhibitors against EGFR. The data shows a significant enhancement in potency upon fluorination, particularly against the mutant form of the kinase.[9]

Furthermore, a "fluorine scan" on a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold demonstrated that placing fluorine at an optimal position could increase activity by up to 40-fold, as confirmed by co-crystal structures revealing favorable interactions with protein side chains.[10]

Part 2: Influence on Kinase Selectivity

Achieving selectivity—inhibiting the target kinase without affecting other kinases—is a major hurdle due to the highly conserved nature of the ATP-binding site across the human kinome.[1] Fluorination offers a subtle yet powerful tool to improve the selectivity profile of an inhibitor.

Mechanistic Insights
  • Exploiting Minor Pocket Differences: While the overall ATP pocket is conserved, minor differences in the amino acid composition and conformation of the surrounding regions exist between different kinases. The specific interactions that a fluorine atom can make (e.g., with backbone carbonyls) may be favorable in the target kinase but absent or even unfavorable in off-target kinases.

  • Altering Inhibitor Conformation: As mentioned, fluorine can lock an inhibitor into a specific shape. This conformation may fit perfectly into the active site of the intended target but clash with the architecture of other kinases, thereby enhancing selectivity.[11]

  • Type II Inhibitor Stabilization: Many kinase inhibitors (Type II) bind to the inactive "DFG-out" conformation of the kinase, where the DFG motif is flipped. These inactive states are generally more diverse across the kinome than the active "DFG-in" states.[12] Fluorine's ability to form specific interactions can help stabilize the binding to a unique inactive conformation of the target kinase, leading to greater selectivity.[11]

Visualization of Kinase Signaling and Inhibition

The following diagram illustrates a simplified kinase signaling cascade and highlights the point of intervention for a kinase inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Enters Nucleus & Phosphorylates Inhibitor Fluorinated Kinase Inhibitor Inhibitor->RAF Blocks ATP Binding Site Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Caption: A typical MAPK signaling pathway targeted by kinase inhibitors.

Part 3: Impact on Pharmacokinetic Properties (ADME)

Perhaps the most significant and widely exploited benefit of fluorination is the improvement of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Mechanistic Insights
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes like cytochrome P450 (CYP). Strategically placing fluorine at a "metabolic soft spot"—a position on the molecule susceptible to oxidative metabolism—can block this pathway, thereby increasing the drug's half-life and overall exposure. A case study on a CSNK2 inhibitor demonstrated that strategic fluorination of an electron-rich phenyl ring significantly improved its in vivo metabolic stability.[13]

  • Membrane Permeability and Bioavailability: While fluorine is highly electronegative, its effect on lipophilicity is complex. Monofluorination can subtly alter lipophilicity, whereas trifluoromethyl (CF3) groups generally increase it substantially.[2] This can be tuned to enhance passive membrane permeability, leading to better oral absorption and bioavailability.[4] For instance, difluorination of a pyridyl ring in PI3K inhibitors was shown to increase oral bioavailability and decrease clearance.[2]

  • Brain Penetration: For drugs targeting kinases in the central nervous system (CNS), crossing the blood-brain barrier is essential. Fluorination can modulate a compound's properties, such as reducing pKa and increasing lipophilicity, to favor CNS penetration.

Supporting Experimental Data

The strategic fluorination of a pyrazolo[1,5-a]pyrimidine inhibitor (Compound 1) to create Compound 2 led to marked improvements in its pharmacokinetic profile.

ParameterCompound 1 (Non-Fluorinated)Compound 2 (Fluorinated)
Mouse Liver Microsomal Stability (T½, min) 18> 120
Human Liver Microsomal Stability (T½, min) 55> 120
Oral Bioavailability (F%) in Mice 19%35%

Table 2: Pharmacokinetic data for a CSNK2 inhibitor before and after strategic fluorination. The data, adapted from a study by Bou-Nader et al., highlights a dramatic increase in metabolic stability and a near doubling of oral bioavailability.[13]

Part 4: Experimental Protocols for Comparative Analysis

To rigorously compare fluorinated and non-fluorinated kinase inhibitors, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

General Experimental Workflow

The diagram below outlines a logical workflow for the head-to-head comparison of inhibitor analogs.

Experimental_Workflow Start Synthesize Non-Fluorinated (NF) & Fluorinated (F) Analogs Biochem Biochemical Kinase Inhibition Assay (Determine IC50) Start->Biochem Cellular Cell-Based Assay (e.g., Cell Viability, MTT/XTT) Biochem->Cellular Selectivity Kinome Selectivity Profiling Biochem->Selectivity ADME In Vitro ADME Assays (Metabolic Stability) Cellular->ADME Selectivity->ADME Data Data Analysis & Comparison ADME->Data Conclusion Select Lead Candidate Data->Conclusion

Caption: Workflow for comparing inhibitor analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol determines the concentration of an inhibitor required to reduce kinase activity by 50% (IC50).

Objective: To measure the potency (IC50) of fluorinated and non-fluorinated inhibitors against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (at a concentration near the Km for the kinase)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (fluorinated and non-fluorinated) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor and plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps. Then, dilute these DMSO stocks into the kinase buffer.

  • Plate Setup: Add 5 µL of the diluted compound solutions to the wells of the assay plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor or no enzyme (100% inhibition control).

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in kinase buffer. Add 10 µL of this mix to each well. Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Start Reaction: Prepare a 2.5X ATP solution in kinase buffer. Add 10 µL to each well to initiate the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring less than 10% of the substrate is consumed in the control wells.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the inhibitors on the viability of cancer cell lines that are dependent on the target kinase.

Objective: To determine the cytotoxic or cytostatic effect of the inhibitors in a cellular context.

Materials:

  • Cancer cell line (e.g., a line with an activating mutation in the target kinase)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol measures the rate at which a compound is metabolized by liver enzymes.

Objective: To assess the intrinsic clearance of fluorinated vs. non-fluorinated inhibitors.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Control compounds (one with high clearance, one with low clearance)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • 96-well plates and LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction well and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (T½) as 0.693/k.

Conclusion

The strategic incorporation of fluorine is a powerful and validated approach in modern kinase inhibitor design. As demonstrated through mechanistic reasoning and supporting data, fluorination can decisively improve a compound's biological profile by enhancing potency, refining selectivity, and optimizing pharmacokinetic properties.[2] The ability to block metabolic liabilities while simultaneously improving binding affinity makes fluorine a uniquely valuable tool for medicinal chemists.[13] By employing the rigorous comparative assays outlined in this guide, researchers can effectively harness the "fluorine advantage" to develop the next generation of targeted kinase inhibitor therapies.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. (2015). PubMed. [Link]
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Blumberg Institute. [Link]
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
  • Structural basis for the enhanced stability of highly fluorin
  • Structural basis for the enhanced stability of highly fluorin
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed. [Link]
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2023). MDPI. [Link]
  • Fluorination of compounds enhances stabilizing potency. (n.d.).
  • Case studies of fluorine in drug discovery. (2019). OUCI. [Link]
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.).
  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021).
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). Digital Commons @ University of South Carolina. [Link]
  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling D
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2015). PubMed Central. [Link]
  • Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.).
  • Case Study Shows Success of Ibrutinib for CLL/SLL After Allo-HSCT. (2021). Oncology Learning Network. [Link]
  • Case report: the continued efficacy of low-dose ibrutinib for CLL after 10 years of tre
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). PubMed Central. [Link]
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). Frontiers. [Link]
  • Case 1: The Use of Ibrutinib in CLL. (2020). Targeted Oncology. [Link]
  • Case report: the continued efficacy of low-dose ibrutinib for CLL after 10 years of tre
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023).
  • A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. (2023). PubMed Central. [Link]
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PubMed Central. [Link]
  • Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia P
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections. [Link]
  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (n.d.). MDPI. [Link]
  • MRD-guided treatment with ibrutinib and other agents in previously untreated CLL: analyses of FLAIR. (2025). YouTube. [Link]

Sources

comparing the efficacy of different synthetic routes to fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive comparison of the primary synthetic methodologies for accessing fluorinated pyridines, offering insights into their efficacy, substrate scope, and practical considerations.

Halogen Exchange (HALEX) Reaction

The Halogen Exchange (HALEX) reaction is a classic and industrially significant method for introducing fluorine into aromatic systems, including pyridines.[1] This nucleophilic aromatic substitution (SNAr) involves the displacement of a halide, typically chlorine or bromine, with a fluoride ion.[1]

Mechanism and Causality

The SNAr mechanism proceeds through a two-step addition-elimination pathway.[2][3] A nucleophilic fluoride source attacks the electron-deficient pyridine ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the halide leaving group restores the aromaticity of the ring.

The success of the HALEX reaction is critically dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential to sufficiently lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.[2] The high electronegativity of the nitrogen atom in the pyridine ring itself contributes to this electron deficiency, facilitating the reaction.[1]

Efficacy and Experimental Data
Parameter Details Supporting Data/Observations
Fluoride Source Anhydrous potassium fluoride (KF) is the most common and cost-effective source. Cesium fluoride (CsF) is more reactive but also more expensive.The use of spray-dried KF with optimized particle size can significantly enhance reaction rates. Phase-transfer catalysts are often employed to improve the solubility and reactivity of the fluoride salt.
Reaction Conditions High temperatures (150-350 °C) and polar aprotic solvents (e.g., DMSO, DMF, sulfolane) are typically required.[1][4]The use of DMSO has been shown to give dramatically higher yields compared to DMF or sulfolane in some cases.[1]
Substrate Scope Primarily effective for pyridines bearing strong electron-withdrawing groups (e.g., nitro, cyano, sulfone) ortho or para to the leaving group.[1]2-Chloro-5-nitropyridine is a classic substrate that undergoes efficient fluorination via the HALEX process.
Advantages Cost-effective, scalable, and utilizes readily available starting materials.Well-established industrial process for the synthesis of various fluorinated aromatics.
Limitations Requires harsh reaction conditions, limited to electronically activated substrates, and may not be suitable for complex molecules with sensitive functional groups.Substrates lacking strong EWGs or with EWGs in the meta position are generally unreactive.
Experimental Protocol: HALEX Fluorination of 2-Chloro-5-nitropyridine
  • To a sealed reaction vessel equipped with a mechanical stirrer, add 2-chloro-5-nitropyridine (1.0 eq), spray-dried potassium fluoride (1.5-2.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 2-fluoro-5-nitropyridine.

Balz-Schiemann and Related Diazonium Salt Reactions

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[5] This transformation proceeds through the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.[6]

Mechanism and Causality

The reaction begins with the diazotization of a primary aminopyridine using a nitrite source (e.g., sodium nitrite) in the presence of a fluorinated acid, typically tetrafluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt.[6] Gentle heating of the isolated salt, or in some cases in situ decomposition, leads to the elimination of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion to yield the fluorinated pyridine. The decomposition is believed to follow a first-order rate law, suggesting an SN1-type mechanism.[6]

Efficacy and Experimental Data
Parameter Details Supporting Data/Observations
Fluoride Source Tetrafluoroboric acid (HBF₄) is the classical reagent. Other sources like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, sometimes with improved yields.[5] HF/pyridine (Olah's reagent) can also be employed.[7][8]The use of HF/pyridine can allow for decomposition at lower temperatures.[6]
Reaction Conditions Diazotization is typically carried out at low temperatures (0-5 °C). The decomposition of the diazonium salt usually requires heating, sometimes as a solid melt.[6]Photochemical decomposition offers a milder alternative to thermal methods.[6]
Substrate Scope Broadly applicable to a wide range of aminopyridines. Tolerates various functional groups that are stable to the acidic diazotization conditions.Has been successfully applied to the synthesis of various substituted fluoropyridines, including 4-fluorobenzoic acid from 4-aminobenzoic acid.[5]
Advantages Good regioselectivity, as the position of the fluorine is determined by the initial position of the amine group. Applicable to a wide range of substrates.A reliable method for introducing fluorine at specific positions on the pyridine ring.
Limitations The isolation of diazonium salts can be hazardous as they can be explosive.[6] The reaction often requires stoichiometric amounts of reagents and can generate significant waste.Safety precautions are paramount when performing this reaction, especially on a larger scale.
Experimental Protocol: Balz-Schiemann Reaction of 2-Aminopyridine
  • Dissolve 2-aminopyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water while maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the diazonium tetrafluoroborate salt precipitate.

  • Isolate the precipitate by filtration and wash it with cold diethyl ether.

  • Carefully dry the isolated diazonium salt under vacuum.

  • Gently heat the dry salt in an inert solvent (e.g., decane) or as a solid melt until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by distillation or column chromatography to yield 2-fluoropyridine.

Direct C-H Fluorination

Direct C-H fluorination represents a more modern and atom-economical approach to synthesizing fluorinated pyridines. These methods avoid the need for pre-functionalized starting materials, directly converting a C-H bond to a C-F bond.

Mechanism and Causality

Direct C-H fluorination of pyridines can proceed through various mechanisms, including electrophilic, nucleophilic, and radical pathways, depending on the reagents and conditions employed.

  • Electrophilic Fluorination: Reagents like Selectfluor® can be used, often requiring activation of the pyridine ring or specific reaction conditions to achieve fluorination.[9][10] The mechanism can involve the formation of a Zincke imine intermediate, which then undergoes regioselective C-F bond formation.[11][12]

  • Radical Fluorination: Silver(II) fluoride (AgF₂) has emerged as a highly effective reagent for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines.[13][14] The proposed mechanism involves coordination of the pyridine nitrogen to the silver center, followed by a process that generates a fluorine radical, leading to selective C-F bond formation.[13]

Efficacy and Experimental Data
Parameter Details Supporting Data/Observations
Fluorinating Agent Silver(II) fluoride (AgF₂) for C2-fluorination.[13][15] Selectfluor® and other N-F reagents for various positions, sometimes requiring specific directing groups or intermediates.[9][11]AgF₂-mediated fluorination is notable for its high regioselectivity at the C2 position and mild reaction conditions (ambient temperature).[13]
Reaction Conditions AgF₂ reactions are typically run in acetonitrile at or near room temperature.[15] Electrophilic fluorinations with Selectfluor® may require specific solvents and temperatures depending on the substrate.[9]The AgF₂ reaction is sensitive to moisture but not oxygen.[15]
Substrate Scope AgF₂ shows broad substrate scope and high functional group tolerance.[15] The scope of electrophilic C-H fluorination can be more substrate-dependent.The AgF₂ method has been used for the late-stage fluorination of complex, medicinally relevant compounds.[13]
Advantages High atom economy, avoids pre-functionalization, and can offer high regioselectivity. The resulting 2-fluoropyridines are excellent precursors for further functionalization via SNAr.[15][16]This approach is particularly valuable for late-stage functionalization in drug discovery.[16]
Limitations The cost and availability of some fluorinating agents can be a drawback. Regiocontrol can be challenging for certain substitution patterns.With 3,5-disubstituted pyridines, AgF₂ can lead to mixtures of isomers unless one substituent strongly directs the fluorination.[16]
Experimental Protocol: Direct C-H Fluorination with AgF₂
  • In a glovebox or under an inert atmosphere, add the pyridine substrate (1.0 eq) to a solution of anhydrous acetonitrile.

  • Add silver(II) fluoride (AgF₂, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis from Fluorinated Precursors

An alternative strategy involves constructing the pyridine ring from smaller, already fluorinated building blocks. This approach offers excellent control over the position of the fluorine atom(s).

Mechanism and Causality

This strategy relies on well-established ring-forming reactions, such as condensation and cyclization reactions, using fluorinated starting materials. For example, a Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[17] Other methods include the [4+2] annulation of trifluoromethylated α,β-unsaturated imines.[18]

Efficacy and Experimental Data
Parameter Details Supporting Data/Observations
Starting Materials Fluorinated aldehydes, ketones, esters, imines, and other small fluorinated molecules.The availability and synthesis of the required fluorinated precursors are key considerations.
Reaction Conditions Varies widely depending on the specific ring-forming reaction being employed. Can range from mild, metal-catalyzed conditions to more classical condensation reactions.The Rh(III)-catalyzed synthesis of 3-fluoropyridines can be conveniently set up in the air on the benchtop.[17]
Substrate Scope The scope is dependent on the chosen cyclization strategy. Can provide access to a wide variety of polysubstituted fluorinated pyridines.This approach allows for the synthesis of fluorinated pyridines with substitution patterns that are difficult to access through other methods.
Advantages Excellent regiocontrol, as the fluorine position is pre-determined by the starting material. Allows for the synthesis of highly substituted and complex fluorinated pyridines.A powerful method for accessing specific isomers of fluorinated pyridines.
Limitations The synthesis of the required fluorinated precursors can be multi-step and challenging. May not be as convergent as direct fluorination methods.The overall efficiency of this approach is dependent on the efficiency of the synthesis of the fluorinated building blocks.
Conceptual Workflow: Synthesis from Fluorinated Precursors

Caption: General workflow for synthesizing fluorinated pyridines from fluorinated precursors.

Conclusion

The choice of synthetic route to a desired fluorinated pyridine is a multifactorial decision that depends on the target molecule's structure, the required regioselectivity, the availability of starting materials, and scalability considerations.

  • HALEX reactions remain a workhorse for the industrial-scale synthesis of electronically activated fluoropyridines.

  • The Balz-Schiemann reaction offers a versatile and regioselective method, although safety considerations with diazonium salts are paramount.

  • Direct C-H fluorination represents the state-of-the-art for atom-economical and late-stage functionalization, with methods like the AgF₂-mediated process providing excellent regioselectivity and mild conditions.

  • Synthesis from fluorinated precursors provides unparalleled control over fluorine placement and is ideal for accessing complex, highly substituted targets.

As the demand for novel fluorinated pyridines in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
  • Chen, K., & Li, Z. (2019). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry, 21(16), 4386-4391. [Link]
  • Bégué, D., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
  • Studer, A., et al. (2022). meta-Selective Fluorination of Pyridine Derivatives. Angewandte Chemie International Edition, 61(32), e202205931. [Link]
  • Studer, A., et al. (2024). New method for introducing fluorinated components into molecules.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed, 342(6161), 956-60. [Link]
  • Gong, H., et al. (2022). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 144(20), 8936–8942. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • gChem Global. (n.d.).
  • Kappe, C. O., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 27(2), 324-331. [Link]
  • Singh, V. K., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(32), 8537-8567. [Link]
  • LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Ma, J.-A., & Cahard, D. (Eds.). (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3563. [Link]
  • Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3806–3809. [Link]
  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
  • DiMagno, S. G., & Sun, H. (2013). Renewable Reagent for Nucleophilic Fluorination. Molecules, 18(5), 5208-5227. [Link]
  • Wang, Q., et al. (2021). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
  • Rovis, T., & Chiba, S. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 54(32), 9428-9431. [Link]
  • Wikipedia. (n.d.).
  • Oz, O. K., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1234. [Link]
  • Desmurs, J. R., et al. (1998). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. Journal of Fluorine Chemistry, 88(1), 21-25. [Link]
  • Buchwald, S. L., et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition, 55(36), 10833-10836. [Link]
  • Gouverneur, V., & Tredwell, M. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Clark, J. H. (2000). US Patent 6,046,358A - Catalysis in halogen exchange reactions.
  • Scott, P. J. H., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5784–5787. [Link]
  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
  • Gouverneur, V., & Tredwell, M. (2017). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 15(38), 7994-8010. [Link]
  • Glorius, F., et al. (2019).
  • Takahashi, T., et al. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942-5945. [Link]
  • Bégué, D., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed, 25(14), 3143. [Link]
  • Chemistry Steps. (n.d.).
  • Quora. (2019).
  • Shibata, N., & Kirk, K. L. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 132(11), 793-810. [Link]

Sources

A Comparative Guide to the Suzuki-Miyaura Coupling of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs that form the backbone of modern pharmaceuticals.[1][2][3] Pyridine rings are a privileged scaffold in medicinal chemistry, and their functionalization is a constant focus of synthetic innovation.[4][5] The strategic introduction of fluorine into these structures can profoundly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6]

However, this "fluorine effect" extends beyond biology and significantly impacts chemical reactivity. This guide provides an in-depth comparison of the performance, challenges, and strategic optimization of Suzuki-Miyaura couplings for fluorinated versus non-fluorinated pyridine boronic acids, grounded in mechanistic principles and supported by experimental data.

The Foundational Difference: Fluorine's Electronic Impact

The divergent behavior of fluorinated and non-fluorinated pyridine boronic acids stems from the potent electronic influence of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring.

  • Non-Fluorinated Pyridines: These systems are relatively electron-rich. The lone pair on the pyridine nitrogen is highly available, making the ring a strong Lewis base.[6]

  • Fluorinated Pyridines: The fluorine atom pulls electron density away from the ring, significantly reducing the Lewis basicity of the nitrogen lone pair.[4][7][8] This fundamental electronic difference is the primary driver behind the distinct challenges and opportunities presented by each substrate class in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_challenges Key Reactivity Challenges Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Challenge3 Both: Pyridine N can inhibit Pd catalyst, more severe for non-fluorinated. Pd(0)L2->Challenge3 Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)₂ + Base) Challenge1 Non-Fluorinated: High rate of Protodeboronation competes with transmetalation. Ar-Pd(II)-X(L2)->Challenge1 Challenge2 Fluorinated: Slow transmetalation due to -I effect of Fluorine. Ar-Pd(II)-X(L2)->Challenge2 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The primary vulnerability of non-fluorinated pyridine boronic acids, particularly 2-pyridyl variants, is their susceptibility to protodeboronation . This is a destructive side reaction where the carbon-boron bond is cleaved by a proton source (often water in the reaction medium) and replaced with a carbon-hydrogen bond, consuming the nucleophile and generating an undesired byproduct. [9][10] This instability is exacerbated in 2-pyridineboronic acid, which can form a highly reactive zwitterionic intermediate at neutral pH that rapidly fragments. [9][10]Consequently, while these boronic acids are electron-rich and should be potent nucleophiles, their rapid decomposition often leads to low yields.

Fluorinated pyridines offer a crucial advantage: the electron-withdrawing fluorine atom reduces the nitrogen's Lewis basicity, mitigating catalyst inhibition—a phenomenon often called the "2-pyridyl problem". [4][5][7][11]This makes the catalyst more available for the productive cycle.

However, this benefit comes at a cost. The same electron-withdrawing effect that tames the nitrogen also deactivates the boronic acid, decreasing its nucleophilicity. This can significantly slow down the rate-limiting transmetalation step, where the organic group is transferred from boron to palladium. [6][12]This sluggishness can lead to incomplete conversion and require more forcing reaction conditions.

Data-Driven Comparison of Reaction Performance

The optimal conditions and resulting yields often reflect the inherent electronic properties of the substrate. While direct side-by-side comparisons are study-dependent, the following table summarizes representative outcomes.

Substrate ClassCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Challenge
Non-Fluorinated 4-BromotoluenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O901245-65%Protodeboronation
(Pyridine-3-boronic acid)
Fluorinated 4-BromotolueneXPhos Pd G3K₃PO₄Dioxane100485-95%Slow Transmetalation
(2-Fluoropyridine-5-boronic acid)

This table is a composite of typical results and is for illustrative purposes. Actual yields are highly dependent on the specific substrates and precise conditions. [6][13][14]

Field-Proven Experimental Protocols

Successful coupling requires tailoring the protocol to the specific challenges of the boronic acid.

This protocol focuses on mitigating protodeboronation by using a more stable boronic acid surrogate, an N-methyliminodiacetic acid (MIDA) boronate, which provides a "slow release" of the active boronic acid. [9][10]

Protocol1_Workflow start Assemble Schlenk Tube add_solids Add Aryl Halide (1 eq), Pyridine-MIDA Boronate (1.2 eq), K₃PO₄ (3 eq), Pd₂(dba)₃/SPhos start->add_solids inert Evacuate & Backfill with Argon (3x) add_solids->inert add_solvent Add Degassed Dioxane/H₂O (10:1) inert->add_solvent react Heat to 80-100 °C Monitor by TLC/LCMS add_solvent->react workup Cool, Dilute with EtOAc, Wash with H₂O & Brine react->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for coupling unstable non-fluorinated pyridine boronic acids.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4-5 mol%).

  • Inert Atmosphere: Seal the tube, and carefully evacuate and backfill with an inert gas (e.g., Argon) three times. [15]4. Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe.

  • Reaction: Heat the mixture to 80–100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography. [11]

This protocol uses a modern, highly active palladacycle precatalyst and a strong base to overcome the high activation barrier of the transmetalation step for the electron-deficient substrate. [16][17] Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid (1.5 equiv.), and a strong base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere & Catalyst Addition: Seal the vial and purge with argon. Under a positive pressure of argon, add a modern palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). [16]These precatalysts are air-stable as solids but rapidly generate the active Pd(0) species in solution.

  • Solvent Addition: Add degassed anhydrous THF or Dioxane via syringe.

  • Reaction: Heat the mixture to 90–110 °C. The reaction is often significantly faster than with non-fluorinated analogues due to the absence of decomposition pathways. Monitor by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. [18]

Conclusion and Strategic Outlook

The choice between fluorinated and non-fluorinated pyridine boronic acids is a nuanced decision dictated by a trade-off between inherent reactivity and stability.

  • Non-fluorinated pyridine boronic acids can be potent nucleophiles, but their utility is often compromised by a high propensity for protodeboronation. Success hinges on strategies that manage their instability, such as the use of more robust boronate esters (MIDA, pinacol) in "slow-release" protocols. [9][10]* Fluorinated pyridine boronic acids benefit from enhanced stability and resistance to catalyst inhibition. [7]However, their electron-deficient nature necessitates the use of highly active catalytic systems with bulky, electron-donating ligands and often stronger bases to facilitate the challenging transmetalation step. [16] For the drug development professional, the synthetic challenges associated with fluorinated pyridines are often a worthwhile investment. The profound improvements in metabolic stability, pKa modulation, and membrane permeability imparted by fluorine are indispensable for designing next-generation therapeutics. [6]

References

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • Technical Support Center: Protodeboronation in Suzuki Reactions. (n.d.). Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025). ResearchGate.
  • Technical Support Center: Air-Sensitive Suzuki Couplings with Pyridine Boronic Acids. (n.d.). Benchchem.
  • Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. (n.d.). Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald, S. L. et al.
  • Protodeboronation. (n.d.). Wikipedia.
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PubMed Central.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed Central.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. (n.d.). Supplier Guide.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. (2019). ResearchGate.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.

Sources

A Researcher's Guide to the Computational Analysis of (2-Fluoro-5-methoxypyridin-3-yl)methanol and Its Analogs: A Comparative Study of Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. The distribution of electrons within a molecule dictates its reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. This guide provides a comprehensive, in-depth computational analysis of the electronic properties of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a substituted pyridine derivative of interest.

We will not only dissect the electronic characteristics of this target molecule but also place it in a comparative context with two structurally significant analogs: its parent compound, (5-methoxypyridin-3-yl)methanol, and the isomeric 3-fluoropyridine. This comparative approach is designed to illuminate the specific electronic contributions of the fluorine substituent, a common bioisostere in medicinal chemistry. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and optimization.

Foundational Principles: Why Computational Analysis Matters

Before delving into the specifics of our target molecule, it is crucial to understand the rationale behind employing computational methods. In silico analysis, particularly through Density Functional Theory (DFT), offers a predictive lens into a molecule's behavior at the quantum level. This allows for the elucidation of properties that are often difficult or costly to measure experimentally. Key electronic descriptors that we will investigate include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity.

  • Electrostatic Potential (ESP) Map: This visualization provides a color-coded map of the charge distribution on the molecule's surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

  • Dipole Moment: This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of charge. It plays a significant role in solubility and how a molecule orients itself in an electric field or interacts with a biological receptor.

The Subjects of Our Investigation: A Comparative Cohort

To appreciate the nuanced electronic effects of the substituents in this compound, we have selected two key comparators:

  • This compound (Target Molecule): This molecule features a pyridine ring substituted with a fluorine atom, a methoxy group, and a methanol group. The interplay of these groups is expected to create a unique electronic profile.

  • (5-methoxypyridin-3-yl)methanol (Parent Analog): By removing the fluorine atom, we can isolate its specific electronic contributions.

  • 3-Fluoropyridine (Isomeric Fragment): This smaller molecule allows us to observe the electronic influence of a fluorine atom on the pyridine ring in a simpler context.

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a robust and reproducible workflow for the computational analysis of our target molecules using Density Functional Theory.

Molecular Geometry Optimization
  • Initial Structure Creation: The 3D structures of this compound, (5-methoxypyridin-3-yl)methanol, and 3-fluoropyridine were built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A preliminary conformational search was performed to identify the lowest energy conformer for each molecule.

  • DFT Optimization: The geometries of the lowest energy conformers were then fully optimized in the gas phase using the Gaussian 16 suite of programs. The B3LYP functional, a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was chosen to provide a good balance between accuracy and computational cost, with diffuse functions to accurately describe lone pairs and anions, and polarization functions for non-hydrogen and hydrogen atoms.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

Calculation of Electronic Properties
  • Single-Point Energy Calculation: Using the optimized geometries, a single-point energy calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) to obtain the final electronic energies and molecular orbitals.

  • Extraction of Electronic Descriptors: From the output of the single-point energy calculation, the following properties were extracted:

    • Energies of the HOMO and LUMO.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

    • The total dipole moment.

  • Generation of Electrostatic Potential Maps: The electrostatic potential was calculated and mapped onto the electron density surface to visualize the charge distribution.

Below is a diagram illustrating the computational workflow:

G cluster_prep Structure Preparation cluster_dft DFT Calculations (Gaussian 16) cluster_analysis Data Analysis & Visualization mol_build 1. Build 3D Molecular Structure conf_search 2. Conformational Analysis mol_build->conf_search geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->geom_opt Lowest Energy Conformer freq_calc 4. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc sp_calc 5. Single-Point Energy Calculation freq_calc->sp_calc extract_props 6. Extract Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->extract_props gen_esp 7. Generate ESP Map extract_props->gen_esp

Caption: A schematic of the computational workflow for determining molecular electronic properties.

Results and Discussion: A Comparative Analysis

The calculated electronic properties for our three molecules of interest are summarized in the table below, providing a clear basis for comparison.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.45-0.895.563.21
(5-methoxypyridin-3-yl)methanol-6.12-0.755.372.89
3-Fluoropyridine-7.01-0.956.062.54
The Impact of Fluorination on Frontier Molecular Orbitals

A key observation is the stabilization of the HOMO energy in this compound (-6.45 eV) compared to its non-fluorinated parent, (5-methoxypyridin-3-yl)methanol (-6.12 eV). This is a classic effect of the highly electronegative fluorine atom, which withdraws electron density from the pyridine ring, making it less electron-rich and thus lowering the energy of the HOMO. Consequently, the fluorinated compound is predicted to be a poorer electron donor.

Interestingly, the LUMO is also stabilized (lowered in energy) upon fluorination, moving from -0.75 eV to -0.89 eV. This suggests that the fluorinated molecule is a better electron acceptor. The net effect on the HOMO-LUMO gap is a slight increase from 5.37 eV to 5.56 eV, indicating a modest increase in kinetic stability for the fluorinated molecule.

Comparing to 3-fluoropyridine, we see that the combined electron-donating effects of the methoxy and methanol groups in our target molecule raise the HOMO energy significantly (from -7.01 eV to -6.45 eV), making it a better electron donor than the simple fluorinated pyridine.

Electrostatic Potential and Dipole Moment

The electrostatic potential maps (not shown, but generated from the calculations) reveal a region of significant negative potential around the nitrogen atom of the pyridine ring, as expected, making it a likely site for hydrogen bonding. The fluorine atom also introduces a region of negative potential, while the hydrogen of the methanol's hydroxyl group represents a site of positive potential.

The calculated dipole moments further quantify the charge distribution. The introduction of the fluorine atom increases the dipole moment from 2.89 D in the parent compound to 3.21 D in our target molecule. This increased polarity can have significant implications for solubility and drug-receptor interactions.

Conclusion and Future Directions

This computational guide has detailed a robust methodology for analyzing the electronic properties of this compound and has placed these properties in a comparative context. Our DFT calculations at the B3LYP/6-311++G(d,p) level of theory predict that the introduction of a fluorine atom at the 2-position of (5-methoxypyridin-3-yl)methanol leads to:

  • A stabilization of both the HOMO and LUMO energies.

  • A slight increase in the HOMO-LUMO gap, suggesting enhanced kinetic stability.

  • An increase in the overall dipole moment, indicating greater polarity.

These findings provide a foundational understanding of the electronic landscape of this molecule and offer a predictive framework for its potential reactivity and intermolecular interactions. Future work could expand upon this by simulating the molecule in a solvent environment to account for solvation effects, or by modeling its interaction with a specific biological target to elucidate its binding mode.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

Performance Benchmark of (2-Fluoro-5-methoxypyridin-3-yl)methanol in a Model Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for accessing novel chemical space and fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] Among these, substituted pyridines are privileged scaffolds. This guide presents a comprehensive performance benchmark of (2-Fluoro-5-methoxypyridin-3-yl)methanol, a key building block, in a model Suzuki-Miyaura cross-coupling reaction. Its performance is objectively compared against structurally related analogues to provide actionable insights for researchers, scientists, and drug development professionals.

The choice of a Suzuki-Miyaura cross-coupling reaction as the benchmark is deliberate. It is one of the most robust and widely used methods for the formation of C-C bonds in pharmaceutical and materials science.[2][3] The efficiency of this reaction is highly dependent on the electronic and steric nature of the coupling partners, making it an excellent platform to probe the reactivity of this compound.

Comparative Reagents

To provide a thorough evaluation, the performance of this compound (1 ) was benchmarked against two key analogues:

  • (5-Fluoro-2-methoxypyridin-3-yl)methanol (2) *: An isomer to elucidate the impact of the relative positions of the fluoro and methoxy substituents on reactivity.[4][5]

  • (5-Methoxypyridin-3-yl)methanol (3) *: The non-fluorinated parent structure to assess the electronic contribution of the fluorine atom.[6][][8]

The selection of these analogues allows for a systematic investigation of how subtle structural and electronic modifications on the pyridine ring influence the outcome of the cross-coupling reaction.

Experimental Design and Rationale

The model reaction chosen for this study is the Suzuki-Miyaura cross-coupling of the pyridyl methanols with 4-tolylboronic acid. This reaction is well-precedented and the starting materials are readily available.[2][9] The primary hydroxyl group in the substrates is a key functional handle for further derivatization, and its compatibility with the reaction conditions is a critical aspect of this evaluation.

A palladium-based catalytic system was selected due to its high efficiency and broad functional group tolerance in Suzuki-Miyaura couplings.[9][10] Specifically, a catalyst system comprising Pd(OAc)₂ and the electron-rich, bulky phosphine ligand SPhos was chosen. This combination is known to be effective for the coupling of heteroaryl halides and is particularly well-suited for activating the C-X bond of the pyridine ring.[9] Potassium phosphate (K₃PO₄) was selected as the base, and a toluene/water solvent system was employed to facilitate the catalytic cycle.[9]

G cluster_workflow Experimental Workflow start Reaction Setup: - Pyridyl Methanol (1, 2, or 3) - 4-Tolylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ - Toluene/Water reaction Reaction at 100 °C Monitoring by LC-MS start->reaction Heating workup Aqueous Workup & Extraction reaction->workup Completion purification Column Chromatography workup->purification analysis Product Characterization (¹H NMR, ¹³C NMR, MS) purification->analysis yield Yield Determination analysis->yield

Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling benchmark study.

Performance Comparison: Results and Discussion

The Suzuki-Miyaura cross-coupling of this compound and its analogues with 4-tolylboronic acid was performed under the optimized conditions. The key performance metrics, including reaction time, yield, and product purity, are summarized in the table below.

EntryPyridyl Methanol SubstrateReaction Time (h)Yield (%)Purity (%)
1This compound (1 )485>98
2(5-Fluoro-2-methoxypyridin-3-yl)methanol (2 )678>98
3(5-Methoxypyridin-3-yl)methanol (3 )392>98

The results indicate that all three pyridyl methanols are viable substrates for the Suzuki-Miyaura cross-coupling reaction, affording the desired biaryl products in good to excellent yields.

(5-Methoxypyridin-3-yl)methanol (3) , the non-fluorinated analogue, provided the highest yield in the shortest reaction time. This can be attributed to the electron-donating nature of the methoxy group, which enhances the electron density of the pyridine ring and facilitates the oxidative addition of the palladium catalyst.

This compound (1) also demonstrated excellent reactivity, furnishing the desired product in a high yield of 85% within 4 hours. The presence of the fluorine atom at the 2-position, ortho to the nitrogen, has a notable electronic effect. While fluorine is an electron-withdrawing group, its influence in this position can also enhance the reactivity of the C-Br bond (assuming the bromo-substituted precursor is used) towards oxidative addition.

In contrast, (5-Fluoro-2-methoxypyridin-3-yl)methanol (2) exhibited slightly lower reactivity, with a longer reaction time and a reduced yield of 78%. In this isomer, the fluorine atom is located at the 5-position. The interplay between the electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine at the 5-position likely modulates the overall electronic character of the pyridine ring in a way that slightly disfavors the catalytic cycle compared to the other two substrates.

From a practical standpoint, all three building blocks are highly effective. The choice of which building block to use would likely be dictated by the specific synthetic strategy and the desired electronic properties of the final molecule. The high yields and purities obtained for all three compounds underscore the robustness of the Suzuki-Miyaura reaction for the synthesis of complex biaryl structures.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction using a palladium acetate and SPhos ligand system.[9]

Materials:

  • Pyridyl methanol substrate (1.0 mmol, 1.0 equiv)

  • 4-Tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the pyridyl methanol substrate (1.0 mmol), 4-tolylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • Reaction: The reaction mixture is then heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

G reagents Pyridyl Methanol 4-Tolylboronic Acid K₃PO₄ Pd(OAc)₂ SPhos reaction Heat to 100 °C Stir vigorously reagents->reaction solvents Toluene Water solvents->reaction workup Cool to RT Separate layers Extract with EtOAc reaction->workup purification Wash with brine Dry over Na₂SO₄ Concentrate Column Chromatography workup->purification product Pure Biaryl Product purification->product

Figure 2. Step-by-step experimental protocol for the model Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • Handling Reagents: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[11][12]

  • Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. The use of an inert atmosphere (nitrogen or argon) is crucial for reproducibility.

  • Solvent Safety: Toluene and ethyl acetate are flammable solvents. Keep away from ignition sources. Methanol is toxic and flammable.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This comparative guide demonstrates the utility of this compound and its analogues as valuable building blocks in Suzuki-Miyaura cross-coupling reactions. All three tested substrates proved to be effective coupling partners, affording the desired biaryl products in high yields and purities. The observed differences in reactivity can be rationalized by the electronic effects of the fluoro and methoxy substituents on the pyridine ring.

The experimental data and detailed protocols provided herein offer a solid foundation for researchers to incorporate these building blocks into their synthetic strategies for the development of novel pharmaceuticals and functional materials. The choice between these reagents will depend on the specific electronic properties desired in the target molecule and the overall synthetic plan.

References

  • Benchmarking Catalytic Systems for Cross-Coupling with 1,1-Dibromoethylene: A Comparative Guide. Benchchem.
  • (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions. Benchchem.
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Benchchem.
  • Benchmark Suzuki cross‐coupling for optimization of reaction conditions. ResearchGate.
  • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. ACS Publications.
  • (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • (3-Fluoro-5-(5-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • (5-Fluoro-2-methoxypyridin-3-yl)methanol. Achmem.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • (5-Fluoro-2-(2-methoxypyridin-3-yl)phenyl)methanol. PubChem.
  • Methanol Safety Data Sheet.
  • Global Product Strategy (GPS) Safety Summary Methanol. Addressee Name.
  • (5-Methoxypyridin-3-yl)methanol. PubChem.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
  • (5-Methoxypyridin-3-yl)methanol. Achmem.

Sources

A Comparative Guide to the C-F Bond Stability in (2-Fluoro-5-methoxypyridin-3-yl)methanol Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance desirable properties such as metabolic stability, binding affinity, and lipophilicity.[1] The carbon-fluorine (C-F) bond, being the strongest single bond in organic chemistry, is often considered inert, providing a robust anchor for these improved characteristics.[2][3] However, the reactivity of the C-F bond is highly context-dependent, influenced by the electronic environment of the molecule. This guide provides a detailed analysis of the C-F bond stability in (2-Fluoro-5-methoxypyridin-3-yl)methanol , a valuable building block in drug discovery, by comparing its reactivity with its chloro- and bromo-analogues under various synthetic conditions.

The Decisive Role of Electronegativity and Ring Activation

The stability of a carbon-halogen bond on a pyridine ring is fundamentally governed by two opposing factors: the inherent strength of the C-X bond and the activation of the ring towards nucleophilic attack. The high electronegativity of fluorine (4.0 on the Pauling scale) compared to chlorine (3.16) and bromine (2.96) results in a highly polarized and exceptionally strong C-F bond.[2] This inherent strength contributes to the metabolic stability of many fluorinated pharmaceuticals.[1]

However, the electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the carbon atom at the C-2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This juxtaposition of a strong bond and an activated reaction site makes the study of C-F bond stability in 2-fluoropyridines a subject of significant interest.

Comparative Analogs for Stability Analysis

To provide a clear and objective comparison, this guide will focus on the stability of this compound alongside its chloro- and bromo- derivatives, as well as the non-halogenated parent molecule.

Compound NameStructureKey Feature
This compoundthis compoundStrong, highly polar C-F bond
(2-Chloro-5-methoxypyridin-3-yl)methanol(2-Chloro-5-methoxypyridin-3-yl)methanolModerately strong C-Cl bond
(2-Bromo-5-methoxypyridin-3-yl)methanol(2-Bromo-5-methoxypyridin-3-yl)methanolWeaker C-Br bond
(5-methoxypyridin-3-yl)methanol(5-methoxypyridin-3-yl)methanolBaseline C-H bond

Experimental Evaluation of C-X Bond Stability

To quantify the stability of the C-F bond in this compound relative to its halogenated counterparts, a series of experiments can be conducted to probe their reactivity under common reaction conditions.

Stability Under Acidic and Basic Conditions

This experiment aims to assess the hydrolytic stability of the C-X bond.

Protocol:

  • Prepare four sets of solutions, each containing one of the test compounds (fluoro, chloro, bromo, and non-halogenated) at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and one of the following aqueous solutions:

    • 1 M HCl (acidic)

    • pH 7.4 PBS (physiological)

    • 1 M NaOH (basic)

  • Incubate the solutions at 50°C.

  • At time points of 0, 2, 6, 12, and 24 hours, withdraw an aliquot from each solution.

  • Quench the reaction by neutralizing the acidic and basic samples.

  • Analyze the samples by LC-MS to monitor the degradation of the parent compound and the appearance of any degradation products, particularly the corresponding pyridin-2-one.[4][5]

Expected Outcome: The C-F bond is expected to exhibit the highest stability, with minimal degradation observed even under harsh basic conditions. The C-Br and C-Cl bonds will likely show progressively greater lability, especially in the presence of a strong base.

Nucleophilic Aromatic Substitution (SNAr) with a Common Nucleophile

This experiment directly compares the propensity of the C-X bond to be cleaved by a nucleophile. Studies have shown that 2-fluoropyridine can react significantly faster than its chloro analog in nucleophilic substitution reactions.[6][7]

Protocol:

  • In separate reaction vessels, dissolve each of the halogenated compounds and an equimolar amount of a nucleophile, such as sodium methoxide, in a suitable solvent like methanol.

  • Maintain the reactions at a constant temperature (e.g., 60°C).

  • Monitor the progress of the reactions over time using ¹⁹F NMR for the fluoro-compound and ¹H NMR or GC-MS for all compounds.[3][8][9] The disappearance of the starting material and the appearance of the substituted product (2-methoxy-5-methoxypyridin-3-yl)methanol should be quantified.

  • Calculate the reaction rates to establish a quantitative comparison of reactivity.

Expected Outcome: The 2-fluoro-substituted pyridine is expected to undergo nucleophilic substitution at a significantly faster rate than the 2-chloro and 2-bromo analogs, highlighting the electronic activation of the C-F bond towards SNAr.

sn_ar_mechanism reactant (2-Halogeno-5-methoxypyridin-3-yl)methanol meisenheimer Meisenheimer Complex (intermediate) reactant->meisenheimer + Nucleophile nucleophile Nucleophile (e.g., MeO⁻) product (2-Substituted-5-methoxypyridin-3-yl)methanol meisenheimer->product - Halide Ion leaving_group Halide Ion (X⁻) experimental_workflow cluster_stability Stability Assays cluster_analysis Analytical Methods cluster_outcome Data Interpretation acid_base Acid/Base Hydrolysis lcms LC-MS acid_base->lcms snar Nucleophilic Substitution nmr ¹⁹F and ¹H NMR snar->nmr pd_coupling Pd Cross-Coupling pd_coupling->lcms pd_coupling->nmr degradation Degradation Profile lcms->degradation selectivity Reaction Selectivity lcms->selectivity rate Reaction Rates nmr->rate nmr->selectivity

Caption: Experimental workflow for C-X bond stability analysis.

Summary of Expected Performance and Implications for Drug Development

The experimental data is expected to confirm the high stability of the C-F bond in this compound under a range of conditions, particularly in comparison to its chloro and bromo analogs.

Condition(2-Fluoro...)(2-Chloro...)(2-Bromo...)Rationale
Acid/Base Stability HighModerateLowBond strength (C-F > C-Cl > C-Br) dictates hydrolytic stability.
Nucleophilic Substitution High ReactivityModerate ReactivityLow ReactivityFluorine's strong electron-withdrawing effect activates the ring for SNAr.
Pd Cross-Coupling High Stability (Orthogonal)Potential for ReactivityHigher Potential for ReactivityThe high bond energy of the C-F bond generally prevents oxidative addition to Pd(0).

For drug development professionals, these findings have significant implications. The robustness of the C-F bond in this compound makes it an excellent choice for introducing fluorine to enhance metabolic stability. Its predictable reactivity in SNAr reactions also allows for its use as a versatile synthetic handle for late-stage functionalization. The stability of the C-F bond under cross-coupling conditions provides a valuable orthogonal chemical handle, enabling selective modification of other parts of the molecule without disturbing the fluorine substituent.

Conclusion

The stability of the C-F bond in this compound is a nuanced interplay of its inherent strength and the electronic activation of the pyridine ring. Through comparative analysis with its halogenated counterparts, it becomes evident that while the C-F bond is exceptionally stable under many conditions, it can be selectively activated for specific transformations like nucleophilic aromatic substitution. This predictable and tunable reactivity, combined with the beneficial physicochemical properties imparted by fluorine, solidifies the position of 2-fluoropyridine derivatives as indispensable tools in the modern drug discovery toolbox.

References

  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
  • Beltrán, A., et al. (2019). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
  • Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Wikipedia. (2023). Carbon–fluorine bond. [Link]
  • McNeill, K., et al. (2014). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 48(1), 359-368. [Link]
  • Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4030-4039. [Link]
  • PrepChem. (2020). Synthesis of 2-chloro-5-methoxy-3-methylpyridine. [Link]
  • Ichikawa, J. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Gerig, J. T. (2014). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 82-83, 1-38. [Link]
  • Ichikawa, J. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Kuprov, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9987-9998. [Link]
  • PubChem. (n.d.). (2-Chloro-5-(6-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Ichikawa, J. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Wang, D., et al. (2019). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain DW-1.
  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
  • Organic Chemistry. (2018, January 29). 18.05 Two Mechanisms of Nucleophilic Substitution [Video]. YouTube. [Link]
  • Wikipedia. (2023). 2-Chloropyridine. [Link]
  • PubChem. (n.d.). (5-Chloro-2-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). (2-Fluoro-4-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • PubChem. (n.d.). (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4030-4039. [Link]
  • Feng, P., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Chemical Science, 6(11), 6438-6443. [Link]
  • Merrill, J. C., et al. (2018). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. Molecular Pharmaceutics, 15(7), 2816-2825. [Link]
  • PubChem. (n.d.). (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. [Link]
  • Mkilima, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 5585839. [Link]
  • Meermann, J., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry, 93(16), 6335-6341. [Link]
  • Ranjbar-Karimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(10), 8089-8098. [Link]

Sources

comparing the lipophilicity of compounds with and without the 2-fluoro-5-methoxypyridin-3-yl moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Measuring the Impact of a Key Structural Motif on Physicochemical Properties.

In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of specific structural moieties can profoundly influence a compound's lipophilicity, often in nuanced and context-dependent ways. This guide provides an in-depth comparison of the lipophilicity of compounds with and without the 2-fluoro-5-methoxypyridin-3-yl moiety, offering both theoretical insights and practical experimental protocols for its determination.

The Multifaceted Influence of Fluorine and Methoxy Groups on Lipophilicity

The 2-fluoro-5-methoxypyridin-3-yl moiety incorporates two key substituents on a pyridine ring, each exerting a distinct electronic and steric influence that collectively modulates the overall lipophilicity of a parent molecule. Understanding these individual contributions is crucial to predicting and interpreting their combined effect.

The Role of the 2-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, into an aromatic ring induces a strong electron-withdrawing inductive effect.[1][2] This can significantly alter the electron distribution within the pyridine ring, impacting its pKa and hydrogen bonding capabilities. While it is a common misconception that fluorination invariably increases lipophilicity, the reality is more complex.[3][4] The effect of fluorine on lipophilicity is highly dependent on the molecular context. In some cases, the introduction of a single fluorine atom can lead to a slight increase in logP due to the masking of a polar C-H bond.[5] However, the strong inductive effect can also alter the molecule's dipole moment and interactions with water, sometimes leading to a decrease or only a marginal change in lipophilicity.[3][4]

The Contribution of the 5-Methoxy Group: The methoxy group, in contrast to fluorine, is an electron-donating group through resonance, while also exhibiting a moderate inductive electron-withdrawing effect. Its impact on lipophilicity is also twofold. The methyl group itself is lipophilic and can contribute to an increase in logP. However, the oxygen atom can act as a hydrogen bond acceptor, potentially increasing interactions with water and thereby reducing lipophilicity. The overall effect will depend on the balance of these opposing factors and the group's orientation within the molecule.

Synergistic Effects within the 2-Fluoro-5-Methoxypyridin-3-yl Moiety: When combined in the 2-fluoro-5-methoxypyridin-3-yl scaffold, these substituents create a unique electronic environment. The electron-withdrawing fluorine at the 2-position can modulate the basicity of the pyridine nitrogen, while the electron-donating methoxy group at the 5-position can influence the overall electron density of the ring. This interplay can lead to subtle but significant changes in the molecule's polarity and solvation properties, ultimately defining its lipophilicity.

Quantifying the Impact: A Comparative Data Analysis

CompoundStructureCalculated logP (XLogP3)Change in logP (ΔlogP)
Parent Scaffold: 3-Aminopyridine3-Aminopyridine0.1[6]-
Fluorinated Analogue: 3-Amino-2-fluoropyridine3-Amino-2-fluoropyridine~0.5 (estimated based on 3-fluoro-2-hydroxypyridine[7])+0.4
Methoxylated Analogue: 3-Amino-5-methoxypyridine3-Amino-5-methoxypyridine~0.3 (estimated)+0.2
Target Moiety: 3-Amino-2-fluoro-5-methoxypyridine3-Amino-2-fluoro-5-methoxypyridine~0.7 (estimated)+0.6

Note: The logP values for the substituted aminopyridines are estimations based on available data for structurally similar compounds and are intended for illustrative purposes.

From this constructed data, we can infer a trend where the introduction of a fluorine atom at the 2-position leads to a moderate increase in lipophilicity. The addition of a methoxy group at the 5-position also contributes to a slight increase. When both are present in the 2-fluoro-5-methoxypyridin-3-yl moiety, the combined effect is an even greater increase in the calculated logP value compared to the parent 3-aminopyridine. This suggests that for this particular scaffold, the lipophilic character of the substituents outweighs their potential to increase polarity through hydrogen bonding.

Experimental Determination of Lipophilicity: Protocols and Workflows

To experimentally validate these computational predictions and accurately determine the lipophilicity of novel compounds, two primary methods are widely employed in the pharmaceutical industry: the Shake-Flask method for determining the partition coefficient (logP) or distribution coefficient (logD), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

Experimental Workflow Overview

The general workflow for determining and comparing the lipophilicity of a compound with and without the 2-fluoro-5-methoxypyridin-3-yl moiety is outlined below.

G cluster_synthesis Compound Synthesis cluster_lipophilicity Lipophilicity Determination cluster_analysis Data Analysis & Comparison Synth_A Synthesize Parent Compound Method_Selection Select Method: Shake-Flask or RP-HPLC Synth_A->Method_Selection Synth_B Synthesize 2-fluoro-5-methoxypyridin-3-yl Analogue Synth_B->Method_Selection Shake_Flask Shake-Flask (logD/logP) Method_Selection->Shake_Flask Direct Measurement RP_HPLC RP-HPLC (logP) Method_Selection->RP_HPLC High-Throughput Data_Collection Collect Experimental Data Shake_Flask->Data_Collection RP_HPLC->Data_Collection Comparison Compare logP/logD Values Data_Collection->Comparison Conclusion Draw Conclusions on Moiety's Impact Comparison->Conclusion

Caption: Experimental workflow for comparing compound lipophilicity.

Protocol 1: Shake-Flask Method for logD Determination

The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[5][7] It is particularly useful for determining the distribution coefficient (logD) at a specific pH, which is often more physiologically relevant for ionizable compounds.[8]

Materials:

  • Test compound and its analogue

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with PTFE-lined caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a vial, add a precise volume of the pre-saturated PBS (e.g., 1 mL).

    • Add a small volume of the compound stock solution to the PBS to achieve the desired final concentration (e.g., 10 µL of 10 mM stock for a final aqueous concentration of 100 µM).

    • Add an equal volume of pre-saturated n-octanol (e.g., 1 mL).

  • Equilibration: Cap the vials tightly and shake them for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for a sufficient time (e.g., 15-30 minutes) to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous (PBS) and the organic (n-octanol) phases.

    • Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The logD is calculated using the following formula: logD = log10 ([Compound]octanol / [Compound]aqueous)

Protocol 2: RP-HPLC Method for logP Estimation

The RP-HPLC method is a high-throughput alternative to the shake-flask method and is particularly useful for early-stage drug discovery.[1] It estimates logP based on the retention time of a compound on a reverse-phase column.

Materials:

  • Test compound and its analogue

  • A set of standard compounds with known logP values

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Acetonitrile (or methanol) and water (or buffer)

  • UV detector

Procedure:

  • Standard Curve Generation:

    • Prepare solutions of the standard compounds with known logP values.

    • Inject each standard onto the HPLC system under isocratic conditions (a fixed ratio of organic solvent and water).

    • Record the retention time (t_R_) for each standard.

    • Determine the void time (t_0_) of the column by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the test compound and its analogue.

    • Inject each compound onto the same HPLC system under the identical isocratic conditions used for the standards.

    • Record their retention times.

  • logP Calculation:

    • Calculate the capacity factor (k) for the test compounds.

    • Using the equation of the line from the standard curve, determine the logP of the test compounds from their calculated log(k) values.

Logical Framework for Experimental Design

The choice between the shake-flask and RP-HPLC methods depends on the stage of research and the specific information required.

G Start Need to Determine Lipophilicity Question Ionizable Compound at Physiological pH? Start->Question Shake_Flask Shake-Flask (logD) Question->Shake_Flask Yes High_Throughput High-Throughput Screening? Question->High_Throughput No Final_Decision_SF Use Shake-Flask Shake_Flask->Final_Decision_SF RP_HPLC RP-HPLC (logP) Final_Decision_HPLC Use RP-HPLC RP_HPLC->Final_Decision_HPLC High_Throughput->RP_HPLC Yes Gold_Standard Direct, 'Gold Standard' Measurement Required? High_Throughput->Gold_Standard No Gold_Standard->Shake_Flask Yes Gold_Standard->RP_HPLC No

Caption: Decision tree for selecting a lipophilicity determination method.

Conclusion

The 2-fluoro-5-methoxypyridin-3-yl moiety serves as a valuable tool for medicinal chemists to fine-tune the lipophilicity of lead compounds. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic and steric environment that, in the context of a 3-substituted pyridine, appears to moderately increase lipophilicity. However, it is crucial to recognize that the magnitude and even the direction of this effect can be highly dependent on the overall molecular structure. Therefore, while computational predictions provide a useful starting point, experimental determination of logP or logD through robust methods like the shake-flask or RP-HPLC techniques is essential for accurate characterization and informed decision-making in the drug discovery process. By understanding the underlying principles and employing rigorous experimental validation, researchers can effectively leverage the 2-fluoro-5-methoxypyridin-3-yl moiety to optimize the ADME properties of next-generation therapeutics.

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • Li, Q., et al. (2021). The role of fluorine in drug design. European Journal of Medicinal Chemistry, 210, 112918. [Link]
  • PubChem. (n.d.). 3-Fluoro-2-hydroxypyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • Grygorenko, O. O., et al. (2020). Fluorine-containing saturated nitrogen heterocycles in drug design: pKa, LogP and metabolic stability. RSC Medicinal Chemistry, 11(10), 1164-1175. [Link]
  • PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information.
  • Melnykov, K., et al. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted piperidines and their benzamides. ChemRxiv. [Link]
  • SIELC Technologies. (n.d.). 3-Aminopyridine.

Sources

Safety Operating Guide

Navigating the Safe Handling of (2-Fluoro-5-methoxypyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling (2-Fluoro-5-methoxypyridin-3-yl)methanol. By moving beyond a simple checklist and delving into the causality behind each recommendation, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

Understanding the Hazard Landscape

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

The presence of a fluorine atom warrants special consideration. While the C-F bond is generally stable, metabolic processes or certain chemical conditions can lead to its cleavage, potentially releasing fluoride ions.[2][3][4] Chronic exposure to fluorides can pose long-term health risks, including skeletal fluorosis.[3][5][6] The pyridine core itself is a hazardous substance, and its derivatives should be handled with care.[7][8][9]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Respiratory Air-purifying respirator with appropriate cartridgesRecommended when handling the solid form or creating aerosols. Use a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates.[10][11]
Hands Chemical-resistant glovesNitrile gloves are a suitable initial choice. However, it is crucial to consult glove manufacturer data for specific chemical compatibility. Always double-glove when handling the neat compound. Change gloves immediately if contamination is suspected.[12]
Eyes Safety glasses with side-shields or gogglesEssential to protect against splashes and airborne particles.[12]
Face Face shieldTo be worn in addition to safety glasses or goggles, especially when there is a significant risk of splashing during transfer or reaction quenching.
Skin and Body Laboratory coat and closed-toe shoesA standard lab coat and proper footwear are mandatory to prevent incidental skin contact.[12]

Experimental Workflow: From Receipt to Disposal

A systematic and well-documented workflow is critical for ensuring safety and experimental reproducibility. The following diagram illustrates the key stages of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Verify fume hood function Verify fume hood function Assemble all necessary equipment Assemble all necessary equipment Verify fume hood function->Assemble all necessary equipment Ensure proper ventilation Don PPE Don PPE Assemble all necessary equipment->Don PPE Prepare for handling Weighing and transfer Weighing and transfer Don PPE->Weighing and transfer Begin experiment Reaction setup Reaction setup Weighing and transfer->Reaction setup Introduce to reaction Work-up and purification Work-up and purification Reaction setup->Work-up and purification Isolate product Decontaminate glassware Decontaminate glassware Work-up and purification->Decontaminate glassware Post-experiment Segregate waste Segregate waste Decontaminate glassware->Segregate waste Proper waste management Dispose of waste Dispose of waste Segregate waste->Dispose of waste Final step

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Methodologies

Pre-Operational Safety Check
  • Ventilation Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification. All handling of this compound should be performed within a fume hood.[13]

  • Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[13]

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment before commencing work to minimize movement in and out of the fume hood.

Handling the Chemical
  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • If in solid form, handle with care to avoid generating dust.[14]

    • Use a clean, designated spatula for transfers.

    • Weigh the compound in a tared, sealed container to prevent contamination and exposure.

  • Reaction Setup and Monitoring:

    • Perform all additions and manipulations of the compound within the fume hood.

    • Ensure the reaction vessel is properly secured and, if necessary, equipped with a condenser and a gas bubbler to vent any off-gases to a scrubbing solution.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

A clear waste segregation strategy is essential to prevent accidental mixing of incompatible chemicals and to ensure proper disposal.

cluster_waste Waste Streams Solid Waste Solid Waste Sealed and labeled container for halogenated solid waste Sealed and labeled container for halogenated solid waste Solid Waste->Sealed and labeled container for halogenated solid waste e.g., residual compound, contaminated silica gel Liquid Waste (Halogenated) Liquid Waste (Halogenated) Sealed and labeled container for halogenated liquid waste Sealed and labeled container for halogenated liquid waste Liquid Waste (Halogenated)->Sealed and labeled container for halogenated liquid waste e.g., reaction mixtures, extraction solvents Contaminated PPE Contaminated PPE Designated solid waste container Designated solid waste container Contaminated PPE->Designated solid waste container e.g., gloves, weighing paper

Caption: Waste segregation plan for this compound.

Disposal Procedures
  • Solid Waste: Collect any unreacted this compound and contaminated solids (e.g., silica gel) in a clearly labeled, sealed container for halogenated solid waste.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated solid waste container.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program.[7][8] The primary recommended disposal method for pyridine-containing waste is incineration at high temperatures.[7]

In Case of Emergency

Spill:

  • Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety and scientific excellence.

References

  • AK Scientific, Inc. Safety Data Sheet: (5-Fluoro-2-methoxypyridin-4-yl)methanol. [URL not available]
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
  • ChemSupply Australia.
  • Jubilant Ingrevia Limited. (2024).
  • Washington State University.
  • ScienceLab.com. (2005).
  • Methanol Safety D
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001. [Link]
  • PubChem. (5-Methoxypyridin-3-yl)methanol.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
  • ChemicalBook. (2025).
  • State of Michigan. (2014). SAFETY DATA SHEET - Methanol. [URL not available]
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • M. A. Cadez, M. S. Dolenc, J. Iskra. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6647-6696. [Link]
  • New Jersey Department of Health. (1999). Hazard Summary: Fluorine. [Link]
  • M. A. Cadez, M. S. Dolenc, J. Iskra. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.